molecular formula C9H12BNO4S B1451233 4-(Cyclopropanesulfonamido)phenylboronic acid CAS No. 1072945-68-6

4-(Cyclopropanesulfonamido)phenylboronic acid

Cat. No.: B1451233
CAS No.: 1072945-68-6
M. Wt: 241.08 g/mol
InChI Key: RYFOEMWOTGVANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropanesulfonamido)phenylboronic acid (CAS 1072945-68-6) is a high-purity organoboron reagent designed for advanced synthetic chemistry applications, particularly in pharmaceutical research and development. With a molecular formula of C 9 H 12 BNO 4 S and a molecular weight of 241.07 g/mol, this compound is characterized by its sulfonamido and boronic acid functional groups . Its primary research value lies in its role as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the construction of complex organic molecules, such as active pharmaceutical ingredients (APIs) and materials for electronic devices . In the Suzuki coupling mechanism, this boronic acid acts as the transmetalation partner. The process begins with the oxidative addition of an organic halide to a palladium(0) catalyst. Subsequently, in the presence of a base, the organoboronic acid transfers its 4-(cyclopropanesulfonamido)phenyl group to the palladium center. The cycle concludes with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst . The presence of the cyclopropanesulfonamido moiety on the phenyl ring makes this reagent particularly valuable for introducing this specific pharmacophore into a target molecule, which can be critical in modulating the biological activity and metabolic properties of drug candidates. Researchers can leverage this compound to synthesize biaryl or aryl-alkene structures that are otherwise difficult to access. This product is offered with a minimum purity of 98% and is intended for research purposes only. As a solid, it requires careful handling. Appropriate personal protective equipment should be worn, and it should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

[4-(cyclopropylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFOEMWOTGVANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674491
Record name {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-68-6
Record name B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist’s Guide to the Synthesis and Characterization of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of molecular assembly and the intrinsic properties of the building blocks used are paramount. The compound 4-(Cyclopropanesulfonamido)phenylboronic acid emerges as a molecule of significant interest, embodying a strategic convergence of two highly valued chemical moieties. On one hand, the boronic acid group is a cornerstone of synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional precision.[1][2][3] Its incorporation into molecules like Bortezomib (Velcade®), the first FDA-approved proteasome inhibitor, highlights the proven track record of boronic acids in clinical applications.[2][4][5]

On the other hand, the cyclopropanesulfonamide moiety offers a unique combination of physicochemical advantages. The cyclopropyl ring, a small, strained carbocycle, is frequently employed by medicinal chemists to enhance metabolic stability, increase potency, and introduce conformational rigidity, thereby improving a drug candidate's overall profile.[6][7] The sulfonamide group itself is a classic pharmacophore known for its hydrogen bonding capabilities and structural role in a vast array of therapeutics.

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this compound, designed for researchers and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be approached via several routes. A logical retrosynthetic analysis points to two key bond formations: the sulfonamide (N-S) bond and the aryl (C-B) bond. The most efficient forward synthesis hinges on the strategic timing of these bond formations. We will focus on a robust and highly practical approach that involves the sulfonylation of a commercially available, boron-protected aniline derivative.

Causality of the Chosen Pathway:

The selected strategy involves reacting 4-aminophenylboronic acid pinacol ester with cyclopropanesulfonyl chloride. This pathway is advantageous for several reasons:

  • Commercial Availability: 4-Aminophenylboronic acid pinacol ester is a readily available and stable starting material, obviating the need for its de novo synthesis and protection.

  • Reaction Specificity: The nucleophilic amino group reacts cleanly with the electrophilic sulfonyl chloride, forming the desired sulfonamide bond under mild conditions.

  • Boronic Acid Protection: The use of the pinacol ester serves a dual purpose. It protects the boronic acid from undergoing undesirable side reactions during the sulfonylation step and improves the compound's solubility in organic solvents, simplifying handling and purification.

  • Facile Deprotection: The final step, the hydrolysis of the pinacol ester, is typically a high-yielding and straightforward process that reveals the target boronic acid.

The overall synthetic workflow is visualized below.

G SM1 4-Aminophenylboronic acid pinacol ester Intermediate 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester SM1->Intermediate Sulfonylation SM2 Cyclopropanesulfonyl chloride SM2->Intermediate Sulfonylation Base Pyridine or TEA Base->Intermediate Sulfonylation Solvent1 DCM or THF Solvent1->Intermediate Sulfonylation Deprotection Acidic Hydrolysis (e.g., HCl / Acetone/H2O) Intermediate->Deprotection Purification Purification (Recrystallization / Chromatography) Deprotection->Purification FinalProduct This compound Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization Purification->FinalProduct

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis of 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester

This procedure details the formation of the sulfonamide bond.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 4-aminophenylboronic acid pinacol ester (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add pyridine (1.5 eq.) to the solution and cool the flask to 0 °C using an ice-water bath. The use of a non-nucleophilic base is critical to neutralize the HCl generated in situ without competing with the aniline nucleophile.

  • Sulfonylation: Prepare a solution of cyclopropanesulfonyl chloride (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. The slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is the pinacol ester intermediate.[8]

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure pinacol ester as a solid.

Protocol 2: Hydrolysis to this compound

This final step deprotects the boronic acid.

  • Reaction Setup: Dissolve the purified 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add 2 M aqueous HCl (approx. 2.0 eq.) to the solution.

  • Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by LC-MS for the disappearance of the pinacol ester starting material.

  • Product Isolation: Upon completion, remove the acetone under reduced pressure. The aqueous residue will likely contain the precipitated product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent like diethyl ether to remove any organic-soluble impurities.

  • Drying: Dry the purified white solid under vacuum to yield the final product, this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Technique Parameter Expected Result
Formula Molecular FormulaC₉H₁₂BNO₄S[9]
Molecular Weight Monoisotopic Mass241.05 g/mol [9]
¹H NMR Chemical Shifts (δ)Phenyl protons (AA'BB' system, ~7.8-8.2 ppm), NH proton (broad singlet), Cyclopropyl protons (multiplets, ~0.8-2.5 ppm), B(OH)₂ protons (broad singlet, may exchange).
¹³C NMR Chemical Shifts (δ)Aromatic carbons (~120-140 ppm), Cyclopropyl carbons (~5-30 ppm).
Mass Spec (ESI-) [M-H]⁻Expected m/z at ~240.05
HPLC Purity>95% (typical target for use in subsequent reactions)
Appearance Physical StateWhite to off-white crystalline solid.[10][11]

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][12] This reaction allows for the efficient construction of biaryl or aryl-heteroaryl structures, which are privileged motifs in many pharmaceutical agents.

In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[3][13]

G cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Ar-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation [Ar'-B(OH)₃]⁻ Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination Ar-Ar' RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Our Target Molecule) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Base->Boronate Boronate->Transmetal

Figure 2: Generalized Suzuki-Miyaura Catalytic Cycle.

The versatility of this reaction allows for the introduction of the cyclopropanesulfonamido-phenyl moiety into a wide range of molecular scaffolds, enabling extensive structure-activity relationship (SAR) studies.[14][15]

Conclusion

This compound is more than just a chemical compound; it is a meticulously designed tool for the modern medicinal chemist. Its synthesis is achievable through a robust and scalable protocol, and its structure is readily confirmed by standard analytical methods. By combining the proven synthetic utility of a boronic acid with the beneficial drug-like properties of a cyclopropanesulfonamide group, this building block provides an efficient pathway to novel and complex molecules, accelerating the discovery and development of next-generation therapeutics.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026, January 6). Wuhan Han Sheng New Material Technology Co., Ltd.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development.
  • Cyclopropanesulfonamide C3H7NO2S. (n.d.). Guidechem.
  • The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of cyclopropyl sulfonylamides. (2009, April 30). Google Patents.
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (n.d.). ProQuest.
  • Process for the preparation of cyclopropyl sulfonamide. (2009, April 30). Google Patents.
  • (4-(Cyclopropanesulfonamido)phenyl)boronic acid. (n.d.). Arctom.
  • 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC. (n.d.). National Institutes of Health.
  • 4-(Cyclopropanecarboxamido)phenylboronic acid. (n.d.). PubChem.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC. (2023, April 20). National Institutes of Health.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
  • Synthesis of phenylboronic acid glutamine analogues. (n.d.). ResearchGate.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC. (n.d.). National Institutes of Health.
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing.
  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC. (n.d.). National Institutes of Health.
  • Application of Cyclopropane in Drug Discovery. (2023, January). PharmaBlock.

Sources

An In-depth Technical Guide to 4-(Cyclopropanesulfonamido)phenylboronic acid: Properties, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest at the Intersection of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 4-(Cyclopropanesulfonamido)phenylboronic acid emerges as a compound of significant interest, positioned at the confluence of two powerful chemical motifs: the sulfonamide and the boronic acid. The sulfonamide group is a ubiquitous feature in a vast array of approved drugs, prized for its ability to engage in key hydrogen bonding interactions with biological targets. Simultaneously, the phenylboronic acid moiety offers a versatile handle for covalent and reversible interactions, famously demonstrated by the proteasome inhibitor bortezomib, and serves as a crucial building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, designed for researchers and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust working knowledgebase for its handling, characterization, and strategic deployment in research endeavors.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in any research setting, influencing everything from reaction conditions to formulation and bioavailability. The key properties of this compound are summarized below. It is important to note that while some properties are established, others are estimated based on data from structurally similar compounds due to the limited availability of direct experimental values for this specific molecule.

PropertyValue / DescriptionSource / Basis
CAS Number 1072945-68-6[2]
Molecular Formula C₉H₁₂BNO₄S[2][3]
Molecular Weight 241.07 g/mol [2][3]
Physical Form Solid (predicted)General observation for similar compounds
Melting Point Estimated: 190-210 °CBased on related sulfonamide phenylboronic acids. Phenylboronic acid itself melts at 216-219 °C.[4]
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for complex organic solids.
Solubility Qualitative Data: Soluble in polar organic solvents such as methanol, DMSO, and DMF. Poorly soluble in non-polar solvents like hexanes and toluene. Limited solubility in water.Based on general solubility of phenylboronic acids.[5][6][7]
pKa Estimated: 7.3 - 7.8Based on the experimentally determined pKa of the structurally similar 4-(N-allylsulfamoyl)-phenylboronic acid (pKa ≈ 7.4). The electron-withdrawing nature of the sulfonamide group is known to lower the pKa of the boronic acid from the baseline of unsubstituted phenylboronic acid (pKa ≈ 8.8).
LogP Estimated: -0.5 to 1.0Calculated LogP for the isomeric 3-(Cyclopropanesulfonamido)phenylboronic acid is -0.7295. The 4-substituted isomer is expected to have a slightly different but comparable value.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-quality material for research. While a specific protocol for this compound is not detailed in readily available literature, a robust synthesis can be proposed based on established methodologies for analogous compounds. The following protocol is adapted from well-documented procedures for the synthesis of sulfonamide- and sulfonyl-phenylboronic acids.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 4-bromobenzenesulfonyl chloride.

Synthesis_Pathway start 4-Bromobenzenesulfonyl chloride reagent1 Cyclopropylamine, Triethylamine, Dichloromethane intermediate N-Cyclopropyl-4-bromobenzenesulfonamide reagent1->intermediate Sulfonamide Formation reagent2 1. n-Butyllithium, THF, -78 °C 2. Triisopropyl borate 3. Acidic workup (e.g., HCl) product 4-(Cyclopropanesulfonamido)- phenylboronic acid reagent2->product Lithiation and Borylation

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add cyclopropylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Cyclopropyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • To this solution, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

  • Extract the mixture with ethyl acetate. The product may be in either the organic or aqueous layer, or partitioned between them, depending on the pH. It is advisable to process both layers.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by washing with a non-polar solvent like hexane to remove non-polar impurities.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, confirmation of its structure is essential. Below are the expected spectroscopic signatures based on its chemical structure.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

    • Sulfonamide NH: A singlet, likely broad, in the range of δ 9.5-10.5 ppm. Its position can be concentration-dependent and it will be exchangeable with D₂O.

    • Boronic acid OH: A broad singlet, typically around δ 8.0-8.5 ppm, also exchangeable with D₂O.

    • Cyclopropyl CH: A multiplet in the upfield region, likely around δ 2.5-2.7 ppm, integrating to 1H.

    • Cyclopropyl CH₂: Two multiplets in the upfield region, likely between δ 0.5-1.0 ppm, integrating to 4H in total.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic carbons: Four signals are expected. The carbon attached to the boron atom (C-B) will be in the range of δ 130-140 ppm. The carbon attached to the sulfur atom (C-S) will be in a similar or slightly downfield region. The other two aromatic carbons will appear in the typical aromatic region of δ 120-135 ppm.

    • Cyclopropyl carbons: One CH carbon signal and one CH₂ carbon signal are expected in the upfield region, typically below δ 30 ppm.

  • FT-IR (as KBr pellet or ATR):

    • O-H stretch (boronic acid): A broad absorption band in the region of 3200-3500 cm⁻¹.

    • N-H stretch (sulfonamide): A sharp to moderately broad peak around 3200-3300 cm⁻¹.

    • S=O stretch (sulfonamide): Two strong absorption bands, asymmetric and symmetric stretching, typically around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

    • B-O stretch: A strong, broad band in the region of 1300-1400 cm⁻¹.

    • Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ region.

Reactivity and Stability

Phenylboronic acids exhibit a unique set of reactivity and stability characteristics that are crucial to understand for their successful use.

  • Dehydration to Boroxines: Like other boronic acids, this compound is susceptible to dehydration, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine. This process is reversible in the presence of water. This equilibrium is a key consideration for storage and for obtaining accurate molecular weight measurements by mass spectrometry.

  • Oxidative Instability: A significant challenge in the biological application of boronic acids is their oxidative instability. At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[8][9] Researchers should be aware of this potential degradation pathway, especially in cell-based assays or in vivo studies. Strategies to mitigate this, such as the installation of intramolecular coordinating groups, have been explored and could be relevant for future analogue design.[8][9]

  • Esterification: The boronic acid moiety readily undergoes reversible esterification with diols to form boronate esters. This is the basis for its use as a protecting group and in sensors for diol-containing molecules like sugars.

Analytical Methodologies

The analysis of boronic acids and their derivatives requires specific considerations due to their unique chemical properties.

Chromatographic Analysis

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Detection sample 4-(Cyclopropanesulfonamido)- phenylboronic acid hplc Reverse-Phase HPLC sample->hplc lcms LC-MS/MS sample->lcms uv UV Detector (e.g., 254 nm) hplc->uv ms Mass Spectrometer (ESI Negative Mode) lcms->ms

Caption: A typical analytical workflow for this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity assessment. However, boronic acids can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanols. The use of a mobile phase with a suitable buffer is often necessary. For more stable and chromatographically well-behaved analytes, conversion to the pinacol ester is a common strategy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantitation and identification of boronic acids. Electrospray ionization (ESI) in negative ion mode is typically effective, detecting the [M-H]⁻ ion.

Applications in Research and Drug Discovery

The unique combination of a sulfonamide and a boronic acid in a single molecule opens up several avenues for its application in research:

  • Synthetic Building Block: The primary and most immediate application is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the cyclopropanesulfonamido-phenyl motif into a wide range of organic molecules, which is highly valuable in the synthesis of compound libraries for screening.

  • Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. The sulfonamide portion of the molecule can be designed to interact with specificity pockets of the enzyme, potentially leading to potent and selective inhibitors.

  • Sensors and Diagnostics: The ability of the boronic acid to reversibly bind with diols can be exploited in the development of sensors for sugars and other biologically important polyols. The sulfonamide group can be used to tune the electronic properties of the phenyl ring, which can in turn modulate the pKa of the boronic acid and its binding affinity for diols.[10]

  • Drug Delivery: Phenylboronic acid-functionalized polymers have been extensively explored for drug delivery applications, particularly for glucose-responsive systems.[10][11][12] This compound could serve as a monomer or a functionalizing agent for creating such advanced materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling boronic acids should be followed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids can be sensitive to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. In all cases, seek medical attention if symptoms persist.

References

  • Pure and Applied Chemistry. pKa measurement. [Link]

  • ResearchGate. Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). [Link]

  • ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0155452). [Link]

  • PMC. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Arctom. CAS NO. 1072945-68-6 | (4-(Cyclopropanesulfonamido)phenyl)boronic acid | Catalog BD-A739752. [Link]

  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • PubMed. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. [Link]

  • MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

  • ResearchGate. pK a values for boronic acids 1-7. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0159744). [Link]

  • SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. [Link]

  • PubChem. Phenylboronic Acid | C6H7BO2 | CID 66827. [Link]

  • PubChem. 4-(Cyclopropanecarboxamido)phenylboronic acid | C10H12BNO3 | CID 69016832. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

  • Biomaterials Science (RSC Publishing). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. [Link]

  • Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

  • ARVO Journals. Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. [Link]

  • Google Patents.
  • Google Patents. US5780454A - Boronic ester and acid compounds.
  • Google Patents.
  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Google Patents.

Sources

An In-Depth Technical Guide to 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Cyclopropanesulfonamido)phenylboronic acid, CAS number 1072945-68-6. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into its synthesis, properties, and potential applications.

Introduction: A Molecule of Interest

This compound is a bifunctional organic compound that incorporates two key pharmacophores: a cyclopropanesulfonamide group and a phenylboronic acid moiety. This unique combination of functional groups makes it a valuable building block in the design and synthesis of novel therapeutic agents. The sulfonamide group is a well-established feature in a multitude of clinically approved drugs, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3][4] The boronic acid functionality is a versatile synthetic handle, most notably for its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[5][6][7]

The strategic placement of these two groups on a central phenyl ring creates a molecule with significant potential for generating libraries of complex and biologically active compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling and application of any chemical compound.

Physicochemical Data
PropertyValueSource
CAS Number 1072945-68-6[5][8]
Molecular Formula C₉H₁₂BNO₄S[8]
Molecular Weight 241.07 g/mol [8]
Appearance White to off-white solid (typical)General knowledge
Solubility Generally soluble in polar organic solvents like DMSO and methanol. Poorly soluble in non-polar solvents. Phenylboronic acids, in general, have limited solubility in water.[9][10]Inferred from related compounds
Melting Point Not explicitly reported in the searched literature. Phenylboronic acids often dehydrate upon heating to form boroxines, which have higher melting points.[7]General knowledge

Note: Experimental determination of properties such as melting point and solubility for specific batches is always recommended.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification: Based on the Safety Data Sheet (SDS) for this compound, it is not classified as hazardous.[5] However, it is crucial to handle it with care in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

First Aid Measures:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After skin contact: Wash off with soap and plenty of water.

  • After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

  • After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.

For detailed safety information, always refer to the latest version of the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several strategic disconnections. A logical and commonly employed route involves the formation of the sulfonamide bond between a suitable phenylboronic acid precursor and cyclopropanesulfonyl chloride.

Proposed Synthetic Pathway

A plausible and efficient synthesis is the reaction of 4-aminophenylboronic acid with cyclopropanesulfonyl chloride in the presence of a base. This approach leverages commercially available starting materials.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-aminophenylboronic_acid 4-Aminophenylboronic Acid Product This compound 4-aminophenylboronic_acid->Product cyclopropanesulfonyl_chloride Cyclopropanesulfonyl Chloride cyclopropanesulfonyl_chloride->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane, THF) Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 4-Aminophenylboronic acid

  • Cyclopropanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amino group of 4-aminophenylboronic acid on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. The base (pyridine) acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug discovery scientists.

Role as a Synthetic Building Block

The primary application of this molecule is as a versatile building block in organic synthesis. The boronic acid group serves as a key functional handle for introducing the 4-(cyclopropanesulfonamido)phenyl moiety into more complex molecules through various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[6][7]

Suzuki_Coupling Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Suzuki-Miyaura coupling with the title compound.

This reaction allows for the facile creation of biaryl and heteroaryl structures, which are prevalent in many classes of therapeutic agents.

Potential as a Pharmacophore

The cyclopropanesulfonamide moiety itself is of significant interest in medicinal chemistry. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the sulfonamide group is a well-known hydrogen bond donor and acceptor, capable of forming strong interactions with biological targets such as enzymes.[1][2][3][4]

Enzyme Inhibition

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[4] The presence of the boronic acid group in this compound suggests its potential as a starting point for the design of novel enzyme inhibitors. The sulfonamide tail can be modified to enhance binding affinity and selectivity for the target enzyme's active site.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its unique combination of a reactive boronic acid handle and a biologically relevant cyclopropanesulfonamide moiety makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities is warranted and holds promise for the development of new therapeutic agents.

References

  • Combi-Blocks. Safety Data Sheet: this compound.
  • Dudas, K. C., et al. (2010). The Role of the Sulfonamide Group in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 18(23), 8045-8055.
  • Arctom, Inc. Product Information: (4-(Cyclopropanesulfonamido)phenyl)boronic acid.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Sigma-Aldrich. Product Information: 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester.
  • Scozzafava, A., et al. (2000). Carbonic Anhydrase Inhibitors: Sulfonamides as Antiglaucoma Agents. Current Medicinal Chemistry, 7(2), 161-186.
  • Santa Cruz Biotechnology. Product Information: this compound.
  • Casini, A., et al. (2006). Sulfonamides and Their Derivatives as Anticancer Agents. Mini Reviews in Medicinal Chemistry, 6(10), 1129-1143.
  • PubChem. Compound Summary for CID 69016832, 4-(cyclopropanecarboxamido)phenylboronic acid.
  • Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. Medicinal Research Reviews, 30(2), 241-278.
  • Leszczynski, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • ChemicalBook. Product Information: 4-(N-CYCLOPROPYLSULFONAMIDE)PHENYLBORONIC ACID PINACOL ESTER.
  • Leszczynski, P., et al. (2018). Solubility of investigated compounds in water. Phenylboronic acid...
  • ChemicalBook.

Sources

molecular structure of B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Application of B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid

Abstract

B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid is a specialized organic compound that stands at the intersection of synthetic utility and pharmacological potential. Its molecular architecture, featuring a boronic acid moiety, a sulfonamide linker, and a cyclopropyl group, makes it a highly valuable building block in modern medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into a representative synthetic protocol, explore the mechanistic basis of its applications, and discuss the structure-activity relationship insights derived from its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this versatile molecule.

Introduction: A Molecule of Dual Utility

In the landscape of drug discovery and development, the efficiency of molecular synthesis and the rational design of pharmacophores are paramount. B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid emerges as a molecule of significant interest due to its dual role as both a versatile synthetic intermediate and a potential pharmacologically active entity.[1] The interest in boronic acids within medicinal chemistry has grown substantially, moving past initial concerns about toxicity to the successful development of FDA-approved drugs like bortezomib (Velcade®).[1][2]

The structure of B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid incorporates three key motifs, each contributing distinct and valuable properties:

  • The Boronic Acid [-B(OH)₂] Group: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds in organic synthesis.[3] Beyond its synthetic utility, the trigonal planar boron atom with its vacant p-orbital allows for unique interactions with biological targets, notably forming reversible covalent bonds with serine residues in enzyme active sites.[2][4]

  • The Sulfonamide [-SO₂NH-] Linker: A classic and well-established pharmacophore, the sulfonamide group is a bioisostere of an amide bond but with different electronic and conformational properties. It is a potent hydrogen bond donor and acceptor, enabling strong interactions with protein receptors.

  • The Cyclopropyl Moiety: This small, strained carbocycle is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity by introducing conformational constraint, and modulate lipophilicity.

This guide will systematically deconstruct the molecular structure of this compound, providing the technical foundation necessary to leverage its properties in advanced research and development settings.

Chemical Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its composition and core properties. For B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid, these are summarized below.

PropertyValueReference
IUPAC Name [4-(cyclopropylsulfonamido)phenyl]boronic acid
CAS Number Not explicitly assigned; related structures exist.
Molecular Formula C₉H₁₂BNO₄S[5]
Molecular Weight 241.07 g/mol
InChI Key RYFOEMWOTGVANV-UHFFFAOYSA-N[5]
SMILES String OB(C1=CC=C(C=C1)NS(=O)(C2CC2)=O)O[5]
Physical Form Solid[5]

Elucidation of the Molecular Structure

A comprehensive understanding of the three-dimensional structure and electronic properties is essential for predicting reactivity and biological interactions. This is achieved through a combination of spectroscopic analysis and theoretical modeling.

Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The protons on the phenyl ring are expected to appear as a pair of doublets (an AA'BB' system) in the range of δ 7.2-8.0 ppm. The protons ortho to the electron-withdrawing boronic acid group will be further downfield than those ortho to the sulfonamide group.

    • Sulfonamide Proton (NH): A broad singlet, typically in the range of δ 9.0-10.5 ppm, whose position is dependent on solvent and concentration.

    • Boronic Acid Protons (OH): A broad singlet, often in the range of δ 8.0-8.5 ppm, which may exchange with D₂O.

    • Cyclopropyl Protons: A complex multiplet system in the upfield region, typically δ 0.8-1.2 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH methine proton adjacent to the sulfonyl group.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon atom attached to the boron (ipso-carbon) would be shifted significantly.

    • Cyclopropyl Carbons: Signals for the cyclopropyl carbons would appear in the upfield region, typically δ 5-15 ppm for the CH₂ carbons and δ 30-40 ppm for the CH carbon.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the B(OH)₂ group.

    • N-H Stretch: A sharp to medium peak around 3250-3350 cm⁻¹.

    • S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically appearing at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

    • B-O Stretch: A strong band around 1300-1400 cm⁻¹.

Crystallographic and Conformational Analysis

No public crystal structure for B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid has been deposited. However, key structural features can be inferred. The boronic acid group possesses a trigonal planar geometry around the boron atom. In the solid state, boronic acids frequently form hydrogen-bonded dimers or extended networks.[7] The geometry around the sulfur atom in the sulfonamide is tetrahedral. Significant conformational flexibility exists due to rotation around the C(aryl)-N, N-S, and S-C(cyclopropyl) single bonds, which would be critical for its binding mode to a protein target.

Synthesis and Mechanistic Considerations

The synthesis of this molecule can be approached in a logical, stepwise manner. A robust and reliable method involves the coupling of a commercially available aminophenylboronic acid with cyclopropanesulfonyl chloride.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

  • Starting Materials: 4-Aminophenylboronic acid hydrochloride, cyclopropanesulfonyl chloride, pyridine (or another suitable base), and an appropriate aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Reaction Setup: To a solution of 4-aminophenylboronic acid hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.5 eq) dropwise.

  • Sulfonylation: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Aminophenylboronic acid HCl D Nucleophilic Acyl Substitution (Sulfonamide Formation) A->D B Cyclopropanesulfonyl Chloride B->D C Solvent: DCM Base: Pyridine Temp: 0°C to RT C->D E Aqueous Workup (HCl Wash, Extraction) D->E F Purification (Chromatography) E->F G Final Product: B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid F->G

Caption: Synthetic workflow for the preparation of the target molecule.

Role in Medicinal Chemistry and Drug Design

The true value of this molecule lies in the synergistic interplay of its functional groups, making it a powerful tool for drug discovery professionals.

Utility in Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction forges a C-C bond between the boronic acid's aryl group and another sp²-hybridized carbon (from an aryl/vinyl halide or triflate), a transformation that is fundamental to the synthesis of countless complex drug molecules, particularly biaryl structures.[10][11]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Structural Motifs and Pharmacological Implications

The molecule's structure can be dissected into key pharmacophoric components, each contributing to its potential biological activity.

SAR_Diagram mol Boronic Acid -B(OH)₂ Phenyl Ring Sulfonamide -NHSO₂- Cyclopropyl Group node_b Serine Protease Inhibitor (Reversible Covalent Bonding) Suzuki Coupling Handle mol:f0->node_b node_s H-Bond Donor/Acceptor Bioisostere for Amide Rigid Linker mol:f2->node_s node_c Increases Metabolic Stability Modulates Lipophilicity Provides Conformational Rigidity mol:f3->node_c

Caption: Key structural motifs and their roles in drug design.

  • Boronic Acid as a Warhead: The boron atom's empty p-orbital makes it an electrophile that can be attacked by nucleophiles, such as the hydroxyl group of a serine residue in the active site of a protease.[1][2] This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.[4] This mechanism is the basis for the anticancer drug bortezomib.[12]

  • Sulfonamide as a Scaffold and H-Bonding Element: This group provides a rigid, well-defined geometry to orient the phenyl and cyclopropyl groups. Its N-H and S=O moieties are prime candidates for forming critical hydrogen bonds within a protein's binding pocket, enhancing affinity and selectivity.

  • Cyclopropyl as a Metabolic Blocker: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in alkyl chains. Its inclusion can therefore improve the pharmacokinetic profile of a drug candidate.

Conclusion

B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid is a meticulously designed molecule that embodies key principles of modern medicinal chemistry. Its structure is optimized for both synthetic versatility and pharmacological interaction. The boronic acid group provides a reliable handle for complex molecular construction via Suzuki coupling while also offering a proven mechanism for enzyme inhibition. Complemented by the classic sulfonamide linker and the beneficial properties of the cyclopropyl ring, this compound represents a high-value building block for the development of novel therapeutics. A thorough understanding of its molecular structure, reactivity, and the functional role of each component is essential for researchers aiming to unlock its full potential in drug discovery programs.

References

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(5), 439. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Boron Molecular. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

  • JustPaste.it. (2024). Boronic Acids in Medicinal Chemistry. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2194-2203. [Link]

  • Organic Syntheses. Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: Asymmetric Synthesis of (S)-N-Boc-4-chloro-α-phenylbenzylamine. Org. Synth. 2009, 86, 341. [Link]

  • PubChem. 4-Aminophenylboronic acid. [Link]

  • Das, B. C., et al. (2015). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 7(10), 1249-1270. [Link]

  • Chemsrc. [4-(Cyclopropylamino)phenyl]boronic acid. [Link]

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6552. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

  • Google Patents. (2014). Process for preparing 4-borono-L-phenylalanine.
  • ChemicalRegister.com. (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid Suppliers. [Link]

  • Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.
  • National Institutes of Health. (2012). Synthesis of biologically active boron-containing compounds. [Link]

  • Diva-portal.org. (2014). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

  • ChemBK. B-(4-Aminophenyl)-boronic acid. [Link]

  • SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link]

  • PubChem. B-[4-[(Phenylamino)methyl]phenyl]boronic acid. [Link]

Sources

solubility of 4-(Cyclopropanesulfonamido)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Cyclopropanesulfonamido)phenylboronic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, extrapolated expectations, and detailed experimental protocols necessary to conduct robust solubility assessments. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as a self-validating system for generating reliable solubility profiles, enabling informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The selection of an appropriate solvent system is a cornerstone of successful pharmaceutical crystallization and formulation development.[4][5] The solubility of an API like this compound dictates key process parameters and final product attributes, including:

  • Yield and Purity: Efficient crystallization, a primary method for purification, is contingent on the differential solubility of the API and its impurities in a given solvent system at various temperatures.[6]

  • Polymorph Control: The choice of solvent can direct the crystallization process towards a specific, thermodynamically stable, or desired metastable polymorphic form, which has significant implications for the drug's stability and bioavailability.[5]

  • Crystal Morphology: Solvent interactions influence the growth kinetics of different crystal faces, thereby determining the shape and size of the resulting particles. This, in turn, affects downstream processing such as filtration, drying, and powder flow.[5]

  • Formulation Design: For liquid dosage forms, achieving the target concentration requires a solvent system in which the API is sufficiently soluble and stable. For solid dosage forms, understanding solubility is crucial for predicting dissolution rates.[7]

Molecular Profile: this compound

To understand the solubility behavior of this compound, it is essential to first examine its molecular structure.

  • Chemical Structure: C₉H₁₂BNO₄S

  • Molecular Weight: 241.07 g/mol [8]

  • Key Functional Groups:

    • Boronic Acid (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Boronic acids can undergo reversible dehydration to form cyclic anhydrides (boroxines), a factor that can complicate solubility studies.[9][10]

    • Sulfonamide (-SO₂NH-): The sulfonamide moiety is also polar and participates in hydrogen bonding.

    • Phenyl Ring: A nonpolar aromatic core.

    • Cyclopropyl Group: A small, nonpolar aliphatic ring.

The presence of both polar (boronic acid, sulfonamide) and nonpolar (phenyl, cyclopropyl) regions suggests that the solubility of this molecule will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[11] The process of dissolution can be conceptually broken down into a thermodynamic cycle, which helps in understanding the energetic contributions.

G cluster_0 Thermodynamic Cycle of Dissolution Solid Solute (Crystal Lattice) Liquid Solute (Liquid) Solid->Liquid ΔG_fusion Separated Separated Solute & Solvent Molecules Solid->Separated ΔG_sublimation Solution Solvated Solute in Solution Solid->Solution ΔG_solution Liquid->Separated ΔG_mixing Separated->Solution ΔG_solvation

Caption: Thermodynamic cycle illustrating the free energy changes during dissolution.

The overall free energy of solution (ΔG_solution) is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[1][12]

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" provides a useful heuristic for predicting solubility. This principle is based on the idea that solubility is favored when the intermolecular forces of the solute and solvent are similar.

  • Polar Solvents (e.g., Methanol, Ethanol, Acetone, DMSO): These solvents have high dielectric constants and can engage in dipole-dipole interactions and hydrogen bonding. They are expected to be effective at solvating the polar boronic acid and sulfonamide groups of the target molecule. Phenylboronic acid itself demonstrates high solubility in polar solvents like ethers and ketones.[10][13]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Chloroform): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. While they will interact favorably with the phenyl and cyclopropyl groups, they are less likely to effectively solvate the highly polar functional groups, leading to lower expected solubility. Phenylboronic acid has very low solubility in hydrocarbons like methylcyclohexane.[10][13]

Based on the structure of this compound, a higher solubility would be anticipated in polar organic solvents, particularly those that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, THF) and those that are also hydrogen bond donors (e.g., methanol, ethanol).

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable data, a systematic experimental approach is required. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Prerequisite: Analytical Method Development

Before commencing solubility studies, a validated analytical method for quantifying the concentration of this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[3][15]

Protocol 1: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Use a UV-Vis detector set to a wavelength of maximum absorbance for the compound. This can be determined by running a UV scan of a dilute solution.

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Create a series of calibration standards by serial dilution.[15]

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.[15]

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to measure the thermodynamic equilibrium solubility.

G cluster_1 Shake-Flask Solubility Workflow Start Add Excess Solid to Solvent Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) Start->Equilibrate Filter Filter Sample (e.g., 0.22 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate into Mobile Phase Filter->Dilute Analyze Analyze by Validated HPLC Method Dilute->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Protocol 2: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[16][17] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.[17]

  • Sample Collection and Filtration: Once equilibrium is achieved, allow the samples to stand briefly for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[18] This step is critical to remove all undissolved solids.

  • Dilution: Accurately dilute a known volume of the filtrate with the mobile phase used in the HPLC method to bring the concentration within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system and determine the concentration using the previously established calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[16]

Data Presentation and Interpretation

The quantitative data obtained should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Expected Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the boronic acid and sulfonamide groups.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DMSO, THFModerate to HighGood hydrogen bond acceptors for the boronic acid and sulfonamide protons.
Nonpolar Aromatic TolueneLowFavorable interactions with the phenyl ring but poor solvation of polar groups.
Nonpolar Aliphatic Hexane, HeptaneVery LowDominated by weak van der Waals forces; unable to solvate the polar functional groups effectively.
Chlorinated Dichloromethane, ChloroformLow to ModerateModerate polarity; solubility will depend on the balance of interactions.

Note: This table presents extrapolated expectations based on chemical principles. Experimental verification is mandatory.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive overview of the principles and practices for determining the . While pre-existing quantitative data is scarce, the structural characteristics of the molecule allow for rational predictions of its behavior. By following the detailed experimental protocols for HPLC method development and equilibrium solubility measurement, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process chemistry, crystallization development, and formulation, ultimately accelerating the journey from discovery to a viable drug product. The methodologies described herein provide a robust and self-validating framework for tackling solubility challenges in pharmaceutical development.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Solvent selection for process development. Technobis Crystallization Systems. Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]

  • (PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

  • How to measure solubility for drugs in oils/emulsions? ResearchGate. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

  • Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

  • (4-(Cyclopropanesulfonamido)phenyl)boronic acid. Arctom. Available at: [Link]

  • 4-(Cyclopropanecarboxamido)phenylboronic acid. PubChem. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • 4-(CYCLOPENTYLAMINOCARBONYL)PHENYLBORONIC ACID Safety Data Sheets. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available at: [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. Available at: [Link]

  • Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]

  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Cyclopropanesulfonamido)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. We will explore the predicted spectral features, the rationale behind these predictions based on the molecule's structural components, and a detailed protocol for the experimental acquisition of these spectra.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its unique combination of a phenylboronic acid moiety, a sulfonamide linker, and a cyclopropyl group imparts specific chemical and biological properties. The boronic acid group is a versatile functional handle for various chemical transformations, including the renowned Suzuki-Miyaura cross-coupling reaction, and can also interact with diols, a property often exploited in sensor design. The sulfonamide group is a common pharmacophore, and the cyclopropyl ring can introduce conformational rigidity and metabolic stability.

A thorough structural elucidation is paramount to understanding and utilizing the properties of this molecule. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each atom. This guide will serve as a detailed reference for the interpretation of the ¹H and ¹³C NMR spectra of this compound. While experimental spectra for this specific compound are not publicly available, this guide presents a robust prediction and analysis based on the well-established NMR characteristics of its constituent functional groups.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl ring, the aromatic ring, and the amine and boronic acid groups. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Region

The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two substituents on the ring, the boronic acid group [-B(OH)₂] and the cyclopropanesulfonamido group [-NHSO₂-c-Pr], are both electron-withdrawing. This will cause the aromatic protons to be deshielded and resonate at a lower field (higher ppm).[1]

  • H-c, H-c' : These protons are ortho to the boronic acid group and meta to the sulfonamido group. They are expected to appear as a doublet in the range of δ 7.8-8.0 ppm .

  • H-b, H-b' : These protons are ortho to the sulfonamido group and meta to the boronic acid group. They are expected to appear as a doublet in the range of δ 7.2-7.4 ppm . The typical coupling constant for ortho-protons on a benzene ring is approximately 8-9 Hz.

Cyclopropyl Region

The cyclopropyl group protons exhibit a characteristic upfield shift due to the ring's unique electronic structure and the associated ring current effects.[2][3]

  • H-e : This proton is on the carbon attached to the sulfonyl group. It will be deshielded compared to the other cyclopropyl protons and is expected to appear as a multiplet (likely a quintet) in the range of δ 2.5-2.7 ppm .

  • H-f, H-f' : These four protons are on the other two carbons of the cyclopropyl ring. They will be in a more shielded environment and are expected to appear as a complex multiplet in the range of δ 0.9-1.2 ppm .

Other Protons
  • NH Proton (H-d) : The chemical shift of the sulfonamide N-H proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet and could appear in a wide range, typically between δ 9.0-11.0 ppm .

  • B(OH)₂ Protons : The protons of the boronic acid hydroxyl groups are also highly variable and often exchange with residual water in the solvent. They typically appear as a broad singlet and can be observed over a wide chemical shift range, often around δ 4.0-6.0 ppm , but may not be observed at all depending on the experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-c, H-c'7.8-8.0Doublet~8-9
H-b, H-b'7.2-7.4Doublet~8-9
H-e2.5-2.7Multiplet-
H-f, H-f'0.9-1.2Multiplet-
NH (H-d)9.0-11.0Broad Singlet-
B(OH)₂4.0-6.0Broad Singlet-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.[4]

Aromatic Carbons

The benzene ring will show four distinct signals due to the para-substitution. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.[5]

  • C-1 : This is the carbon atom attached to the boronic acid group. It is a quaternary carbon and its chemical shift is difficult to predict precisely but is expected to be in the range of δ 130-135 ppm .

  • C-2, C-6 : These carbons are ortho to the boronic acid group and are expected to resonate around δ 135-138 ppm .

  • C-3, C-5 : These carbons are meta to the boronic acid group and ortho to the sulfonamido group, and are expected to be found around δ 118-122 ppm .

  • C-4 : This is the carbon atom attached to the sulfonamido group. This quaternary carbon is expected to be in the range of δ 140-145 ppm .

Cyclopropyl Carbons

The carbons of the cyclopropyl ring will appear at a characteristically high field (low ppm).[6]

  • C-7 : The carbon atom directly attached to the sulfonyl group will be the most deshielded of the cyclopropyl carbons, with an expected chemical shift in the range of δ 30-35 ppm .

  • C-8, C-9 : These two equivalent carbons will be significantly shielded and are predicted to resonate at a very high field, in the range of δ 5-10 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1130-135
C-2, C-6135-138
C-3, C-5118-122
C-4140-145
C-730-35
C-8, C-95-10

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : A deuterated solvent that can dissolve the compound is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice due to its high polarity and ability to dissolve a wide range of organic compounds, including those with acidic protons like boronic acids and sulfonamides.[7] Other potential solvents include deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a few drops of DMSO-d₆.

  • Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Preparation Steps :

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently sonicate or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans : 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 2-4 seconds.

    • Spectral Width (sw) : A range of -2 to 12 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Number of Scans : A larger number of scans (e.g., 1024 to 4096) will be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2 seconds.

    • Spectral Width (sw) : A range of 0 to 200 ppm is appropriate.

Data Processing

The acquired Free Induction Decay (FID) should be processed using appropriate NMR software such as Mnova, TopSpin, or NMRium.[9][10][11] The processing steps include:

  • Fourier Transformation : To convert the time-domain data (FID) to the frequency-domain spectrum.

  • Phase Correction : To ensure all peaks are in the absorptive phase.

  • Baseline Correction : To obtain a flat baseline.

  • Referencing : The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integration : To determine the relative number of protons for each signal in the ¹H NMR spectrum.

  • Peak Picking : To identify the precise chemical shift of each signal.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

cluster_mol Molecular Structure C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 Hc H C2->Hc C4 C C3->C4 Hb H C3->Hb C5 C C4->C5 N NH C4->N C6 C C5->C6 Hb_prime H C5->Hb_prime C6->C1 Hc_prime H C6->Hc_prime C7 C C8 C C7->C8 He H C7->He C9 C C8->C9 Hf1 H C8->Hf1 Hf2 H C8->Hf2 C9->C7 Hf3 H C9->Hf3 Hf4 H C9->Hf4 S SO₂ N->S S->C7

Caption: Molecular structure of this compound.

Start Obtain this compound Prep Sample Preparation (Solvent, Concentration) Start->Prep Acq NMR Data Acquisition (¹H and ¹³C) Prep->Acq Proc Data Processing (FT, Phasing, Baseline) Acq->Proc Ref Referencing (to residual solvent peak) Proc->Ref Analysis Spectral Analysis Ref->Analysis AssignH Assign ¹H Signals (Aromatic, Cyclopropyl, NH, OH) Analysis->AssignH AssignC Assign ¹³C Signals (Aromatic, Cyclopropyl) Analysis->AssignC Report Generate Report (Tables, Figures) AssignH->Report AssignC->Report

Caption: Workflow for NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent functional groups, we have been able to forecast the chemical shifts and coupling patterns with a high degree of confidence. The provided experimental protocols offer a robust starting point for the actual acquisition of the NMR data. This guide serves as a valuable resource for any researcher working with this molecule, facilitating its unambiguous structural characterization and paving the way for its further application in scientific research and development.

References

  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
  • Baranac-Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169–1173.
  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(30), 19746-19754.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

  • Smith, S. G., & Goodman, J. M. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4585–4595.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(30), 19746-19754.
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

  • Li, D., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7868.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.
  • Closs, G. L. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Modro, T. A. (1977). Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by ¹³C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 55(20), 3681-3686.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • Tong, J., et al. (2019). ¹³C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 13(1), 743-750.
  • Abraham, R. J., & Reid, M. (2000). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Diorazio, L. J., Hose, D. R. J., & Adlington, R. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 760–766.
  • Bruker. (n.d.). NMR Software. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

Sources

commercial availability of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Cyclopropanesulfonamido)phenylboronic Acid: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique molecular architecture, which combines a phenylboronic acid moiety with a cyclopropanesulfonamide group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The phenylboronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2] The cyclopropanesulfonamide portion of the molecule imparts specific physicochemical properties, such as improved metabolic stability and the ability to form key interactions with biological targets.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.

Commercial Availability and Physicochemical Properties

This compound is available from a number of specialized chemical suppliers, often in the form of the free boronic acid or its more stable pinacol ester derivative. The availability of this compound can range from in-stock for immediate delivery to custom synthesis, depending on the supplier and the quantity required.

Compound Name CAS Number Molecular Formula Molecular Weight Typical Form Key Suppliers
This compound1072945-68-6C9H12BNO4S241.07 g/mol SolidSanta Cruz Biotechnology[4], Arctom Scientific[5]
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester914610-50-7C15H22BNO4S339.22 g/mol SolidSigma-Aldrich, ChemicalBook[6]

Synthetic Pathways and Manufacturing

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: cyclopropanesulfonamide and a suitable aminophenylboronic acid derivative. These intermediates are then coupled to form the final product.

Synthesis of Key Intermediates

1. Cyclopropanesulfonamide:

The industrial synthesis of cyclopropanesulfonamide typically begins with the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloro)propylsulfonamide.[7][8] This intermediate then undergoes a ring-closing reaction using a strong base, such as n-butyl lithium, to form cyclopropane sulfonic acid tert-butylamide.[7][8] The final step involves the removal of the tert-butyl protecting group with an acid, such as formic acid or trifluoroacetic acid, to yield cyclopropanesulfonamide.[7][8]

2. Arylboronic Acids:

Arylboronic acids are commonly synthesized via the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9][10][11] The Grignard reagent is prepared from the corresponding aryl halide. Alternative methods include the iridium-catalyzed borylation of arenes, which allows for the direct conversion of a C-H bond to a C-B bond.[12][13]

Overall Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound, commencing from 4-bromoaniline.

Synthetic_Pathway cluster_0 Synthesis of Arylboronic Acid Moiety cluster_1 Synthesis of Cyclopropanesulfonyl Chloride cluster_2 Coupling and Deprotection A 4-Bromoaniline B Protection of Amine A->B e.g., (Boc)2O C Formation of Grignard Reagent B->C Mg, THF D Reaction with Triisopropyl Borate C->D B(O-iPr)3, -78°C E Hydrolysis D->E H3O+ F Protected 4-Aminophenylboronic Acid E->F J Coupling Reaction F->J G Cyclopropanesulfonamide H Conversion to Sulfonyl Chloride G->H e.g., PCl5 or SOCl2 I Cyclopropanesulfonyl Chloride H->I I->J K Deprotection J->K e.g., TFA L This compound K->L caption Figure 1. Plausible synthetic workflow for this compound.

Caption: Figure 1. Plausible synthetic workflow for this compound.

Key Applications in Research and Development

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a highly efficient method for creating a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][14]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' caption Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry and Drug Discovery

The unique combination of the boronic acid and cyclopropanesulfonamide moieties makes this compound a valuable building block in drug discovery. For instance, derivatives of cyclopropanesulfonamide have been investigated as inhibitors of EGFR C797S mutation in non-small cell lung cancer.[15] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the cyclopropyl group can provide conformational rigidity and improve metabolic stability. Phenylboronic acids, in general, have found broad applications in biomedicine, including the development of sensors and drug delivery systems.[16][17][18][19]

Exemplary Experimental Protocols

General Protocol for Arylboronic Acid Synthesis via Grignard Reaction

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

  • Grignard Reagent Formation: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried flask containing anhydrous tetrahydrofuran (THF). Add a small amount of the aryl halide (e.g., 4-bromo-N-protected-aniline) to initiate the reaction. Once initiated, add the remaining aryl halide dropwise to maintain a gentle reflux. Stir until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF. Maintain the temperature at -78 °C for 2-3 hours.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl) while cooling in an ice bath.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude arylboronic acid can be purified by recrystallization or column chromatography.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and should be optimized for specific coupling partners.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Degas the reaction mixture by bubbling argon through it for 15-20 minutes. Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular scaffolds. A thorough understanding of its synthesis, commercial availability, and applications is crucial for researchers and scientists aiming to leverage its unique properties in the development of novel therapeutics and other advanced materials.

References

  • ProQuest. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Google Patents.
  • Google Patents. CN103570753A - Preparation method of arylboronic acid compound.
  • Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.
  • ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters. [Link]

  • Google Patents. WO1999064428A1 - Synthesis of aryl boronic acids.
  • NIH. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC. [Link]

  • MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

  • Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. [Link]

  • ResearchGate. Synthesis of phenylboronic acid glutamine analogues. [Link]

  • Arctom Scientific. CAS NO. 1072945-68-6 | (4-(Cyclopropanesulfonamido)phenyl)boronic acid | Catalog BD-A739752. [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. [Link]

  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

The Convergence of Two Pharmacophores: A Technical Guide to the Discovery and History of Sulfonamide-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and applications of sulfonamide-containing phenylboronic acids. This whitepaper provides an in-depth exploration of the synthesis, mechanisms of action, and key therapeutic applications of this important class of molecules, with a focus on their roles as β-lactamase inhibitors and in affinity chromatography.

Introduction: A Tale of Two Moieties

The journey of sulfonamide-containing phenylboronic acids is a compelling narrative of chemical convergence, where two distinct and historically significant pharmacophores were united to create molecules with novel and powerful functionalities. The sulfonamide group, a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s, has been integral to the development of antibacterial, anti-inflammatory, and diuretic drugs.[1][2] Concurrently, the field of organoboron chemistry, particularly the study of phenylboronic acids, has burgeoned, revealing their remarkable utility in organic synthesis and as therapeutic agents in their own right. This guide delves into the historical context of these two molecular entities and chronicles their eventual synergistic combination.

A Historical Timeline: From Separate Pasts to a Combined Future

While the precise first synthesis of a molecule containing both a sulfonamide and a phenylboronic acid moiety is not definitively documented in a singular seminal publication, their combination for advanced applications appears to be a more recent development. The conceptual groundwork was laid decades earlier. In the 1950s, the work of Sheehan on replacing carboxamides with sulfonamides in penicillin derivatives hinted at the potential for isosteric replacement in biologically active molecules.[3] However, the exploration of sulfonamide-containing boronic acids as targeted therapeutic agents gained significant momentum in the 21st century.

A pivotal moment in the history of this molecular class came with the investigation of boronic acids as inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4] A 2010 publication in the Journal of Medicinal Chemistry detailed the design, synthesis, and potent activity of sulfonamide-containing boronic acids as inhibitors of the AmpC β-lactamase, marking a significant milestone in the field.[5][6] This work demonstrated that the replacement of a carboxamide with a sulfonamide in boronic acid inhibitors led to a distinct and favorable structure-activity relationship.[5]

Simultaneously, researchers in the field of separation science were exploring the unique properties of these compounds. In 2008, a study was published on the synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography.[7] This application leveraged the electron-withdrawing nature of the sulfonamide group to lower the pKa of the boronic acid, enabling the capture of cis-diol-containing biomolecules at physiological pH.

dot

cluster_0 Historical Foundations cluster_1 Key Applications & Discoveries Sulfonamides Sulfonamides BLactamaseInhibition β-Lactamase Inhibition Sulfonamides->BLactamaseInhibition Isosteric Replacement AffinityChromatography Affinity Chromatography Sulfonamides->AffinityChromatography pKa Modulation Phenylboronic Acids Phenylboronic Acids Phenylboronic Acids->BLactamaseInhibition Enzyme Inhibition Phenylboronic Acids->AffinityChromatography cis-Diol Binding

Caption: Convergence of sulfonamides and phenylboronic acids.

Core Applications and Scientific Principles

β-Lactamase Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat, with β-lactamase production by bacteria being a primary mechanism of resistance.[3] Sulfonamide-containing phenylboronic acids have emerged as potent inhibitors of these enzymes, particularly the class C AmpC β-lactamases.[4]

Boronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of β-lactamases.[3] The boron atom, in its trigonal planar state, is attacked by the hydroxyl group of the serine, forming a tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis.[3][4]

The incorporation of a sulfonamide in place of a carboxamide alters the geometry and electronic properties of the inhibitor, leading to a different structure-activity relationship.[5] X-ray crystallography studies have revealed that the sulfonamide group can form key hydrogen bonds with active site residues, such as Asn152 and Ala318 in AmpC, contributing to the inhibitor's high affinity.[3][8]

dot

BLactam β-Lactam Antibiotic AmpC AmpC β-Lactamase (Active Serine) BLactam->AmpC Substrate Hydrolysis Hydrolysis (Inactive Antibiotic) AmpC->Hydrolysis Catalyzes Inhibition Reversible Covalent Inhibition (Tetrahedral Intermediate) AmpC->Inhibition Forms SulfonamideBoronicAcid Sulfonamide Phenylboronic Acid Inhibitor SulfonamideBoronicAcid->AmpC Binds to Inhibition->AmpC Inactivates

Caption: Mechanism of AmpC inhibition.

CompoundR GroupKi (nM)[3]
3 Methyl789
4 Phenylacetyl70
9 2-Naphthylacetyl25
17 m-Carboxybenzyl430

Note: Ki values represent the inhibition constant, with lower values indicating higher potency.

A general procedure for the synthesis of 1-sulfonamido-2-phenylethaneboronic acids involves a multi-step process, including the Matteson homologation.[3]

  • Preparation of the Boronic Ester: Commercially available arylboronic acids are converted into chiral boronic esters using a chiral diol, such as (+)-pinanediol.

  • Matteson Homologation: The chiral boronic ester undergoes a highly stereoselective one-carbon chain extension. This is achieved by reaction with dichloromethyllithium, followed by the addition of a Grignard reagent.[9]

  • Substitution and Sulfonylation: The resulting α-chloroboronic ester is then substituted with bis(trimethylsilyl)amide, followed by sulfonylation with the desired sulfonyl chloride to introduce the sulfonamide moiety.[3]

  • Deprotection: The final step involves the transesterification of the pinanediol ester to the free boronic acid, typically achieved by treatment with a phenylboronic acid in a biphasic solvent system.[3]

dot

Start Arylboronic Acid Step1 Chiral Diol Esterification Start->Step1 Intermediate1 Chiral Boronic Ester Step1->Intermediate1 Step2 Matteson Homologation Intermediate1->Step2 Intermediate2 α-Chloroboronic Ester Step2->Intermediate2 Step3 Substitution & Sulfonylation Intermediate2->Step3 Intermediate3 Sulfonamide Boronic Ester Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Sulfonamide Phenylboronic Acid Step4->End

Caption: Synthetic workflow for a sulfonamide boronic acid inhibitor.

Boronate Affinity Chromatography: Selective Biomolecule Separation

Boronate affinity chromatography is a powerful technique for the selective separation of molecules containing cis-diols, such as glycoproteins, catecholamines, and nucleotides.[7][10]

The principle of boronate affinity chromatography lies in the reversible formation of a cyclic ester between the boronic acid and a cis-diol.[7] This interaction is pH-dependent, with the boronic acid needing to be in its tetrahedral boronate form to bind effectively. The incorporation of an electron-withdrawing sulfonamide group on the phenyl ring lowers the pKa of the boronic acid, allowing for efficient binding at or near physiological pH (pH 7.4).[7]

dot

StationaryPhase Sulfonamide Phenylboronic Acid (Immobilized on Silica) Binding Binding at Physiological pH (Cyclic Ester Formation) StationaryPhase->Binding Interaction MobilePhase Mobile Phase (Sample containing cis-diols) MobilePhase->StationaryPhase Sample Loading Elution Elution (Acidic pH or Competing Diol) Binding->Elution Reversible Purified Purified cis-diol containing molecules Elution->Purified

Caption: Boronate affinity chromatography workflow.

  • Synthesis of the Ligand: A suitable sulfonamide-containing phenylboronic acid with a reactive handle (e.g., an allyl group) is synthesized.[7]

  • Silanization: The synthesized ligand is then reacted with a silanizing agent to create a monochlorosilane derivative.

  • Immobilization: The monochlorosilane derivative is refluxed with porous silica gel in a suitable solvent to covalently attach the ligand to the silica support.[7]

  • Column Packing: The modified silica is then packed into a chromatography column.

  • Chromatography: A sample containing cis-diol compounds is loaded onto the column at a physiological pH. After washing away unbound molecules, the bound compounds are eluted by lowering the pH or by introducing a competing diol.[7]

Conclusion and Future Directions

The fusion of sulfonamide and phenylboronic acid functionalities has yielded a class of molecules with significant potential in both therapeutics and biotechnology. As our understanding of the nuanced structure-activity relationships of these compounds grows, so too will the opportunities for their application. Future research will likely focus on the development of new sulfonamide-containing phenylboronic acids with enhanced potency, selectivity, and pharmacokinetic properties for the treatment of infectious diseases. Furthermore, the design of novel boronate affinity materials with tailored specificities will continue to advance the field of biomolecule purification and analysis.

References

  • Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., ... & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. [Link][3][5]

  • Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., ... & Prati, F. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863. [Link]

  • Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., ... & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed, 20945885. [Link]

  • RCSB PDB. (2010). 3O87: Crystal structure of AmpC beta-lactamase in complex with a sulfonamide boronic acid inhibitor. RCSB Protein Data Bank. [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid modified silica phases for boronate affinity chromatography at physiological pH. Analytical biochemistry, 372(2), 227-236. [Link]

  • Kinsinger, T., & Kazmaier, U. (2023). Matteson Homologation of Arylboronic Esters. Chemistry–A European Journal, e202300184. [Link]

  • Powers, R. A., & Shoichet, B. K. (2002). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of medicinal chemistry, 45(15), 3222-3234. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed, 17949749. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors. IRIS Unimore. [Link]

  • Caselli, E., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Drawz, S. M., Papp-Wallace, K. M., & Bonomo, R. A. (2014). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. Antimicrobial agents and chemotherapy, 58(4), 1835-1846. [Link]

  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research, 50(5), 1054-1064. [Link]

  • Lesiak-Watanabe, K. (2016). History of Sulfonamides. ResearchGate. [Link]

  • Bonomo, R. A., et al. (2018). Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli. MDPI. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Aggarwal, V. K., & Webster, M. P. (2014). Homologation of chiral boronic esters and application to 1,3-polyols synthesis. University of Bristol. [Link]

  • Liu, Z., & He, H. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical and computational framework for the investigation of 4-(Cyclopropanesulfonamido)phenylboronic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. By leveraging advanced computational techniques, we can elucidate the structural, electronic, and biological properties of this compound, thereby accelerating its potential therapeutic applications.

Introduction: The Significance of Phenylboronic Acids with Sulfonamide Moieties

Phenylboronic acids are a class of compounds that have garnered substantial attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules. This has led to their exploration as sensors and therapeutic agents.[1] The incorporation of a sulfonamide group, a well-established pharmacophore with a broad spectrum of biological activities, introduces intriguing possibilities for designing novel drug candidates. The specific molecule of interest, this compound, combines these two key functionalities, making it a compelling subject for detailed theoretical and computational analysis.

Molecular Identity and Structural Characteristics

A foundational step in any computational study is the precise definition and visualization of the molecule.

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name (4-(Cyclopropanesulfonamido)phenyl)boronic acid
CAS Number 1072945-68-6[2]
Chemical Formula C9H12BNO4S[2]
SMILES O=S(=O)(NC1=CC=C(B(O)O)C=C1)C2CC2

A three-dimensional representation of the molecule is crucial for understanding its spatial arrangement and for subsequent computational analyses.

Caption: 2D representation of this compound.

Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It provides insights into molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity and interactions.

Workflow for DFT Analysis

DFT_Workflow cluster_0 Input Preparation cluster_1 Computational Protocol cluster_2 Data Analysis & Interpretation Input Generate 3D Structure (from SMILES) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Geometry_Optimization Initial Coordinates Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Structural_Parameters Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, ESP) Frequency_Calculation->Electronic_Properties Verified Minimum Vibrational_Spectra Simulated IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Reactivity_Descriptors Chemical Reactivity (Energy Gap, Hardness) Electronic_Properties->Reactivity_Descriptors Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand_Prep Ligand Preparation (Optimized 3D Structure) Run_Docking Run Docking Algorithm (e.g., AutoDock Vina, GOLD) Ligand_Prep->Run_Docking Receptor_Prep Receptor Preparation (PDB File, Remove Water, Add Hydrogens) Define_Binding_Site Define Binding Site (Grid Box around Active Site) Receptor_Prep->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Poses Analyze Docking Poses (Binding Energy, RMSD) Run_Docking->Analyze_Poses Visualize_Interactions Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Analyze_Poses->Visualize_Interactions

Caption: A standard workflow for performing molecular docking studies.

Step-by-Step Protocol for Molecular Docking
  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign appropriate atom types and charges using a molecular modeling tool.

  • Receptor Preparation:

    • Download the crystal structure of the target enzyme (e.g., Carbonic Anhydrase II, PDB ID: 2VVB) from the Protein Data Bank. [3] * Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Define the binding pocket of the enzyme, typically centered around the active site residues.

    • Use a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their binding energies and clustering.

    • Visualize the lowest energy binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and the covalent interaction of the boronic acid with active site residues).

Part 3: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. While a full QSAR study requires a dataset of multiple compounds with experimentally determined activities, we can outline the general approach.

Workflow for QSAR Model Development

QSAR_Workflow cluster_0 Data Collection & Preparation cluster_1 Descriptor Calculation & Model Building cluster_2 Model Validation & Application Dataset Dataset of Structurally Similar Compounds Descriptor_Calc Calculate Molecular Descriptors (2D, 3D, Electronic) Dataset->Descriptor_Calc Activity_Data Experimental Biological Activity Data (e.g., IC50) Model_Building Build Statistical Model (e.g., Multiple Linear Regression) Activity_Data->Model_Building Descriptor_Calc->Model_Building Validation Model Validation (Internal & External) Model_Building->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: A generalized workflow for developing a QSAR model.

Key Steps in QSAR Analysis
  • Data Set Assembly: A QSAR study would require synthesizing and testing a series of analogs of this compound to obtain a range of biological activity data.

  • Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated, including constitutional, topological, geometric, and electronic parameters.

  • Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the observed biological activity.

  • Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external test sets.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico approach for the study of this compound. The proposed workflow, integrating DFT, molecular docking, and QSAR principles, provides a robust framework for elucidating the physicochemical properties and potential biological activity of this promising molecule. The theoretical insights gained from these computational studies can guide future experimental work, including targeted synthesis of analogs and biological testing, ultimately accelerating the drug discovery and development process.

References

  • QSAR studies for the inhibition of the transmembrane carbonic anhydrase isozyme XIV with sulfonamides using PRECLAV software. PubMed. [Link]

  • Covalent docking of selected boron-based serine beta-lactamase inhibitors. PubMed. [Link]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers. [Link]

  • ChemDoodle 3D | Molecular Modeling and Graphics Software. ChemDoodle. [Link]

  • QSAR studies for the inhibition of the transmembrane isozymes XII and XIV of human carbonic anhydrase with a series of sulfonamides. PubMed. [Link]

  • 1IEL: Crystal Structure of AmpC beta-lactamase from E. coli in Complex with Ceftazidime. RCSB PDB. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Molecular Graphics Software. RCSB PDB. [Link]

  • Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. PubMed Central. [Link]

  • Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method. PubMed. [Link]

  • 1H9N: H119N CARBONIC ANHYDRASE II. RCSB PDB. [Link]

  • Molecular modeling and visualization software. Proteopedia. [Link]

  • ChemDraw | Revvity Signals Software. Revvity Signals. [Link]

  • 6UX1: Carbonic Anhydrase II Complexed with Salicylic Acid. RCSB PDB. [Link]

  • Software for Molecular Modeling. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • 1FSY: AMPC BETA-LACTAMASE FROM E. COLI COMPLEXED WITH INHIBITOR CLOXACILLINBORONIC ACID. RCSB PDB. [Link]

  • 2VVB: Human carbonic anhydrase II in complex with bicarbonate. RCSB PDB. [Link]

  • 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. [Link]

  • Web Molecule Generator – Generate 3D Models from SMILES-Code. Zenodo. [Link]

  • 1KE4: X-ray crystal structure of AmpC beta-lactamase from E. coli. RCSB PDB. [Link]

  • 3BLS: AMPC BETA-LACTAMASE FROM ESCHERICHIA COLI. RCSB PDB. [Link]

  • 3HS4: Human carbonic anhydrase II complexed with acetazolamide. RCSB PDB. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • QSAR study of sulfonamides as inhibitors of carbonic anhydrase. TSI Journals. [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH. [Link]

  • Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers. [Link]

  • SMILES to Structure. Leskoff. [Link]

  • From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. [Link]

  • MolView. [Link]

  • How to generate a 3D molecular structure from a SMILES string. CCDC. [Link]

  • 4-(Cyclopropanecarboxamido)phenylboronic acid | C10H12BNO3 | CID 69016832. PubChem. [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. [Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed. [Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (4-Methanesulfonamidophenyl)boronic acid | C7H10BNO4S | CID 2773537. PubChem. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. PubChem. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI. [Link]

  • N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem. [Link]

  • 4-(N-cyclopropyl-N-methylsulfonamide)Phenylboronic acid. Suzhou Yulite Pharmaceutical Chemical Technology Co., Ltd. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropanesulfonamido)phenylboronic acid is a vital reagent in contemporary organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures, central to the discovery of new pharmaceuticals and functional materials, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides an in-depth analysis of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity and performance in research and development settings.

The inherent reactivity of the boronic acid functional group, while advantageous for synthesis, also renders the molecule susceptible to degradation under suboptimal conditions. This document will elucidate the primary degradation pathways and furnish researchers, scientists, and drug development professionals with the knowledge required to handle and store this valuable compound effectively, thereby safeguarding experimental reproducibility and success.

Pillar 1: The Chemical Stability Profile of Phenylboronic Acids

The stability of this compound is intrinsically linked to the chemistry of the arylboronic acid moiety. Generally, arylboronic acids are considered relatively stable and easy to handle solids, which contributes to their widespread use in organic synthesis.[1] However, they are susceptible to several degradation pathways that can compromise their purity and reactivity over time. Understanding these pathways is critical for establishing appropriate storage and handling protocols.

Key Factors Influencing Stability:
  • Moisture/Humidity: Phenylboronic acids are often hygroscopic solids.[2] The presence of water can initiate several degradation processes. Most notably, it can facilitate the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.[3][4] While boroxines can be reactive in some cross-coupling reactions, their formation alters the stoichiometry of the active reagent and can lead to inconsistent results.[3] Furthermore, excess moisture can promote protodeboronation.[5][6]

  • Atmospheric Oxygen: The carbon-boron bond in arylboronic acids is susceptible to oxidation, particularly in the presence of reactive oxygen species.[7][8][9] This oxidative degradation can lead to the formation of phenolic byproducts, diminishing the yield of the desired coupling product. The process of oxidative deboronation is a known metabolic instability for boronic acid-containing drugs.[8][10]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For instance, the dehydration reaction to form boroxines is thermally driven.[4] While general laboratory chemicals are often stable at room temperature, refrigeration is frequently recommended for boronic acids to slow down potential degradation processes.[11][12]

  • Light: Although less commonly cited as a primary factor for simple arylboronic acids, exposure to UV radiation or strong light can potentially initiate radical-based degradation pathways in sensitive molecules. Protecting the compound from light is a general best practice for long-term storage of organic reagents.[13]

  • pH: The stability of boronic acids can be pH-dependent. At physiological pH, for example, the oxidation of phenylboronic acid can be significant.[7][9] While typically handled in organic solvents, consideration of pH is crucial when aqueous conditions are employed in reactions or workups.

Pillar 2: Principal Degradation Pathways

The degradation of this compound can be understood through three primary chemical transformations inherent to the arylboronic acid functional group.

Formation of Boroxines (Anhydrides)

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][14] This is a reversible equilibrium, with the presence of water favoring the monomeric boronic acid.[3]

Boroxine_Formation cluster_0 3x Arylboronic Acid cluster_1 Boroxine + 3x Water ArBOH2 Ar-B(OH)₂ Boroxine (ArBO)₃ ArBOH2->Boroxine Dehydration (Heat, Low H₂O) Boroxine->ArBOH2 Hydrolysis (Excess H₂O) H2O H₂O

Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.

Protodeboronation (Hydrodeboronation)

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom.[15] This reaction can be catalyzed by acids, bases, or even transition metals under certain conditions.[6][16][17][18] The presence of water can serve as a proton source, making this a relevant degradation pathway in humid conditions.[6]

Protodeboronation cluster_0 Arylboronic Acid cluster_1 Arene + Boric Acid ArBOH2 Ar-B(OH)₂ Arene Ar-H ArBOH2->Arene Protonolysis (H⁺ source, e.g., H₂O) BoricAcid B(OH)₃

Caption: The protodeboronation of an arylboronic acid to yield the corresponding arene.

Oxidation

Arylboronic acids can be oxidized to the corresponding phenols.[19][20] This process is often mediated by atmospheric oxygen and can be accelerated by the presence of reactive oxygen species.[7][9][10] The mechanism can be complex, but the net result is the cleavage of the C-B bond and the formation of a C-O bond.

Oxidation cluster_0 Arylboronic Acid cluster_1 Phenol ArBOH2 Ar-B(OH)₂ Phenol Ar-OH ArBOH2->Phenol Oxidation ([O], e.g., Air)

Caption: The oxidation of an arylboronic acid to the corresponding phenol.

Pillar 3: Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to maintain the compound's integrity.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8°C) or Freeze (-20°C) Reduces the rate of all potential degradation reactions, including dehydration and oxidation.[11][12][21]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.[11]
Moisture Keep in a tightly sealed container in a dry environment Prevents the absorption of moisture, which can lead to boroxine formation and protodeboronation.[2][5][11] The use of a desiccator is also advisable.
Light Protect from light by using an amber vial or storing in the dark Prevents potential photolytic degradation pathways.[13]
Container Use a clean, dry, and inert container (e.g., glass) Ensures that the container itself does not introduce contaminants or catalyze degradation.
Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[11]

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[11]

  • Dispensing: Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solution Stability: If preparing stock solutions, use anhydrous solvents and store them under an inert atmosphere at low temperatures. The stability in solution is generally lower than in the solid state and should be assessed for the specific solvent and concentration.

Experimental Protocol: Assessment of Compound Stability

To quantitatively assess the stability of a batch of this compound, a forced degradation study can be performed.

Objective: To identify the degradation products and determine the rate of degradation under various stress conditions.
Materials:
  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide (30%)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

  • Calibrated analytical balance

  • Environmental chamber or oven

Methodology:
  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature in the dark.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a controlled elevated temperature (e.g., 60°C). Also, store a stock solution at the same temperature.

    • Photostability: Expose a stock solution and a solid sample to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). For solid samples, dissolve a precisely weighed amount in the initial solvent at each time point.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

    • Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point for each stress condition.

    • Determine the primary degradation pathways based on the identified products.

    • Establish a preliminary shelf-life under controlled, non-stressed conditions based on the observed stability.

Stability_Workflow cluster_0 Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Conclusion Start Start with 4-(Cyclopropanesulfonamido) -phenylboronic acid Prepare Prepare Stock Solution (1 mg/mL) Start->Prepare Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prepare->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prepare->Base Oxidation Oxidation (3% H₂O₂, RT) Prepare->Oxidation Thermal Thermal Stress (Solid & Solution, 60°C) Prepare->Thermal Photo Photostability (ICH Light Source) Prepare->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Purity Assay) Sampling->HPLC LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Interpret Interpret Data (Degradation Pathways, Rate) LCMS->Interpret End Establish Storage Recommendations Interpret->End

Caption: Experimental workflow for a forced degradation study.

Conclusion

The efficacy of this compound as a synthetic building block is directly correlated with its chemical purity. By understanding and controlling the key factors that influence its stability—namely moisture, oxygen, and temperature—researchers can significantly extend its shelf life and ensure the reliability of their experimental outcomes. The implementation of the recommended storage and handling protocols, grounded in the fundamental chemistry of arylboronic acids, provides a robust framework for maintaining the integrity of this valuable reagent.

References

  • Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(11), 5455-5460. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Phenylboronic acid. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • Lab-Network. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (2023, March 14). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. Retrieved from [Link]

  • Eawag. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Juárez-Ramírez, C., et al. (2012). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. Journal of Industrial Microbiology & Biotechnology, 39(8), 1169–1177. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12271. Retrieved from [Link]

  • Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2021133118. Retrieved from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Di, L., et al. (2009). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 22(4), 697–704. Retrieved from [Link]

  • ChemistryViews. (2023, October 7). Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids. Retrieved from [Link]

  • MDPI. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. Retrieved from [Link]

  • Wikipedia. (2023, May 15). Boroxine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

  • Heterocycles. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Boronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-(Cyclopropanesulfonamido)phenylboronic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclopropanesulfonamido Phenylboronic Acid Moiety

In the landscape of modern drug discovery, the rational design of molecular entities hinges on the strategic selection of building blocks that confer advantageous physicochemical and pharmacological properties. 4-(Cyclopropanesulfonamido)phenylboronic acid and its derivatives, such as the commonly used pinacol ester, have emerged as exceptionally valuable reagents. This application note serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, focusing on its application in palladium-catalyzed cross-coupling reactions for the synthesis of complex bioactive molecules.

The molecule's utility is rooted in the synergistic combination of three key structural features:

  • The Phenylboronic Acid Group : A cornerstone of modern synthetic chemistry, the boronic acid (or its ester equivalent) is a versatile handle for Suzuki-Miyaura cross-coupling reactions. This reaction is renowned for its mild conditions, broad functional group tolerance, and reliability in forming carbon-carbon bonds, making it a favored method for constructing the biaryl scaffolds prevalent in many approved drugs.[1][2][3]

  • The Sulfonamide Linker : The sulfonamide group is a well-established pharmacophore found in over 100 FDA-approved drugs.[4] It is a metabolically stable hydrogen bond donor and acceptor, capable of forming crucial interactions with biological targets. Its electron-withdrawing nature can also modulate the pKa of adjacent groups and influence the overall electronic properties of the molecule.[5]

  • The Cyclopropyl Group : The incorporation of a cyclopropyl ring is a widely employed strategy in medicinal chemistry to address multiple challenges in drug design.[6] Its unique structural and electronic properties—including rigidity, enhanced π-character of its C-C bonds, and metabolic stability—can enhance potency, reduce off-target effects, improve metabolic stability, and increase brain permeability.[6][7]

This guide will provide a comprehensive overview of the compound's properties, detailed protocols for its application in Suzuki-Miyaura coupling, and insights into the causality behind experimental choices.

Physicochemical Properties and Handling

This compound is typically handled in its more stable pinacol ester form, 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester, which is a solid at room temperature.[8]

Table 1: Properties of 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester

PropertyValueSource
Molecular Formula C₁₅H₂₂BNO₄S
Molecular Weight 323.22 g/mol [8]
Appearance Solid[8]
CAS Number 914610-50-7
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Safety and Handling Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Handling should be performed in a well-ventilated area or a chemical fume hood.[10]

  • Inhalation : May be harmful if inhaled. Avoid breathing dust.[10]

  • Skin Contact : May cause skin irritation. Avoid contact.[10]

  • Eye Contact : May cause eye irritation. Avoid contact.[10]

  • Ingestion : May be harmful if swallowed.[10]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[10][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound and its pinacol ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the phenyl ring of the building block and an aryl or heteroaryl halide (or triflate), serving as a powerful tool for assembling the core structures of target drug candidates.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ spacer1 pd0->spacer1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd_complex->pd0 Reductive Elimination diorgano_complex R¹-Pd(II)L₂-R² pd_complex->diorgano_complex transmetalation Transmetalation boronate_complex [R²-B(OH)₃]⁻ boronate_complex->pd_complex Transmetalation (Base Activated) reductive_elimination Reductive Elimination diorgano_complex->reductive_elimination product R¹-R² (Product) reductive_elimination->product spacer1->pd_complex R¹-X (Aryl Halide) spacer2 boronic_acid R²-B(OH)₂ boronic_acid->boronate_complex base Base (e.g., OH⁻) base->boronic_acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (R¹-X), forming a Pd(II) complex.[12]

  • Transmetalation : The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center. This is often the rate-determining step.[1][12]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[12]

Detailed Experimental Protocol: Synthesis of a Biaryl Scaffold

This section provides a representative protocol for the Suzuki-Miyaura coupling of 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester with a generic heteroaryl bromide. This protocol is based on established procedures for similar couplings and serves as a robust starting point for optimization.[12][13]

Materials and Reagents
  • 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester (1.0 equiv)

  • Heteroaryl bromide (e.g., 2-bromo-5-methoxypyrimidine) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)

Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki coupling reaction.

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester (e.g., 323 mg, 1.0 mmol), the heteroaryl bromide (1.1 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 41 mg, 0.05 mmol) to the flask. The choice of catalyst and ligand is critical and may require screening for optimal results.

  • Reaction Conditions : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Case Study: Application in EGFR Inhibitor Synthesis

The 4-(cyclopropanesulfonamido)phenyl moiety is a key feature in the design of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly those targeting resistance mutations like C797S in non-small cell lung cancer (NSCLC).[13][14] In a recent study, novel cyclopropanesulfonamide derivatives were designed and synthesized, leading to the identification of potent inhibitors of triple-mutant EGFR.[7] Compound 5d from this study demonstrated exceptional in vitro activity against EGFR kinases and potent anti-proliferative effects in cancer cell lines.

The synthesis of these inhibitors invariably involves a key Suzuki-Miyaura coupling step where the this compound building block is coupled to a substituted pyrimidine or pyridine core. This highlights the real-world applicability and strategic importance of the title compound in developing clinically relevant therapeutics.[13]

Table 2: Representative Data for EGFR Inhibitor 5d

Target Kinase/Cell LineIC₅₀ (nM)Source
EGFRL858R/T790M/C797S1.37
EGFRdel19/T790M/C797S1.13
BAF3-EGFRL858R/T790M/C797S cells18
BAF3-EGFRdel19/T790M/C797S cells25

Conclusion

This compound and its pinacol ester are powerful and versatile building blocks in medicinal chemistry. The strategic combination of a Suzuki coupling handle with the beneficial properties of the cyclopropyl and sulfonamide groups provides a direct route to novel, complex, and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this valuable reagent into their drug discovery programs, facilitating the development of next-generation therapeutics.

References

  • Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). Bioorganic Chemistry. Available at: [Link]

  • Wang, M., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. Dove Medical Press. Available at: [Link]

  • Wang, M., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. Available at: [Link]

  • (4-(Cyclopropanesulfonamido)phenyl)boronic acid. Arctom. Available at: [Link]

  • Wang, M., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Cyclic Sulfonamides for Drug Design. Pharmaceutical Business Review. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Phenylboronic acid-based core–shell drug delivery platform. Royal Society of Chemistry. Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

  • Phenylboronic acids as pH-selective ligands for arylsulfatase B. Cambridge Open Engage. Available at: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of phenylboronic acid glutamine analogues. ResearchGate. Available at: [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. Available at: [Link]

  • 4-(Cyclopropanecarboxamido)phenylboronic acid. PubChem. Available at: [Link]

  • Li, X., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: 4-(Cyclopropanesulfonamido)phenylboronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Boron and Sulfur in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer new mechanisms of action and improved pharmacological profiles. In this context, 4-(Cyclopropanesulfonamido)phenylboronic acid emerges as a compound of significant interest, positioned at the intersection of two pharmacologically important classes: boronic acids and sulfonamides. While direct, extensive literature on this specific molecule is nascent, its constituent moieties provide a strong foundation for predicting its utility and for designing robust experimental protocols.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the potential applications of this compound, grounded in the established roles of phenylboronic acids as enzyme inhibitors and targeting agents, and the diverse therapeutic activities of sulfonamides. The protocols provided herein are designed as adaptable frameworks, enabling researchers to harness the potential of this intriguing molecule in their drug discovery endeavors.

Rationale for Application: A Molecule of Dual Functionality

The therapeutic potential of this compound can be deconstructed by examining its two key functional groups: the phenylboronic acid and the cyclopropanesulfonamide.

The Phenylboronic Acid Moiety: A Versatile Pharmacophore

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention in drug discovery for their unique chemical properties.[1][2] The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly the cis-1,2- and -1,3-diols found in sugars and glycoproteins.[3] This interaction is the cornerstone of several biomedical applications:

  • Enzyme Inhibition: Boronic acids are effective inhibitors of various enzymes, notably serine proteases and metallo-β-lactamases.[4][5][6] They act as transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[7] The approval of bortezomib, a boronic acid-based proteasome inhibitor, for the treatment of multiple myeloma, validated this class of compounds as viable therapeutics.[4][8]

  • Cancer Cell Targeting: Cancer cells often overexpress sialic acid residues on their surface glycoproteins.[1][2] The ability of PBAs to selectively bind to these sugar moieties allows for the targeted delivery of therapeutic agents to tumors.[9][10] This targeting is often pH-sensitive, with stronger binding occurring in the acidic tumor microenvironment.[1]

  • Drug Delivery Systems: PBA-functionalized polymers and nanoparticles are being explored for stimuli-responsive drug delivery.[11][12][13] For instance, glucose-responsive systems for insulin delivery have been developed based on the competitive binding of glucose to PBA.[3]

The Sulfonamide Group: A Privileged Scaffold

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore found in a wide array of approved drugs.[14][15] Initially recognized for their antibacterial properties, sulfonamides exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic effects.[16][17][18] The incorporation of a sulfonamide moiety can influence a molecule's physicochemical properties, such as acidity, solubility, and protein binding, thereby modulating its pharmacokinetic and pharmacodynamic profile. The cyclopropyl group attached to the sulfonamide in this compound can further enhance metabolic stability and introduce conformational rigidity, which can be advantageous for target binding.

Synergistic Potential

The combination of a phenylboronic acid and a cyclopropanesulfonamide in a single molecule suggests several exciting possibilities in drug discovery. The sulfonamide portion can be tailored to interact with specific enzyme pockets, while the boronic acid acts as a covalent "warhead." Alternatively, the phenylboronic acid can serve as a targeting moiety for cancer cells, delivering the pharmacologically active sulfonamide.

Potential Therapeutic Applications and Investigational Workflows

Based on the chemical nature of this compound, we can propose several key areas of investigation. The following sections outline potential applications and provide detailed, adaptable protocols for their exploration.

Application I: Enzyme Inhibition Assays

Rationale: The boronic acid moiety is a known inhibitor of various enzymes. The specific sulfonamide substituent can confer selectivity for particular targets.

Potential Targets:

  • Serine Proteases (e.g., Thrombin, Trypsin, Chymotrypsin)

  • Metallo-β-Lactamases (relevant in antibiotic resistance)

  • Histone Deacetylases (HDACs)[4]

  • Proteasome

Experimental Workflow:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Obtain this compound plate Plate Compound Dilutions start->plate enzyme Prepare Target Enzyme Solution add_enzyme Add Enzyme to Wells enzyme->add_enzyme substrate Prepare Fluorogenic/Chromogenic Substrate add_substrate Initiate Reaction with Substrate substrate->add_substrate buffer Prepare Assay Buffer buffer->plate plate->add_enzyme incubate1 Pre-incubate (Compound + Enzyme) add_enzyme->incubate1 incubate1->add_substrate readout Measure Signal (Fluorescence/Absorbance) add_substrate->readout calc Calculate % Inhibition readout->calc dose_response Generate Dose-Response Curve calc->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining enzyme inhibitory activity.

Detailed Protocol: General Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

Materials:

  • This compound (CAS 1072945-68-6)[19][20][21]

  • Target enzyme (e.g., human thrombin)

  • Fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC for thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your compound plate.

  • Assay Plate Preparation:

    • Transfer a small volume (e.g., 100 nL) of each compound dilution from the compound plate to the assay plate. Include DMSO-only wells for 0% inhibition (negative control) and a known inhibitor for 100% inhibition (positive control).

  • Enzyme Addition:

    • Dilute the target enzyme to the desired concentration (e.g., 2X final concentration) in assay buffer.

    • Add the enzyme solution (e.g., 10 µL) to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate at its 2X final concentration in assay buffer.

    • Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic read.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Choices:

  • Pre-incubation: This step is crucial for reversible covalent inhibitors like boronic acids to allow them to reach equilibrium with the enzyme before the substrate is introduced.

  • Kinetic Measurement: A kinetic readout is preferred over a single endpoint measurement as it provides the initial reaction velocity, which is less susceptible to artifacts like substrate depletion or product inhibition.

  • DMSO Normalization: Keeping the final DMSO concentration constant across all wells is essential to avoid solvent effects on enzyme activity.

Application II: Anticancer Activity and Cell-Based Assays

Rationale: Phenylboronic acids have shown antiproliferative activity against various cancer cell lines.[22] This can be due to enzyme inhibition (e.g., proteasome) or targeting of cell surface glycoproteins.[1]

Potential Cancer Cell Lines:

  • Ovarian cancer (e.g., A2780)[22]

  • Breast cancer (e.g., MDA-MB-231)

  • Multiple myeloma (e.g., RPMI 8226)

Experimental Workflow:

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment seed Seed Cancer Cells in Plates adhere Allow Cells to Adhere (24h) seed->adhere treat Treat Cells with Compound adhere->treat prepare_cpd Prepare Compound Dilutions prepare_cpd->treat incubate Incubate for 72h treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Calculate % Viability & Determine GI50 measure->analyze

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: Cell Viability Assay (MTT)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in a cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line and appropriate complete growth medium

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the compound in complete growth medium from a DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include medium with DMSO as a vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.

Causality Behind Choices:

  • 72-hour Incubation: This duration is a standard in anticancer screening, allowing for multiple cell doubling times to observe significant effects on proliferation.

  • Optimal Seeding Density: This must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the assay and do not become confluent.

Application III: Probing Glycoproteins in Proteomics

Rationale: The ability of boronic acids to bind cis-diols can be exploited for the enrichment of glycoproteins from complex biological samples, a key step in glycoproteomics.[23][24] this compound could be immobilized on a solid support for this purpose.

Experimental Workflow:

Proteomics_Workflow cluster_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis lysate Prepare Cell/Tissue Lysate digest Protein Digestion (e.g., Trypsin) lysate->digest bind Incubate Peptides with Beads digest->bind immobilize Immobilize Boronic Acid on Beads immobilize->bind wash Wash to Remove Non-glycopeptides bind->wash elute Elute Glycopeptides (e.g., low pH) wash->elute lcms LC-MS/MS Analysis elute->lcms database Database Search & Identification lcms->database

Caption: Workflow for glycoprotein enrichment using boronic acid affinity.

Protocol: Glycopeptide Enrichment Using Immobilized Boronic Acid (Conceptual)

Objective: To selectively enrich glycopeptides from a complex peptide mixture for mass spectrometry-based proteomic analysis.[25][26]

Materials:

  • This compound (requires chemical modification for immobilization, e.g., introduction of an amine or carboxyl handle)

  • NHS-activated agarose beads or magnetic beads

  • Protein sample (e.g., cell lysate, serum)

  • DTT, iodoacetamide, and trypsin for protein digestion

  • Binding/Wash Buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 8.5)

  • Elution Buffer (e.g., 1% Trifluoroacetic Acid)

  • LC-MS/MS system

Procedure:

  • Immobilization of Boronic Acid (Requires Synthetic Chemistry):

    • Synthesize a derivative of this compound containing a reactive group (e.g., a primary amine).

    • Covalently couple this derivative to NHS-activated beads according to the manufacturer's protocol.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in your sample.

    • Digest the proteins into peptides using trypsin overnight.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Glycopeptide Enrichment:

    • Equilibrate the boronic acid-functionalized beads with Binding/Wash Buffer.

    • Incubate the desalted peptide mixture with the beads for 1-2 hours with gentle rotation to allow binding of glycopeptides.

    • Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound glycopeptides from the beads using the low-pH Elution Buffer.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS compatible solvent.

  • LC-MS/MS Analysis:

    • Analyze the enriched glycopeptide sample by LC-MS/MS.

    • Search the resulting spectra against a protein database to identify the glycoproteins of origin.

Causality Behind Choices:

  • High pH Binding Buffer: The interaction between boronic acids and diols is generally stronger at a pH above the pKa of the boronic acid, where the boron is in a tetrahedral, negatively charged state.[3] The electron-withdrawing sulfonamide group is expected to lower the pKa, potentially allowing for efficient binding at physiological pH.

  • Low pH Elution: The boronate ester bond is labile under acidic conditions, allowing for the efficient release of the captured glycopeptides.

Synthesis and Chemical Properties

While this guide focuses on applications, a brief note on the synthesis of this compound is relevant for researchers who may wish to produce it or its analogs. A plausible synthetic route involves the Suzuki-Miyaura coupling.[27][28][29] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organohalide using a palladium catalyst.[29] For instance, one could couple a protected 4-aminophenylboronic acid with cyclopropanesulfonyl chloride, followed by deprotection. Alternatively, a precursor like 4-bromoaniline could be reacted with cyclopropanesulfonyl chloride, followed by a Miyaura borylation to install the boronic acid group.

Table 1: Physicochemical Properties of this compound Pinacol Ester

PropertyValueSource
Molecular Formula C₁₅H₂₂BNO₄S[30]
Molecular Weight 323.22 g/mol [30]
Form Solid[30]
CAS Number 914610-50-7[31]
InChI Key ASFBWQXCZSUHRX-UHFFFAOYSA-N[30]

Note: Data is for the pinacol ester, a common stable precursor to the free boronic acid.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold for drug discovery. Its hybrid structure suggests a multitude of applications, from targeted cancer therapy to the development of novel enzyme inhibitors and proteomics tools. The protocols and workflows detailed in this guide provide a robust starting point for researchers to begin unlocking the potential of this molecule. Future work should focus on systematically screening this compound against diverse enzyme panels and cancer cell lines, exploring its use in targeted drug-conjugates, and further characterizing its binding properties in complex biological systems. The convergence of the well-established pharmacology of boronic acids and sulfonamides in this single, elegant molecule offers a rich field for future investigation.

References

  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271–3280. [Link]

  • Dvořák, J., Sýkora, J., & Řezáčová, P. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2026. [Link]

  • Bentham Science Publishers. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28). [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Dvořák, J., Sýkora, J., & Řezáčová, P. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. PubMed. [Link]

  • De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10842. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • ResearchGate. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 373(1), 125–135. [Link]

  • National Institutes of Health (NIH). (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Royal Society of Chemistry. (2023). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Publishing. [Link]

  • National Institutes of Health (NIH). (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. [Link]

  • Chemcas. (n.d.). (4-(Cyclopropanesulfonamido)phenyl)boronic acid. [Link]

  • CoLab. (n.d.).
  • National Institutes of Health (NIH). (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

  • MDPI. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 6(6), 1696-1714. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

  • National Institutes of Health (NIH). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2015). Synthesis of phenylboronic acid glutamine analogues. [Link]

  • PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

  • Royal Society of Chemistry. (2012). Mass spectrometry-based proteomics: existing capabilities and future directions. Chemical Society Reviews, 41(10), 3912-3928. [Link]

  • MDPI. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 14. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 30773-30783. [Link]

  • MDPI. (2022). Bottom-Up Proteomics: Advancements in Sample Preparation. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • National Institutes of Health (NIH). (n.d.). Fractionation of membrane proteins on phenylboronic acid-agarose. [Link]

  • PubMed. (2025). Sample Preparation and Processing for Quick, Universal, and Insightful Microbial Proteomics. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Novel Building Blocks

Biaryl structures are a cornerstone in modern medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Their prevalence stems from their ability to provide a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The synthesis of these vital motifs is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most robust and widely utilized methods.[2][3] This reaction's popularity is due to its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2]

In the continuous quest for novel chemical matter with improved pharmacological profiles, the design and incorporation of unique building blocks is paramount. 4-(Cyclopropanesulfonamido)phenylboronic acid emerges as a particularly interesting reagent in this context. The cyclopropanesulfonamide moiety offers a combination of desirable properties: the cyclopropyl group can enhance metabolic stability and introduce a specific conformational rigidity, while the sulfonamide group can act as a hydrogen bond donor and influence the electronic properties of the phenyl ring.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling, complete with a detailed protocol, mechanistic insights, and troubleshooting advice.

Understanding the Reagent: this compound

This compound is a white to off-white solid at room temperature. The key features of this molecule are the boronic acid group, which participates in the Suzuki-Miyaura coupling, and the cyclopropanesulfonamido substituent at the para position. The sulfonamide group is strongly electron-withdrawing, which can influence the reactivity of the boronic acid in the cross-coupling reaction. This electronic effect generally makes the transmetalation step of the catalytic cycle more challenging compared to electron-rich or electron-neutral arylboronic acids. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is essential for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Product Ar-X Ar-X Ar-X->Ar-Pd(II)(L2)-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different aryl halide coupling partners.

Materials and Reagents
  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Reaction Setup and Execution

Experimental_Workflow A 1. Reagent Preparation B 2. Inert Atmosphere A->B Combine solid reagents C 3. Solvent Addition B->C Purge with N2/Ar D 4. Reaction Heating C->D Add degassed solvents E 5. Reaction Monitoring D->E Heat to 80-100 °C F 6. Work-up E->F Monitor by TLC/LC-MS G 7. Purification F->G Aqueous extraction H Final Product G->H Column chromatography

Sources

Application Notes & Protocols: 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(Cyclopropanesulfonamido)phenylboronic acid in modern organic synthesis.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a specialized arylboronic acid that has gained significant traction as a key building block in synthetic organic chemistry, particularly within the realm of drug discovery and development. Its structure uniquely combines a boronic acid moiety, a workhorse for palladium-catalyzed cross-coupling reactions, with a cyclopropanesulfonamide group. The latter is a bioisostere of carboxylic acids and other functional groups, often incorporated into drug candidates to enhance properties such as metabolic stability, cell permeability, and target binding affinity.

The primary utility of this reagent lies in its application in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing carbon-carbon bonds.[1][2] This allows for the direct installation of the 4-(cyclopropanesulfonamido)phenyl fragment onto a wide array of aromatic and heteroaromatic systems, providing a streamlined pathway to novel and structurally complex molecules of pharmaceutical interest.[1] This guide provides a detailed overview of the reagent's properties, its application in the Suzuki-Miyaura coupling, and a comprehensive protocol for its use.

Reagent Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is typically a stable, solid compound that is amenable to standard laboratory handling procedures.

PropertyValueSource
CAS Number 1072945-68-6[3]
Molecular Formula C₉H₁₂BNO₄SN/A
Molecular Weight 241.07 g/mol N/A
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in many polar organic solvents (e.g., Dioxane, THF, DMF). Poorly soluble in nonpolar solvents like hexanes.[4]

2D Chemical Structure: this compound Structure

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound. This palladium-catalyzed reaction forges a new C-C bond between the boron-bearing carbon of our reagent and the halogen- or triflate-bearing carbon of a coupling partner (typically an aryl or heteroaryl halide).[5][6]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-(cyclopropanesulfonamido)phenyl moiety) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr BX_out B(OH)₂X⁻ + Base-H⁺ Transmetalation->BX_out Byproducts RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation Activates

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general, robust procedure for the coupling of this compound with a generic aryl bromide. It is designed to be a self-validating system, with built-in checkpoints for reaction monitoring.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

Materials & Equipment:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel with condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup (The "Why"): To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid for the transmetalation step.[7]

  • Inert Atmosphere (The "Why"): Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[5]

  • Solvent Addition (The "Why"): Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The solvent choice is crucial for dissolving the reactants and catalyst. A mixed aqueous-organic system is common for Suzuki couplings as water can aid in dissolving the inorganic base and facilitate the reaction. Degassing the solvent beforehand (e.g., by sparging with argon for 15-20 minutes) is a best practice to further minimize oxygen exposure.

  • Catalyst Addition (The "Why"): Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture. Immediately reseal and purge the flask with inert gas for another minute. The catalyst is the engine of the reaction, and its careful handling is paramount for success.

  • Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C). Allow the reaction to stir vigorously for the specified time (usually 4-16 hours).[2]

  • Monitoring (Self-Validation): The reaction progress must be monitored to determine the point of completion and prevent potential degradation from prolonged heating. Periodically take a small aliquot from the reaction, quench it with water, extract with a solvent like ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the limiting reactant (the aryl bromide).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Diagram: Experimental Workflow

Workflow start Start setup 1. Add Reactants & Base to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (x3) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Purge solvent->catalyst react 5. Heat & Stir (e.g., 90°C, 12h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Cool, Quench, & Extract monitor->workup Complete purify 8. Dry & Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Representative Data & Optimization

The conditions outlined above serve as an excellent starting point. However, optimization is often necessary depending on the reactivity of the specific aryl halide coupling partner. Sterically hindered or electron-rich aryl chlorides, for example, may require more active catalyst systems.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Notes
14-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90Standard conditions, typically high yield.
23-BromopyridinePd(PPh₃)₄ (3%)K₃PO₄Dioxane/H₂O90K₃PO₄ is often effective for heteroaromatic halides.
32-ChlorotoluenePd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Toluene/H₂O100Aryl chlorides require more active catalysts (ligands like SPhos or XPhos are common).
44-IodobenzonitrilePd(OAc)₂ (2%)K₂CO₃DMF/H₂O80Aryl iodides are highly reactive and may couple under milder conditions.

Field-Proven Insights:

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, converting the boronic acid back to an arene. Using a slight excess of the boronic acid and ensuring anhydrous conditions (before the addition of water in the solvent system) can mitigate this.[8]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Meticulous degassing is the best preventative measure.[5]

  • Catalyst Choice: For challenging substrates, such as hindered aryl halides or electron-rich aryl chlorides, switching to a more active catalyst system is advised. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized phosphine ligand (e.g., SPhos, XPhos, RuPhos).

References

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2012). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC, NIH. [Link]

  • PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Hayashi, T., et al. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

  • D'Andrade, G. G., et al. (2023). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • O'Reilly, C., et al. (2015). Synthesis of phenylboronic acid glutamine analogues. ResearchGate. [Link]

  • Coimbra, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. [Link]

  • Chen, D., et al. (2001). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC, NIH. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pu, Y., et al. (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC, NIH. [Link]

Sources

reaction conditions for coupling 4-(Cyclopropanesulfonamido)phenylboronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-(Cyclopropanesulfonamido)phenylboronic Acid with Aryl Halides

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides is indispensable in the pharmaceutical industry for building the complex molecular architectures of active pharmaceutical ingredients (APIs).[2][3] Its widespread adoption is due to its mild reaction conditions, the low toxicity of its boron reagents, and its remarkable tolerance for a diverse array of functional groups.[1][2]

This guide provides specialized application notes and detailed protocols for the coupling of a medicinally relevant building block, This compound , with various aryl halides. The sulfonamide moiety is a privileged functional group in drug design, and understanding the nuances of its incorporation is critical for drug development professionals. This document delves into the mechanistic underpinnings, provides field-tested protocols, and offers troubleshooting advice to navigate the specific challenges posed by this substrate, ensuring researchers can achieve efficient and reproducible outcomes.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The process is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The careful selection of catalyst, ligand, base, and solvent is paramount to ensure the smooth operation of this cycle.[1]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, with reactivity decreasing in the order I > Br > Cl.[2]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex Ar-Pd(II)-X L₂ pd0->oxidative_addition_complex label_re Reductive Elimination transmetalation_complex Ar-Pd(II)-Ar' L₂ oxidative_addition_complex->transmetalation_complex label_oa Oxidative Addition label_tm Transmetalation transmetalation_complex->pd0 product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base base_halide X-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating Challenges with this compound

While robust, the Suzuki-Miyaura reaction is not without its challenges, particularly when using substrates with specific electronic properties. The 4-(cyclopropanesulfonamido) group presents unique considerations.

  • Electronic Effects: The sulfonamide group is strongly electron-withdrawing, which decreases the nucleophilicity of the phenyl ring attached to the boron.[5][6] This can slow the crucial transmetalation step, potentially leading to lower yields or requiring more forcing conditions compared to electron-rich boronic acids.[5]

  • Protodeboronation: This is a common and detrimental side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid starting material.[7] Boronic acids with electron-withdrawing substituents can be more susceptible to this undesired pathway, especially under prolonged heating in basic, aqueous media.[7][8] The key to mitigating this is to use a catalyst system that promotes the desired cross-coupling at a rate significantly faster than the rate of protodeboronation.[9]

Protodeboronation sub This compound Ar-B(OH)₂ prod Cyclopropanesulfonanilide Ar-H sub:f1->prod:f1  Protodeboronation (Undesired Side Reaction)  

Caption: The competing protodeboronation side reaction.

Optimized Reaction Conditions: A Comparative Guide

The success of coupling this compound is critically dependent on the reactivity of the aryl halide partner. Less reactive halides, such as aryl chlorides, necessitate the use of more sophisticated and highly active catalyst systems.[1][2]

Aryl Halide (Ar-X)ReactivityRecommended Catalyst SystemRecommended BaseSolvent SystemTemp (°C)
Ar-I HighPd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)K₂CO₃ or K₃PO₄Dioxane/H₂O, DME/H₂O80-100
Ar-Br MediumPd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G2/G3 (1-3 mol%)K₃PO₄Dioxane/H₂O, Toluene/H₂O90-110
Ar-Cl LowXPhos Pd G2/G3/G4 (1-3 mol%) or SPhos Pd G2 (1-3 mol%)K₃PO₄ or Cs₂CO₃Dioxane/H₂O, t-BuOH/H₂O100-120

Causality Behind Component Selection:

  • Catalyst Choice: For reactive aryl iodides and bromides, traditional catalysts like Pd(PPh₃)₄ are often sufficient.[5] However, for the challenging C-Cl bond activation required for aryl chlorides, highly active palladacycle precatalysts are essential.[3][4] These precatalysts, featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), rapidly generate the active Pd(0) species in situ, promoting fast oxidative addition and outcompeting catalyst degradation pathways.[3]

  • Base Selection: Potassium phosphate (K₃PO₄) is an excellent general-purpose base that is effective for a wide range of substrates.[3] For particularly sluggish couplings, the more soluble and often more reactive cesium carbonate (Cs₂CO₃) can be beneficial, though its cost is higher.[3]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard.[10] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound (1.2 equivalents) with a generic aryl halide (1.0 equivalent). Note: This reaction should be performed by trained professionals in a controlled laboratory environment using appropriate personal protective equipment (PPE).[11]

Protocol_Workflow start Start setup 1. Add Solids to Flask (Ar-X, Boronic Acid, Base) start->setup inert 2. Seal and Purge (Evacuate and backfill with Ar/N₂ 3x) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane, Water) inert->solvents catalyst 4. Add Catalyst (Under positive Ar/N₂ pressure) solvents->catalyst react 5. Heat and Stir (e.g., 100°C, 12-24h) catalyst->react monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 7. Aqueous Work-up (Cool, Dilute, Wash, Dry) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Reaction vessel (e.g., 20 mL pressure vessel or Schlenk tube) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Briefly purge the headspace with inert gas for 1-2 minutes.[11]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium precatalyst to the stirring mixture.

  • Reaction: Securely seal the vessel and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). Allow the reaction to stir vigorously overnight (12-24 hours).[11]

  • Monitoring: The reaction's progress can be monitored by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, LC-MS, or GC-MS.[1][12]

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently active catalyst for the halide. 3. Base is wet or of poor quality. 4. Reaction temperature is too low.1. Ensure thorough degassing of all solvents and proper inert atmosphere technique. 2. Switch to a more active precatalyst (e.g., from Pd(dppf)Cl₂ to an XPhos palladacycle).[3] 3. Use a freshly opened bottle of base or dry it in an oven before use. 4. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Reaction is too slow, allowing the side reaction to compete. 2. Excess water in the reaction. 3. Base is too strong or reaction time too long.1. Use a more active catalyst system to accelerate the desired coupling.[9] 2. Use anhydrous solvents and minimize the amount of water in the solvent system. 3. Consider a milder base (e.g., K₂CO₃) or reduce the overall reaction time by monitoring closely.
Homocoupling Byproducts 1. Oxygen present in the reaction mixture. 2. Side reactions involving the boronic acid.1. Improve degassing and inert atmosphere techniques. 2. Use a slight excess (1.1-1.2 eq.) of the boronic acid, as this can sometimes suppress homocoupling of the aryl halide.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible and powerful transformation for accessing valuable sulfonamide-containing biaryl structures. Success hinges on a rational approach to reaction design, where the choice of catalyst, base, and solvent is tailored to the reactivity of the aryl halide coupling partner. For less reactive partners like aryl chlorides, the use of modern, highly active palladacycle precatalysts is not just beneficial but often essential to achieve high yields and minimize side reactions like protodeboronation. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers and drug development professionals can confidently and efficiently employ this critical reaction in their synthetic campaigns.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold.
  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron.
  • Kar, A., & Miah, M. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. RSC Advances.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Zhu, D., et al. (2022). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate.
  • IP, C., et al. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Nykaza, T. V. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing.
  • Liu, W-B., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry.
  • NRO Chem. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura.
  • Wikipedia. Protodeboronation.
  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science.
  • Kar, A., et al. (2013). An ultrasound-induced continuous flow technique for the solid supported palladium(0) nano/microparticle (SS-Pd) catalyzed Suzuki cross coupling reaction of haloarenes (chloro, bromo and iodo) with phenyl boronic acid on a gram scale. RSC Advances.
  • ChemRxiv. Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real- Time Visualization.
  • Li, X., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Biochemistry.
  • Benchchem. A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological.
  • Singh, U. P., & Singh, R. P. (2014). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development.
  • ResearchGate. Suzuki − Miyaura coupling reactions of aryl halides with phenylboronic acid a.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a].
  • ResearchGate. Suzuki–Miyaura coupling of aryl halides with phenylboronic acid....
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides with phenylboronic acid.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • ResearchGate. Synthesis of phenylboronic acid glutamine analogues.
  • Hansen, E., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron Letters.
  • ResearchGate. Suzuki coupling of aryl halides with phenylboronic acid.
  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances.
  • Sigma-Aldrich. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH.
  • ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science.
  • S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocols: Protecting Group Strategies for 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropanesulfonamido)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility is derived from the presence of two key functional groups: a phenylboronic acid, which is a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a cyclopropanesulfonamide.[1] However, the inherent reactivity of both the boronic acid and the acidic N-H proton on the sulfonamide can lead to undesired side reactions, complicating multi-step synthetic sequences.[2][3][4]

To harness the full synthetic potential of this molecule, a robust protecting group strategy is essential. Protecting groups act as temporary masks for reactive functionalities, enabling chemists to perform transformations on other parts of the molecule with high chemoselectivity.[5] This guide provides a detailed overview of field-proven strategies, experimental protocols, and the underlying chemical principles for the selective protection and deprotection of both the sulfonamide and boronic acid moieties of the title compound. We will focus on orthogonal strategies that allow for the selective removal of one protecting group in the presence of another, a critical requirement for complex molecular assembly.[6]

Strategic Overview: Identifying the Sites of Protection

The structure of this compound presents two primary sites that often require protection during synthetic manipulations. The choice of which group to protect, and with what, is dictated by the downstream reaction conditions.

Figure 1: Key reactive sites on this compound requiring protection.

Part 1: Protection of the Sulfonamide Moiety

The sulfonamide N-H proton is acidic and can be deprotonated by strong bases or interfere with organometallic reagents. Masking this site is crucial when such reagents are employed in subsequent steps.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is an excellent choice for sulfonamide protection. It is robust enough to withstand a wide range of non-acidic reaction conditions but can be removed cleanly under mild acidic conditions, which is often compatible with protected boronic acid esters.[7][8]

Protocol 1: Boc-Protection of the Sulfonamide Nitrogen

This protocol describes the installation of the Boc group onto the sulfonamide nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the N-Boc Group

Cleavage of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[7][9]

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, such as triethylsilane (TES) or anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DCM.

  • Optional but recommended: Add a scavenger such as triethylsilane (3.0 eq) to trap the liberated tert-butyl cation and prevent potential side reactions.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection (typically 1-3 hours).

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Operation Reagents & Conditions Typical Yield Key Considerations
Boc Protection (Boc)₂O, DMAP (cat.), TEA, DCM, RT>90%Ensure anhydrous conditions.
Boc Deprotection TFA, DCM, 0 °C to RT>95%Use of a scavenger is recommended to avoid t-butylation byproducts.[9]

Table 1: Summary of Boc protecting group manipulations for the sulfonamide moiety.

Part 2: Protection of the Phenylboronic Acid Moiety

Unprotected boronic acids can undergo dehydration to form cyclic boroxine trimers, which can complicate purification and quantification.[2] They are also unstable to certain oxidative and acidic conditions. Protection as a boronate ester mitigates these issues.

Recommended Protecting Group 1: Pinacolyl Boronate Ester (Bpin)

The pinacol ester is the most widely used protecting group for boronic acids.[2][10] It forms a stable, five-membered ring that is amenable to purification by column chromatography and is robust to many reaction conditions, yet it is often sufficiently reactive to participate directly in Suzuki-Miyaura couplings.[2]

Protocol 3: Pinacol Ester (Bpin) Formation

Materials:

  • This compound (or its N-Boc protected derivative)

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF) with Dean-Stark apparatus, or a drying agent like MgSO₄

Procedure:

  • To a solution of the boronic acid (1.0 eq) in toluene, add pinacol (1.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Alternatively, stir the boronic acid and pinacol in THF or DCM with a stoichiometric amount of a drying agent like anhydrous MgSO₄ at room temperature for 12-24 hours.

  • Upon completion, filter off any solids (if MgSO₄ was used) and concentrate the solvent under reduced pressure.

  • The resulting pinacol ester is often pure enough for subsequent steps, but can be purified by flash chromatography if needed. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[2]

Protocol 4: Deprotection of the Pinacol Ester

While Bpin esters can often be used directly, regeneration of the free boronic acid may be required. This can be challenging, but several methods are available.

Method A: Acidic Hydrolysis Direct hydrolysis often requires acidic conditions and sometimes heating.[2]

  • Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).

  • Stir vigorously at room temperature or with gentle heating (40-60 °C).

  • The reaction can be slow and may require extended reaction times. Monitor by LC-MS.

  • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

Method B: Two-Step via Diethanolamine Adduct This is a milder, more efficient two-step protocol for deprotecting pinacolyl boronates.[11][12][13]

  • Step 1 (Transesterification): Dissolve the pinacol ester (1.0 eq) in diethyl ether. Add diethanolamine (1.1 eq). A white precipitate of the diethanolamine-boronate adduct typically forms within 30 minutes.[12] Filter the solid, wash with ether, and dry.

  • Step 2 (Hydrolysis): Suspend the diethanolamine adduct in an organic solvent and treat with aqueous acid (e.g., 0.1 - 1 M HCl) to hydrolyze the adduct and liberate the free boronic acid.[12] Extract, dry, and concentrate to obtain the product.

Recommended Protecting Group 2: N-Methyliminodiacetic Acid (MIDA) Boronate

MIDA boronates are exceptionally stable protecting groups that render the boron atom unreactive towards Suzuki-Miyaura coupling.[14] Their key advantage is their clean deprotection under mild basic conditions, making them ideal for orthogonal strategies.[2][15]

Protocol 5: MIDA Boronate Formation

Materials:

  • This compound (or its N-Boc protected derivative)

  • N-Methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecular sieves (4 Å)

Procedure:

  • Combine the boronic acid (1.0 eq), N-methyliminodiacetic acid (1.5 eq), and activated 4 Å molecular sieves in anhydrous DMSO or DMF.

  • Heat the mixture to 80-100 °C under an inert atmosphere. Vigorous removal of water is key to driving the reaction.[2]

  • Monitor the reaction by LC-MS. Once complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove the molecular sieves.

  • Wash the organic solution extensively with water to remove the DMSO/DMF and excess MIDA.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Protocol 6: Deprotection of the MIDA Boronate

MIDA esters are readily deprotected by mild basic hydrolysis.[2]

Materials:

  • MIDA boronate derivative

  • Solvent (e.g., THF or Methanol)

  • Aqueous base (e.g., 1 M NaOH or NaHCO₃)

Procedure:

  • Dissolve the MIDA boronate (1.0 eq) in THF or methanol.

  • Add an aqueous solution of a mild base, such as 1 M NaOH or saturated NaHCO₃.

  • Stir the biphasic mixture vigorously at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, acidify the mixture to a pH of ~2-3 with 1 M HCl.

  • Extract the free boronic acid into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Protecting Group Stability / Characteristics Installation Conditions Deprotection Conditions Orthogonality
Pinacol (Bpin) Stable to chromatography, air, moisture. Can couple directly.Pinacol, heat/reflux or MgSO₄.Acidic hydrolysis; or 2-step via diethanolamine.[2][11]Cleaved by acid.
MIDA Highly stable to chromatography, air, moisture. Inert to coupling.[14]MIDA, heat, anhydrous conditions.[2]Mild aqueous base (e.g., NaHCO₃, NaOH).[2]Cleaved by base.

Table 2: Comparison of common protecting groups for the boronic acid moiety.

Part 3: Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one functional group while others remain intact. This enables precise, sequential modifications of the molecule.

Orthogonal_Strategies cluster_protection Step 1: Protection start Starting Material (Free Sulfonamide & Boronic Acid) dp Double Protected Intermediate (N-Boc, B-MIDA/Bpin) start->dp Protect both sites (e.g., Boc₂O, MIDA) mida_free N-Boc Protected (Free Boronic Acid) dp->mida_free Strategy A: Mild Base (e.g., NaHCO₃) Cleaves MIDA boc_free_a B-MIDA Protected (Free Sulfonamide) dp->boc_free_a Strategy A: Acid (e.g., TFA) Cleaves Boc bpin_intact B-Pinacol Protected (Free Sulfonamide) dp->bpin_intact Strategy B (if B=Bpin): Mild Acid (TFA) Cleaves Boc, Bpin intact

Sources

scale-up synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust, Scalable Synthesis of 4-(Cyclopropanesulfonamido)phenylboronic Acid Pinacol Ester

Abstract

This application note details a validated, scalable, and efficient protocol for the synthesis of this compound pinacol ester, a critical building block in contemporary drug discovery. The presence of the cyclopropanesulfonamide moiety often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability, making it a desirable feature in modern medicinal chemistry.[1][2] The boronic acid pinacol ester functionality serves as a versatile handle for subsequent carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical synthesis.[3][4] This guide provides a step-by-step methodology suitable for multi-gram scale production, explains the scientific rationale behind critical process parameters, and includes comprehensive safety and troubleshooting information to ensure reliable and reproducible outcomes for researchers in pharmaceutical and process chemistry.

Introduction: The Strategic Value of the Target Moiety

The convergence of a boronic ester and a cyclopropanesulfonamide within a single molecular scaffold provides medicinal chemists with a powerful tool for lead optimization and the rapid generation of compound libraries.

  • The Suzuki-Miyaura Coupling Engine: The Suzuki-Miyaura reaction is one of the most frequently utilized transformations in the pharmaceutical industry for constructing biaryl motifs.[4] The pinacol ester of the boronic acid offers enhanced stability and easier handling compared to the free boronic acid, making it ideal for scale-up operations and downstream applications. This reaction's reliability and broad functional group tolerance have cemented its role in the synthesis of numerous approved drugs.[5][6]

  • The Pharmacokinetic Advantage of Cyclopropanesulfonamides: The sulfonamide group is a well-established pharmacophore with a wide range of biological activities.[7][8] The attachment of a cyclopropane ring introduces a degree of three-dimensionality and conformational rigidity.[1] This structural feature is known to enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, which can lead to improved in vivo half-life and better drug exposure profiles.[1][2]

This protocol addresses the need for a reliable supply of this key intermediate, enabling chemists to accelerate their drug discovery programs.

Reaction Pathway and Logic

The synthesis proceeds via a straightforward sulfonamide bond formation between a primary amine and a sulfonyl chloride.

reaction_pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A 4-Aminophenylboronic acid pinacol ester C Pyridine (Base) DCM (Solvent) 0 °C to RT A->C + B Cyclopropanesulfonyl chloride B->C + D 4-(Cyclopropanesulfonamido)phenylboronic acid pinacol ester C->D Sulfonamide Formation

Diagram 1: Synthesis of the target compound.

The core of this synthesis is the nucleophilic attack of the aniline nitrogen of 4-aminophenylboronic acid pinacol ester on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. Pyridine, a mild organic base, is employed to scavenge the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both starting materials.

Detailed Scale-Up Protocol (25 g Scale)

This protocol is optimized for a 25-gram synthesis of the final product. All operations should be conducted in a certified chemical fume hood.

Materials & Reagents
ReagentCAS No.MW ( g/mol )Mass (g)Moles (mmol)Equiv.Notes
4-Aminophenylboronic acid pinacol ester214360-73-3219.0625.0114.11.0Commercially available.[9]
Cyclopropanesulfonyl chloride139631-62-2140.5917.6125.21.1Moisture-sensitive.[10]
Pyridine, Anhydrous110-86-179.1022.6 (23 mL)285.32.5Flammable, strong odor.[11]
Dichloromethane (DCM), Anhydrous75-09-284.93500 mL--Use from a solvent system.
1 M Hydrochloric Acid (HCl)7647-01-0-~250 mL--For work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-~200 mL--For work-up.
Brine (Saturated NaCl)--~200 mL--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~20 g--Drying agent.
Experimental Workflow

workflow_chart start Start setup 1. Reaction Setup - Charge flask with amine and DCM. - Cool to 0-5 °C under N₂. start->setup add_base 2. Base Addition - Add pyridine slowly, maintaining T < 5 °C. setup->add_base add_sulfonyl 3. Sulfonyl Chloride Addition - Add solution dropwise over 45 min, maintaining T < 10 °C. add_base->add_sulfonyl reaction 4. Reaction - Warm to RT. - Stir for 3-5 hours. add_sulfonyl->reaction monitor 5. Monitoring - Check by TLC/LCMS for consumption of starting amine. reaction->monitor monitor->reaction Incomplete quench 6. Quench & Work-up - Cool to 0 °C, add 1M HCl. - Separate layers. monitor->quench Complete wash 7. Aqueous Washes - Wash organic layer with NaHCO₃ (sat.) then Brine. quench->wash dry 8. Dry & Concentrate - Dry over MgSO₄, filter. - Remove solvent in vacuo. wash->dry purify 9. Purification - Recrystallize from Ethyl Acetate/Hexanes. dry->purify end Final Product (White Solid) purify->end

Diagram 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-neck round-bottom flask fitted with a mechanical stirrer, nitrogen inlet, and thermometer, charge 4-aminophenylboronic acid pinacol ester (25.0 g, 114.1 mmol) and anhydrous dichloromethane (500 mL). Stir to dissolve and then cool the resulting solution to 0-5 °C using an ice/water bath.

    • Rationale: An inert nitrogen atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction mixture is critical to control the initial exotherm upon addition of the base and the highly reactive sulfonyl chloride.

  • Base Addition: Slowly add anhydrous pyridine (22.6 g, 285.3 mmol) to the cooled solution via syringe over 10 minutes. Ensure the internal temperature remains below 5 °C.

    • Rationale: Pyridine neutralizes the HCl generated in situ. A slight excess (2.5 eq.) ensures the reaction medium remains basic and can help catalyze the sulfonylation.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve cyclopropanesulfonyl chloride (17.6 g, 125.2 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over approximately 45-60 minutes. Meticulously maintain the internal temperature below 10 °C throughout the addition.

    • Rationale: Slow, controlled addition of the electrophile is paramount on scale to manage the reaction exotherm and prevent the formation of impurities, such as di-sulfonated byproducts. A slight excess (1.1 eq.) of the sulfonyl chloride ensures full conversion of the limiting amine starting material.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

    • Rationale: Most sulfonamide formations are rapid, but allowing the reaction to stir at ambient temperature ensures it proceeds to completion.

  • Monitoring for Completion: Monitor the reaction by TLC (25% EtOAc/Hexanes) or LCMS. The reaction is complete when the 4-aminophenylboronic acid pinacol ester spot/peak is no longer visible.

  • Work-up and Extraction: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding 1 M HCl (250 mL). Transfer the mixture to a 2 L separatory funnel. Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (200 mL) and brine (200 mL).

    • Rationale: The HCl wash removes the pyridine base (as its hydrochloride salt). The subsequent bicarbonate wash removes any residual acid, and the brine wash begins the drying process by removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Typically, dissolving the solid in a minimum of hot ethyl acetate followed by the slow addition of hexanes until persistent turbidity is observed, then cooling, will afford the pure product as a white crystalline solid. Filter the crystals, wash with cold hexanes, and dry in a vacuum oven.

    • Expected Yield: 32-35 g (86-94%)

    • Expected Purity: >98% by HPLC

Safety & Handling

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Reagent Hazards:

    • Cyclopropanesulfonyl chloride: Corrosive and reacts with water, liberating toxic gas.[10] It must be handled in a fume hood, and exposure to moisture should be strictly avoided.[12]

    • Pyridine: Flammable liquid with a pungent odor. It is harmful if inhaled or absorbed through the skin. Store away from ignition sources.[11]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All transfers and the reaction itself must be conducted within a fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Evacuate in case of a large spill.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated sulfonyl chloride due to moisture. 3. Insufficient base.1. Allow to stir longer at RT. 2. Use freshly opened or distilled sulfonyl chloride and ensure anhydrous conditions. 3. Confirm 2.5 eq. of pyridine was added.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient recrystallization.1. Perform a back-extraction of the aqueous layers with DCM. 2. Optimize the ethyl acetate/hexanes solvent ratio; cool slowly to maximize crystal growth.
Product is Oily/Gummy Presence of residual pyridine or other impurities.Re-dissolve the product in ethyl acetate and perform the aqueous washes again, or purify by flash column chromatography on silica gel.

Conclusion

This application note provides a thoroughly documented and scalable process for producing high-purity this compound pinacol ester. The protocol is designed for safety, efficiency, and reproducibility. By adhering to the detailed steps and understanding the underlying chemical principles, research and process chemists can reliably synthesize multi-gram quantities of this indispensable building block, thereby facilitating the advancement of small molecule drug discovery programs.

References

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage....
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to....
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopropanesulfonyl chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • HETEROCYCLES. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
  • Inno Pharmchem. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Inno Pharmchem. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • European Journal of Medicinal Chemistry. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
  • PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.

Sources

Application Notes and Protocols for the Use of 4-(Cyclopropanesulfonamido)phenylboronic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 4-(Cyclopropanesulfonamido)phenylboronic acid has emerged as a highly valuable reagent, integrating three key functional motifs that are frequently exploited in the design of potent and selective enzyme inhibitors. Its utility stems from the synergistic interplay of these components:

  • The Arylboronic Acid: This moiety is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for constructing biaryl scaffolds. Biaryl structures are privileged motifs in a vast number of approved drugs and clinical candidates, offering a rigid framework to orient other functional groups for optimal target engagement. Furthermore, the boronic acid group itself can act as a "warhead," forming reversible covalent bonds with key active site residues, most notably the catalytic serine in serine proteases.

  • The Phenyl Spacer: A central aromatic ring provides a stable and predictable platform for orienting the other two functional groups in three-dimensional space, facilitating structure-activity relationship (SAR) studies.

  • The Cyclopropanesulfonamide Group: This moiety imparts several desirable pharmacological properties. The sulfonamide group is a well-established pharmacophore known to form critical hydrogen bond interactions within enzyme active sites, enhancing binding affinity[1]. The attached cyclopropyl ring is a "bioisostere" for larger or more metabolically labile groups. Its inclusion can enhance metabolic stability, improve potency, and increase cell permeability by virtue of its small size, rigidity, and lipophilic character[2]. The unique electronic properties of the cyclopropyl group can also favorably influence the acidity and hydrogen-bonding potential of the sulfonamide N-H proton.

This guide provides a detailed overview of the application of this compound in the synthesis of enzyme inhibitors, focusing on its use in Suzuki-Miyaura couplings and its potential as a pharmacophore for targeting key enzyme classes such as kinases and serine proteases.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl sulfonamides. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and broad functional group tolerance.

Mechanism of Action

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or heteroaryl bromide/iodide).

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the cyclopropanesulfonamidophenyl moiety) to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ diorgano_pd2 R¹-Pd(II)L₂-R² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination R¹-R² reductive_elimination->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->pd2_complex Enters Cycle caption Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Application Protocol 1: General Synthesis of a Biaryl Cyclopropanesulfonamide Scaffold

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, a common strategy for accessing kinase inhibitor scaffolds.

Materials:
  • This compound (1.2 equivalents)

  • Heteroaryl bromide (e.g., 4-bromo-1H-pyrazole) (1.0 equivalent)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for organic synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:
  • Reaction Setup: To a Schlenk flask, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl sulfonamide.

Considerations for Optimization:

The success of a Suzuki coupling can be highly dependent on the specific substrates. The following table provides common alternatives for optimization.

ComponentCommon Reagents/ConditionsRationale/Notes
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Choice depends on substrate reactivity and stability. Pd(dppf)Cl₂ is often robust for heteroaromatic substrates.
Ligand SPhos, XPhos, P(t-Bu)₃Used with catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃. Bulky, electron-rich phosphine ligands can improve efficiency for challenging couplings (e.g., with aryl chlorides).
Base K₃PO₄, Cs₂CO₃, Na₂CO₃A stronger base like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids or aryl chlorides.
Solvent System Toluene/H₂O, DMF, Acetonitrile/H₂OSolvent choice can affect solubility and reaction rate. DMF is often used for higher temperatures.

Application in Kinase Inhibitor Synthesis: A Design Strategy

Many modern kinase inhibitors feature a biaryl or heteroaryl-aryl core. The cyclopropanesulfonamide moiety has been successfully incorporated into potent inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly mutants that confer resistance to earlier-generation drugs. For example, novel derivatives targeting the EGFRC797S mutation have been developed incorporating this functional group to enhance activity and selectivity.

While some syntheses build the sulfonamide late-stage, a convergent and highly versatile strategy involves using this compound in a Suzuki coupling to rapidly generate diverse analogs.

Kinase_Inhibitor_Workflow cluster_starting_materials Starting Materials boronic_acid 4-(Cyclopropanesulfonamido) phenylboronic acid suzuki_coupling Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling heteroaryl_halide Heteroaryl Halide (e.g., Pyrimidine, Pyrazole) heteroaryl_halide->suzuki_coupling biaryl_core Biaryl Sulfonamide Core Scaffold suzuki_coupling->biaryl_core further_functionalization Further Functionalization (Optional) biaryl_core->further_functionalization inhibitor_library Library of Kinase Inhibitor Candidates biaryl_core->inhibitor_library further_functionalization->inhibitor_library bio_assay Biological Assay (e.g., Kinase IC₅₀) inhibitor_library->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis sar_analysis->heteroaryl_halide Optimize R-groups caption Figure 2. Workflow for kinase inhibitor synthesis.

Figure 2. Workflow for kinase inhibitor synthesis.

This workflow allows for the rapid exploration of different heteroaryl cores (by varying the halide partner) while maintaining the optimized cyclopropanesulfonamide group for enhanced binding and favorable pharmacokinetic properties.

Application in Serine Protease Inhibitor Synthesis: A Mechanistic Approach

Arylboronic acids are a well-established class of competitive inhibitors for serine proteases like chymotrypsin and thrombin[3]. The inhibitory mechanism involves the electrophilic boron atom being attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[3].

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site serine Ser-OH histidine His-Im serine->histidine H-bond tetrahedral_complex Tetrahedral Boronate Adduct (Inhibited State) serine->tetrahedral_complex inhibitor Ar-B(OH)₂ (Boronic Acid Inhibitor) inhibitor->tetrahedral_complex Nucleophilic Attack caption Figure 3. Mechanism of serine protease inhibition.

Figure 3. Mechanism of serine protease inhibition.

When designing inhibitors using this compound, the boronic acid serves as the covalent "warhead," while the cyclopropanesulfonamidophenyl "tail" can be optimized to form additional non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) in the enzyme's specificity pockets (S1, S2, etc.), leading to enhanced potency and selectivity.

Quantitative Data for Representative Inhibitors

While specific inhibitory data for compounds directly synthesized from this compound may vary by target, the following table presents representative data for biaryl sulfonamide and boronic acid inhibitors against relevant enzyme classes, illustrating the potencies that can be achieved with these structural motifs.

Inhibitor TypeCompound ExampleTarget EnzymePotency (IC₅₀ / Kᵢ)Reference Class
Biaryl Sulfonamide CelecoxibCOX-2IC₅₀: 40 nMAnti-inflammatory[4]
Biaryl Sulfonamide N-phenylsulfonamide derivativeAcetylcholinesterase (AChE)Kᵢ: 31.5 nMNeurodegenerative Disease
Arylboronic Acid Benzeneboronic acidα-ChymotrypsinKᵢ: 196,000 nMSerine Protease[3]
Peptidyl Boronic Acid Z-SSKL(boro)LProstate-Specific Antigen (PSA)Kᵢ: 65 nMSerine Protease
Cyclic Boronic Acid QPX7728Metallo-β-lactamase (NDM-1)Kᵢ: 11 nMAntibacterial[5]

Conclusion

This compound is a powerful and versatile building block for the synthesis of enzyme inhibitors. Its primary utility lies in the rapid construction of biaryl and heteroaryl-aryl sulfonamide scaffolds via the robust Suzuki-Miyaura cross-coupling reaction. The integral cyclopropanesulfonamide moiety provides significant advantages in drug design, often leading to improved potency, selectivity, and metabolic stability. Furthermore, the boronic acid functional group can serve as an effective pharmacophore for targeting enzymes such as serine proteases. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this valuable reagent in their discovery programs.

References

  • S. K. Gurung, S. Thapa, A. Kafle, D. A. Dickie, R. Giri. (2014). An efficient CuI-catalyzed Suzuki-Miyaura reaction for the coupling of aryl- and heteroarylboronate esters with aryl and heteroaryl iodides. Org. Lett., 16, 1264-1267.
  • Wang, Y., et al. (2024). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • A. F. Littke, C. Dai, G. C. Fu. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc., 122, 4020-4028.
  • Y. Qin, W. Wei, M. Luo. (2007).
  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem Technical Documents.
  • ChemSpider. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Royal Society of Chemistry.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Veisi, H., et al. (2020). Suzuki–Miyaura coupling of aryl halides with phenylboronic acid promoted by palladium nanoparticles deposited on chitosan-encapsulated Fe3O4/SiO2 microspheres.
  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Guidechem. (2023). What are the applications of 4-Chlorophenylboronic acid?. Guidechem FAQ.
  • Snieckus, V., et al. (2005). Synthesis of Biaryl Sulfonamides by Suzuki Cross Coupling Reactions.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 1-11.
  • Reddy, S. R., et al. (2024). Synthesis of biaryl derivatives via Suzuki coupling reaction on derivatives.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-224.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. InnoPharmChem News.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. organic-chemistry.org.
  • Shenvi, A. B., Kettner, C. A., & Siman, R. L. (1998). U.S. Patent No. 5,780,454. Washington, DC: U.S.
  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060.
  • Babin, B. M., et al. (2021). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. Cell Chemical Biology, 28(9), 1257-1268.e9.
  • Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507.
  • Blanchard, C., et al. (1996). An efficient access to alkynylboronates from alkynyldiaminoboranes. Synthesis, 1996(1), 45-47.
  • Wallace, D. J. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reaction. Tetrahedron Letters, 43(39), 6987-6990.
  • Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst.
  • Jackson, P. F. (2012). Targeting the mycobacterial envelope for tuberculosis drug development. Future Medicinal Chemistry, 4(12), 1551-1566.
  • O'Brien, A. G., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 14(32), 7763-7771.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Al-hourani, B. J. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(11), 1281-1293.
  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9293-9307.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sulfonamide-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the specific challenges of using sulfonamide-containing boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter difficulties with this important, yet often troublesome, class of reagents. We will move beyond generic advice to provide field-proven insights into the underlying chemistry, helping you to not only solve immediate problems but also to design more robust reactions in the future.

Introduction: The Challenge of the Sulfonamide Group

The sulfonamide functional group is a cornerstone of modern medicinal chemistry.[1] However, its incorporation into boronic acid coupling partners introduces a unique set of electronic challenges. The strong electron-withdrawing nature of the sulfonyl group significantly alters the reactivity of the boronic acid, often leading to frustratingly low yields, reagent decomposition, and complex side reactions.[2] This guide provides a structured approach to diagnosing and overcoming these specific hurdles.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses the most frequently encountered experimental failures in a direct question-and-answer format.

Q1: My reaction has stalled or shows very low conversion to the desired product. What should I investigate first?

A1: Low or no conversion is the most common failure mode. Before making drastic changes, systematically evaluate the foundational parameters of your reaction. The issue often lies in one of three areas: catalyst activity, boronic acid stability, or suboptimal reaction conditions.

Root Cause Analysis Workflow:

Troubleshooting_Workflow Start Low / No Yield Check_Catalyst 1. Verify Catalyst System - Pre-catalyst activation? - Ligand integrity? - Degassing thorough? Start->Check_Catalyst Check_Reagent 2. Assess Boronic Acid Quality - Fresh or old reagent? - Check for protodeboronation. - Purity confirmed? Start->Check_Reagent Check_Conditions 3. Evaluate Reaction Conditions - Base appropriate? - Solvent anhydrous? - Temperature optimal? Start->Check_Conditions Solution_Catalyst Solution: - Use a pre-formed Pd(0) source. - Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). - Re-degas solvent rigorously. Check_Catalyst->Solution_Catalyst Issue Found Solution_Reagent Solution: - Use freshly prepared/purchased boronic acid. - Consider converting to a more stable boronate ester (e.g., pinacol). - Purify via diethanolamine adduct. Check_Reagent->Solution_Reagent Issue Found Solution_Conditions Solution: - Screen different bases (e.g., K3PO4, Cs2CO3). - Use rigorously dried solvents. - Incrementally increase temperature. Check_Conditions->Solution_Conditions Issue Found

Caption: A decision tree for troubleshooting failed Suzuki couplings.

Detailed Explanation:

  • Catalyst System Integrity: The catalytic cycle can fail at multiple points.

    • Oxidative Addition: This is often the rate-limiting step. The electron-withdrawing sulfonamide group can make the C-Br or C-I bond of your other coupling partner less susceptible to the Pd(0) catalyst. Using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) is critical as they promote this step.[3][4]

    • Catalyst Decomposition: Oxygen is a poison for the active Pd(0) species, leading to catalyst decomposition and the formation of palladium black.[3] Ensure your solvents are rigorously degassed (see Protocol 1 ) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Boronic Acid Stability: Sulfonamide-containing boronic acids can be prone to decomposition, primarily via protodeboronation, where the C-B bond is cleaved by a proton source (like water).

    • Causality: The strong electron-withdrawing effect of the sulfonamide group makes the ipso-carbon more susceptible to protonation. This side reaction consumes your starting material and is often irreversible.[5]

    • Solution: Use rigorously anhydrous solvents and bases. If protodeboronation is still suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester). These esters act as slow-release sources of the boronic acid, keeping its concentration low and minimizing degradation.[5]

  • Choice of Base and Solvent: The base is not just a stoichiometric reactant; it plays a crucial role in activating the boronic acid for transmetalation.

    • Mechanism: The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.

    • Recommendations: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective. K₃PO₄ is a good starting point as it has moderate basicity and good solubility in common solvent mixtures like dioxane/water. For particularly stubborn couplings, the stronger and more soluble base Cs₂CO₃ may be required.

Q2: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I prevent this?

A2: Homocoupling (dimerization of the boronic acid) is a classic side reaction in Suzuki couplings, and it is almost always caused by the presence of oxygen.

Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst. The resulting Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, followed by reductive elimination to yield the symmetrical biaryl byproduct.

Preventative Measures:

  • Rigorous Degassing: This is non-negotiable. The "freeze-pump-thaw" method (3 cycles) is superior to simple sparging with inert gas.

  • Ligand Choice: Certain ligands can suppress homocoupling. Again, bulky electron-rich phosphines are often beneficial here.

  • Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, disfavoring the dimerization pathway.

Q3: My reaction works, but I am getting a significant amount of a desulfonylated byproduct. What is happening?

A3: The formation of a tertiary amine via cleavage of the C-S bond (desulfonylation) is a known challenge when using sulfamoyl chlorides or related species as coupling partners, a reaction class with similar electronic demands.[6][7] The strong electron-withdrawing nature of the sulfonyl group can weaken the C-S bond, making it susceptible to cleavage under certain catalytic conditions.

Mitigation Strategies:

  • Ligand and Catalyst Tuning: The choice of ligand is paramount. Electron-rich and bulky phosphines can facilitate the desired C-C reductive elimination over pathways leading to C-S cleavage.[6] A screen of different palladium sources and ligands (e.g., Pd₂(dba)₃ with XPhos vs. Pd(PPh₃)₄) is warranted.

  • Base Selection: The base can influence this side reaction. A weaker base like Na₂HPO₄ has been shown in some systems to minimize desulfonylation compared to stronger bases.[6]

  • Lower Reaction Temperature: If conversion is acceptable at a lower temperature, reducing the thermal energy of the system can often suppress this higher-activation-energy side reaction.

Frequently Asked Questions (FAQs)

  • Why are sulfonamide-containing boronic acids so challenging? The core issue is electronic. The -SO₂NR₂ group is strongly electron-withdrawing, which lowers the pKa of the boronic acid.[2] This has two major consequences:

    • Increased Susceptibility to Protodeboronation: The C-B bond becomes more polarized and prone to cleavage by trace acid or water.[5]

    • Slower Transmetalation: While the formation of the boronate "ate" complex is facilitated, the overall rate of transmetalation onto the palladium center can be sluggish depending on the specific electronic environment of the aryl halide partner.

  • Which catalyst and ligand combination should I start with? For challenging substrates like these, a robust, state-of-the-art catalyst system is recommended from the outset. Avoid older catalysts like Pd(PPh₃)₄, which are often not active enough.

Catalyst System ComponentRecommended Starting PointRationale & References
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) precursors, respectively.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the difficult oxidative addition and reductive elimination steps with electronically demanding substrates.[3][4][8]
Pre-catalyst XPhos-Pd-G3Using a well-defined pre-catalyst ensures a reliable 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, often leading to more reproducible results.[4]
  • How do I handle and purify these boronic acids? They seem unstable. Instability is a valid concern.[1][9]

    • Storage: Store them in a desiccator, under inert gas if possible, and in a freezer to minimize degradation.

    • Purification: Standard silica gel chromatography can be difficult. A highly effective method is to form the diethanolamine adduct. This creates a stable, crystalline solid that is easily purified by recrystallization. The boronic acid can be liberated just before use by treatment with an acid.[3][10] See Protocol 3 for a detailed procedure.

Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the required volume of anhydrous solvent in a round-bottom flask with a stir bar. The flask should be no more than half full.

  • Securely attach the flask to a high-vacuum line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath until completely solid.

  • Open the stopcock to the vacuum and evacuate the flask for 5-10 minutes.

  • Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: General Procedure for a Robust Suzuki Coupling
  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the sulfonamide-containing boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%) and any additional ligand if required.

  • Seal the vial with a septum cap and purge with Argon for 5-10 minutes.

  • Using a syringe, add the degassed solvent (e.g., dioxane/water 10:1, see Protocol 1 ).

  • Place the reaction in a pre-heated heating block and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Purification of Boronic Acid via Diethanolamine Adduct
  • In a vial, dissolve the crude sulfonamide-containing boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • While stirring, add diethanolamine (1.0 equiv) dropwise.

  • A precipitate will typically form. Continue stirring the slurry for 15-30 minutes at room temperature.

  • Isolate the white, crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum.

  • This stable adduct can be stored and used directly in the Suzuki reaction (typically with protic solvents) or the free boronic acid can be regenerated by stirring the adduct in a biphasic mixture of ethyl acetate and 1M HCl, followed by separation and evaporation of the organic layer.

Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure, especially with challenging substrates.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Rate-Limiting Step PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L_n-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Desired Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Sulfonamide Boronic Acid) Boronate [R2-B(OH)3]^- (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science.
  • Wulff, W. D., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography A.
  • Barder, T. E., et al. (2008). ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ChemInform.
  • Caspers, N., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of the American Chemical Society.
  • Yoshida, H., et al. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition.
  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Willis, M. C. Research Group. University of Oxford. Research Topics.
  • Otsuka, S., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Schmidt, J., et al. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Carrow, B. P., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics.
  • Willis, M. C., et al. (2019). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Journal of the American Chemical Society.
  • Biscoe, M. R., et al. (2013). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. The Journal of Organic Chemistry.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters.
  • (2006). Process for purification of boronic acid and its derivatives. Google Patents.
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
  • Wang, X., et al. (2021). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. ResearchGate.
  • Chen, Y., & Willis, M. C. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science.

Sources

preventing decomposition of 4-(Cyclopropanesulfonamido)phenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Cyclopropanesulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on preventing its decomposition during chemical reactions. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Q1: My reaction yield is low, and I'm detecting the des-borylated side product, N-(4-aminophenyl)cyclopropanesulfonamide. What is causing this?

A1: This is a classic case of protodeboronation.

Protodeboronation is a prevalent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1] This process is highly dependent on the reaction conditions, especially the base, solvent, and temperature.[1][2]

Underlying Cause: The mechanism often involves the formation of a boronate anion (ArB(OH)₃⁻) after the boronic acid reacts with a base.[3][4] This species, while crucial for the desired transmetalation step in Suzuki-Miyaura coupling, can also be susceptible to protonolysis by a proton source in the medium (like water), leading to the undesired byproduct.[1][5] The reaction is particularly accelerated at high pH.[2][6]

Solutions:

  • Optimize the Base: The choice and amount of base are critical.

    • Use a Weaker Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[5] Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7]

    • Use Anhydrous Conditions: If possible, using a non-aqueous base like potassium fluoride (KF) can suppress this water-dependent decomposition pathway.[4]

  • Control the Temperature: High temperatures accelerate all reactions, including decomposition. Run your reaction at the lowest effective temperature. For many Suzuki couplings, 80–100 °C is a common range, but it's worth screening lower temperatures if protodeboronation is severe.[8]

  • Minimize Water Content: While many cross-coupling reactions use aqueous solvent systems, excessive water can fuel protodeboronation. Use the minimum amount of water necessary for the reaction to proceed, or consider using a polar aprotic solvent like dioxane or THF with carefully controlled water content.[9]

  • Increase Catalyst Turnover: A highly efficient catalyst system will consume the boronic acid in the productive coupling pathway faster than it can decompose. Ensure your palladium catalyst and ligand are active and used at an appropriate loading (typically 0.5–2 mol%).[1][10]

Q2: My LC-MS analysis shows a significant peak corresponding to the mass of 4-hydroxy-N-cyclopropylbenzenesulfonamide. Why am I forming a phenol?

A2: You are observing oxidative deboronation.

This side reaction involves the oxidation of the carbon-boron bond, converting your boronic acid into the corresponding phenol.[11] Boronic acids are known to be susceptible to oxidation, especially in the presence of atmospheric oxygen and reactive oxygen species.[12][13]

Underlying Cause: The mechanism is thought to involve the attack of an oxidant on the electron-rich C-B bond.[13] This process can be exacerbated by the presence of dissolved oxygen in your reaction solvents, particularly at elevated temperatures.

Solutions:

  • Thoroughly Degas Solvents: This is the most critical step to prevent oxidation. Use methods like freeze-pump-thaw (at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen.[10]

  • Maintain an Inert Atmosphere: Run your reaction under a strict inert atmosphere of Argon or Nitrogen from start to finish. This prevents atmospheric oxygen from re-dissolving into the reaction mixture.[10]

  • Use Fresh, High-Purity Reagents: Peroxides in older solvents (especially ethers like THF or dioxane) can act as oxidants. Use freshly opened or purified solvents.

  • Protect the Boronic Acid: Converting the boronic acid to a boronate ester, such as a pinacol ester, can offer enhanced stability against oxidation.[14] These derivatives are generally more robust under typical reaction conditions.

Q3: The reaction starts but seems to stall before completion, even with extended reaction times. Could my boronic acid be degrading?

A3: Yes, this is likely due to gradual decomposition via multiple pathways, including the formation of boroxines.

Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines.[15] This process involves three molecules of boronic acid losing three molecules of water. While reversible, the formation of boroxine effectively reduces the concentration of the active monomeric boronic acid available for the catalytic cycle.[16]

Underlying Cause: Boroxine formation is an equilibrium process driven by the removal of water, often favored at higher concentrations and temperatures in non-aqueous solvents.[16][17] While boroxines can act as coupling partners themselves, their reactivity can differ from the parent boronic acid, potentially leading to slower or stalled reactions.[18]

Solutions:

  • Use an Aqueous Solvent System: The presence of water shifts the equilibrium away from the boroxine and back towards the active boronic acid.[15] This is a primary reason why solvent systems like dioxane/water or toluene/water are effective for Suzuki-Miyaura couplings.[7]

  • "Slow-Release" Strategy: Use a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be stored long-term and used in reactions where they release the boronic acid slowly under basic, aqueous conditions.[19] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[1]

  • Re-evaluate Reagent Stoichiometry: It is common to use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for potential decomposition and drive the reaction to completion.

Decomposition Pathways Overview

The following diagram illustrates the three primary decomposition pathways for this compound.

DecompositionPathways Start This compound Protodeboronation Protodeboronation (Des-borylated Product) Start->Protodeboronation + H₂O, Base - B(OH)₃ Oxidation Oxidation (Phenol Byproduct) Start->Oxidation + [O] (e.g., O₂, Peroxides) Boroxine Boroxine Formation (Cyclic Trimer) Start->Boroxine 3x Reagent - 3 H₂O (Heat, Anhydrous)

Caption: Major decomposition routes for arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound?

A1: Proper storage is crucial to ensure the longevity and reactivity of your boronic acid.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator or a dry box is ideal.[20][21] Boronic acids are susceptible to dehydration to form boroxines, but also to hydrolysis if exposed to excessive moisture.[15][16]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation.[22]

  • Segregation: Store boronic acids away from strong oxidizing agents, strong bases, and excessive moisture.[20][23]

  • Dating: Always date the container upon receipt and upon first opening.[21]

Q2: I've heard of using boronate esters. Are they a better alternative?

A2: Yes, in many cases, boronate esters are superior alternatives, particularly for unstable boronic acids.

  • Pinacol Esters: These are common derivatives that offer enhanced stability to protodeboronation and oxidation.[14][24] They are generally easier to handle and purify. However, they can be prone to hydrolysis.[14]

  • MIDA Boronates: As mentioned in the troubleshooting section, N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable, crystalline solids.[19] They are often preferred for challenging cross-couplings involving unstable boronic acids because they participate in a "slow-release" of the active boronic acid, minimizing decomposition.[1][19]

Q3: What is the optimal solvent for reactions involving this boronic acid?

A3: The optimal solvent depends on the specific reaction, but for Suzuki-Miyaura couplings, mixtures of an organic solvent and water are standard.

  • Common Systems: Toluene/water, Dioxane/water, and THF/water are frequently used.[7][9] The organic solvent helps solubilize the organic coupling partners and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[25]

  • Solubility: Phenylboronic acids generally show good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[26][27] The sulfonamide group in your specific compound will also influence its solubility profile.

  • Solvent Quality: Always use high-purity, degassed solvents to avoid introducing water, oxygen, or other contaminants that can promote decomposition.[10]

Optimized Suzuki-Miyaura Workflow

This workflow is designed to minimize the decomposition of this compound.

SuzukiWorkflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Gas) p1 1. Degas Solvents (Freeze-Pump-Thaw or N₂ Sparge) r3 5. Add Degassed Solvent(s) p1->r3 p2 2. Dry Glassware (Oven or Flame Dry) r1 3. Add Solids: Aryl Halide, Boronic Acid (1.2 eq), Base (e.g., K₂CO₃) p2->r1 r2 4. Purge Vessel (Evacuate & Refill with Argon) r1->r2 r2->r3 r4 6. Add Catalyst/Ligand (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) r3->r4 r5 7. Heat to Reaction Temp (e.g., 80-90°C) with Vigorous Stirring r4->r5 r6 8. Monitor by TLC/LC-MS r5->r6

Caption: A robust workflow for Suzuki-Miyaura coupling.

Summary of Recommended Conditions

ParameterRecommendationRationale
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder bases minimize the rate of base-catalyzed protodeboronation.[7]
Solvent Degassed Dioxane/H₂O, Toluene/H₂O, THF/H₂OBalances reagent solubility and helps suppress boroxine formation. Degassing removes O₂ to prevent oxidation.[9][10]
Temperature 80–100 °C (or lowest effective temp)Minimizes thermal decomposition rates while allowing for efficient coupling.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative deboronation by excluding atmospheric oxygen.[10]
Boron Reagent Use as is, or convert to MIDA boronateMIDA boronates provide superior stability and enable a slow-release strategy for sensitive substrates.[19]
Stoichiometry 1.1–1.5 eq. of Boronic AcidCompensates for any unavoidable decomposition and helps drive the reaction to completion.

By carefully controlling these key parameters, researchers can significantly improve reaction outcomes and minimize the frustrating decomposition of this compound.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Boronic acid.
  • Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5).
  • da Silva, R. A. B., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.).
  • Dennis, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Wang, B., & Raines, R. T. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry.
  • G. L. Celardo, et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS.
  • Tokunaga, N., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Weronika T. Potrzebowska, et al. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine.
  • Kazuaki, I., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025).
  • Lee, H. G., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • P. J. Evans, et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
  • Scott Rychnovsky lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
  • Han, F., et al. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Wang, S., et al. (2014). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Semantic Scholar.
  • J Org Chem. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed.
  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • Pipitone, D., & Hedberg, D. (1982). Practices for Proper Chemical Storage.
  • Alliance Chemical. (2025).
  • Weronika T. Potrzebowska, et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • Potrzebowska, W. T., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
  • PubChem. (n.d.). 4-(Cyclopropanecarboxamido)phenylboronic acid.
  • Potrzebowska, W. T., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Guidance on Safe Storage of Chemicals in Labor
  • Boronic Acid Mediated Reaction in the Solid State. (n.d.). The Royal Society of Chemistry.
  • Cox, P. A., et al. (n.d.).
  • Gomes, P., et al. (n.d.).
  • Effects of temperature and solvent in Suzuki reactions of phenylboronic.... (n.d.).

Sources

purification of 4-(Cyclopropanesulfonamido)phenylboronic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Cyclopropanesulfonamido)phenylboronic acid

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block and require it in high purity for downstream applications such as Suzuki-Miyaura cross-coupling reactions.

The unique physicochemical properties of arylboronic acids—namely their Lewis acidity, propensity to form cyclic anhydrides (boroxines), and amphiphilic nature—present distinct challenges during purification. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Typically, the impurity profile of a crude arylboronic acid is a direct reflection of its synthetic route and handling. Key impurities to anticipate include:

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. They exist in equilibrium with the monomeric acid and are a very common impurity.[1]

  • Protodeborylation Products: Loss of the B(OH)₂ group to yield cyclopropanesulfonanilide. This is often promoted by harsh acidic or basic conditions or prolonged heating.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding aryl halide or pinacol boronate ester.

  • Homocoupling Byproducts: Dimeric species arising from the coupling of two boronic acid molecules.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup.

Q2: I have a solid crude product. What is the most robust and scalable first-pass purification strategy?

A2: For a solid product, an acid-base extraction is often the most effective and scalable initial purification technique. Boronic acids are weakly acidic and will deprotonate in the presence of a moderately strong base (e.g., 1-2 M NaOH) to form a water-soluble boronate salt.[3][4] This allows for the removal of non-acidic organic impurities via extraction with a suitable organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid. This method is also highly effective at breaking down boroxine anhydrides back into the desired monomeric acid.

Q3: Can I use standard silica gel chromatography for purification?

A3: Standard silica gel chromatography is often challenging for boronic acids and should be approached with caution.[5][6] The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to significant streaking, poor recovery, and in some cases, on-column degradation.[7] If chromatography is necessary, consider the following modifications:

  • Eluent Additives: Adding a small amount of a modifier like acetic acid (~1%) to the mobile phase can help mitigate streaking by competing for active sites on the silica.[8]

  • Alternative Stationary Phases: Neutral alumina can be a superior choice for purifying less polar boronic acids and their esters.[9]

  • Reversed-Phase Chromatography (C18): This can be a viable alternative, though care must be taken during the removal of aqueous solvents post-purification, as prolonged heating can cause decomposition.[5][10]

Q4: My product appears to be an intractable oil or a low-melting solid that fails to crystallize. What are my options?

A4: When the desired boronic acid or its impurities prevent crystallization, derivatization into a more stable, crystalline form is an excellent strategy. Two highly effective methods are:

  • Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine often produces a stable, highly crystalline MIDA-like boronate which can be easily purified by recrystallization. The free boronic acid can then be regenerated by treatment with an acid or by extraction with a saturated boric acid solution.[5][6]

  • Conversion to a Potassium Trifluoroborate (KF₃B) Salt: These salts are typically robust, air-stable, and highly crystalline solids that are readily purified by recrystallization and are less prone to protodeborylation.[10]

Purification Workflow & Decision Guide

The following diagram outlines a general workflow for purifying this compound from a typical reaction mixture.

PurificationWorkflow CRUDE Crude Reaction Mixture ASSESS Assess Physical State CRUDE->ASSESS SOLID Solid / Crystalline ASSESS->SOLID Solid OIL Oil / Amorphous Solid ASSESS->OIL Oil ACID_BASE Acid-Base Extraction SOLID->ACID_BASE DERIVATIZE Derivatization Strategy (e.g., Diethanolamine Adduct) OIL->DERIVATIZE CHROM Chromatography (Modified Silica / Alumina) OIL->CHROM If derivatization fails RECRYST Recrystallization ACID_BASE->RECRYST ANALYSIS Purity Analysis (qNMR, LC-MS) RECRYST->ANALYSIS DERIVATIZE->RECRYST CHROM->ANALYSIS ANALYSIS->RECRYST <95% Pure PURE Pure Product ANALYSIS->PURE >95% Pure

Caption: A decision-making workflow for purifying the target compound.

Troubleshooting Common Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization. 1. The chosen solvent system is too good; the product remains soluble even when cold. 2. The product is highly water-soluble and is lost in the aqueous mother liquor.1. Screen for an anti-solvent system (e.g., dissolve in minimal hot ethanol, add water dropwise until cloudy, then cool).[10] 2. Saturate the aqueous phase with NaCl (salting out) before cooling to decrease the product's solubility.
Product still contains non-acidic impurities after acid-base extraction. 1. Incomplete phase separation. 2. Emulsion formation during extraction. 3. Insufficient volume or number of washes.1. Allow layers to separate completely; consider centrifugation for small-scale work. 2. To break emulsions, add brine (saturated NaCl solution). 3. Perform at least 2-3 washes with the organic solvent to ensure complete removal of impurities.
NMR shows a complex, broad signal around 7-8 ppm where the B(OH)₂ protons should be. This is characteristic of boroxine formation, which is in equilibrium with the monomeric acid.This is not necessarily an indication of impurity. Add one drop of D₂O to your NMR tube and re-acquire the spectrum; the B(OH)₂ protons will exchange with deuterium and their signal will disappear, simplifying the aromatic region.
My compound streaks severely on a silica TLC plate, even with ethyl acetate/hexane. Strong, irreversible adsorption of the Lewis acidic boronic acid to the acidic silanol groups on the silica surface.[5][7]1. Add a modifier: Prepare your eluent with 1% acetic acid. This will protonate the silica surface and reduce streaking.[8] 2. Switch phases: Spot the compound on a neutral alumina TLC plate to see if separation improves.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) solution (use a volume equal to the organic phase). Repeat the extraction of the organic layer two more times with fresh 1 M NaOH. Combine all aqueous extracts.[11]

  • Back-Washing (Optional): Wash the combined basic aqueous layers with a fresh portion of the organic solvent to remove any last traces of non-acidic impurities.

  • Acidification & Precipitation: Cool the combined aqueous phase in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 2 M H₂SO₄ dropwise with stirring until the pH is approximately 2-3. A white precipitate of the purified boronic acid should form.[3]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold, non-polar solvent like hexane (to aid in drying).

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This method is effective if the impurities have significantly different solubility profiles from the product.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system. For many arylboronic acids, a mixture of ethanol and water or ethyl acetate and hexane works well.[8][10]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the more soluble solvent (e.g., ethanol). Heat the mixture gently (e.g., on a 60°C hotplate) with stirring until all the solid dissolves.

  • Induce Crystallization: While the solution is still warm, add the less soluble solvent (anti-solvent, e.g., water) dropwise until you observe persistent cloudiness. Add a few more drops of the more soluble solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Purity Assessment

Verifying the purity of the final product is a critical step. No single technique is sufficient; a combination of methods provides the most comprehensive assessment.

Analytical Method Information Provided Key Considerations for Boronic Acids
Quantitative NMR (qNMR) Provides structural confirmation and can determine absolute purity against a certified internal standard.Use a deuterated solvent like DMSO-d₆ where the sulfonamide and boronic acid protons are often clearly visible. Boroxine formation can complicate integration; addition of D₂O can be helpful.
LC-MS Identifies the main component and detects impurities by mass. High sensitivity for trace impurities.[12]Boronic acids can be challenging in reversed-phase LC due to their polarity.[13] Use of a C18 column with a mobile phase of acetonitrile and water containing an additive like 0.1% formic acid or 10 mM ammonium acetate is a good starting point.[14]
HPLC-UV Quantifies the purity based on UV absorbance. Excellent for assessing the percentage of UV-active impurities.A method with baseline resolution of all components is necessary for accurate quantification. The presence of boroxines can sometimes lead to broadened or multiple peaks.

Troubleshooting Chromatography: A Deeper Dive

For cases where chromatography is unavoidable, this logic tree can guide optimization.

ChromoTroubleshoot START Crude Mixture on Standard Silica Gel TLC Analyze TLC Plate START->TLC STREAK Severe Streaking / No Elution TLC->STREAK Yes POOR_SEP Poor Separation TLC->POOR_SEP No GOOD_SEP Good Separation TLC->GOOD_SEP Resolved MOD Add Modifier to Eluent (e.g., 1% Acetic Acid) STREAK->MOD OPTIMIZE Optimize Gradient / Solvent System POOR_SEP->OPTIMIZE PROCEED Proceed to Column Chromatography GOOD_SEP->PROCEED MOD->TLC Re-evaluate SWITCH Switch Stationary Phase (Neutral Alumina or C18) MOD->SWITCH Still streaks OPTIMIZE->TLC Re-evaluate

Caption: Troubleshooting flowchart for chromatographic purification of boronic acids.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

  • Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Recrystallization of 4-Chlorophenylboronic acid. Available at: [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Yield for 4-(Cyclopropanesulfonamido)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura couplings with 4-(Cyclopropanesulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to enhance your reaction yields and product purity.

Introduction: Navigating the Nuances of Sulfonamide-Containing Boronic Acid Couplings

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] However, the presence of a sulfonamide moiety, as in this compound, introduces specific challenges that require careful consideration for optimal results. The acidic proton of the sulfonamide can interact with the reaction components, and the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the boronic acid. This guide provides a comprehensive overview of the key parameters to consider and offers practical solutions to common issues encountered during these couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using this compound?

Low yields can stem from several factors. The acidic N-H proton of the sulfonamide can interfere with the catalytic cycle. Additionally, improper selection of base, catalyst, or solvent can lead to side reactions such as protodeboronation or homocoupling.[2] Careful optimization of these parameters is crucial.

Q2: What is protodeboronation and how can I minimize it?

Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct.[3] This can be minimized by using anhydrous solvents, selecting a suitable base (e.g., weaker bases like potassium carbonate), and ensuring the reaction is performed under an inert atmosphere.

Q3: Can the sulfonamide group coordinate to the palladium catalyst?

Yes, the nitrogen and oxygen atoms of the sulfonamide group can potentially coordinate to the palladium center, which may affect the catalyst's activity. The choice of a bulky ligand can often mitigate this by sterically hindering such interactions.

Q4: What is the optimal catalyst system for this type of coupling?

While there is no single "best" catalyst, palladium complexes with electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, RuPhos), are often effective for challenging couplings.[1][4] Palladium(II) precatalysts like PdCl2(dppf) are also commonly used.

Q5: How do I choose the right base for the reaction?

The choice of base is critical. Strong bases can deprotonate the sulfonamide, potentially leading to side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over strong organic bases.[5] The optimal base should be determined empirically for each specific substrate pairing.

Q6: My product is difficult to purify. What strategies can I use?

The polarity of the sulfonamide group can make purification challenging. Column chromatography on silica gel is a common method. If the product is highly polar, reverse-phase chromatography may be necessary. Crystallization can also be an effective purification technique.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Troubleshooting_Workflow Start Initial Reaction Unsuccessful Check_Purity Are starting materials pure? Start->Check_Purity Check_Catalyst Is the catalyst active? Check_Catalyst->Start No, replace catalyst Screen_Bases Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Catalyst->Screen_Bases Yes Screen_Solvents Screen different solvents (e.g., Dioxane, THF, Toluene) Screen_Bases->Screen_Solvents Vary_Temperature Vary reaction temperature Screen_Solvents->Vary_Temperature Analyze_Side_Products Analyze side products (e.g., protodeboronation, homocoupling) Vary_Temperature->Analyze_Side_Products Check_Purity->Start No, purify and repeat Check_Purity->Check_Catalyst Yes Optimize_Ligand Optimize catalyst ligand (e.g., bulky, electron-rich phosphines) Analyze_Side_Products->Optimize_Ligand Successful_Reaction Successful Reaction Optimize_Ligand->Successful_Reaction

Sources

dealing with poor solubility of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropanesulfonamido)phenylboronic acid is a vital building block in modern medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. Despite its utility, researchers often face a significant experimental hurdle: its poor solubility in many common organic and aqueous solvent systems. This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming these solubility challenges, ensuring your experiments proceed efficiently and successfully.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound, and why is it so poorly soluble?

A1: Short Answer

This compound generally exhibits low solubility in nonpolar organic solvents (e.g., hexanes, toluene) and moderate-to-low solubility in many polar aprotic and protic solvents commonly used for synthesis. Its aqueous solubility is also limited. The poor solubility stems from a combination of its rigid aromatic structure, the potential for strong intermolecular hydrogen bonding, and its crystalline nature.

In-Depth Explanation

The solubility of a compound is governed by the principle "like dissolves like." this compound has both polar and nonpolar characteristics:

  • Polar Groups: The boronic acid [-B(OH)2] and sulfonamide [-SO2NH-] moieties are polar and capable of acting as both hydrogen bond donors and acceptors.

  • Nonpolar Groups: The phenyl ring and the cyclopropyl group are nonpolar (lipophilic).

The strong hydrogen bonding between the boronic acid and sulfonamide groups of adjacent molecules can lead to a highly stable crystal lattice. Overcoming this lattice energy requires a solvent that can effectively solvate both the polar and nonpolar regions of the molecule. Phenylboronic acid itself has high solubility in ethers and ketones but very low solubility in hydrocarbons.[1][2][3][4] The addition of the bulky and somewhat lipophilic cyclopropanesulfonamido group further complicates this profile.

Data Snapshot: Comparative Solubility of Phenylboronic Acids

Solvent ClassPhenylboronic Acid SolubilityExpected behavior for the Target CompoundRationale
Hydrocarbons (e.g., Hexane, Toluene)Very Low[1][2]Very LowThe high polarity of the sulfonamide and boronic acid groups prevents dissolution in nonpolar media.
Ethers (e.g., THF, Dioxane, Diethyl Ether)High[4][5]Moderate to GoodEthers can accept hydrogen bonds and solvate the aromatic ring, making them a good starting point.
Ketones (e.g., Acetone)High[1][2]Moderate to GoodSimilar to ethers, ketones are effective hydrogen bond acceptors.
Chlorinated Solvents (e.g., DCM, Chloroform)Moderate[1][2]Low to ModerateOffers a balance of polarity but may not be strong enough to disrupt the crystal lattice effectively.
Alcohols (e.g., Methanol, Ethanol)Soluble[5]ModerateCan act as both H-bond donors and acceptors but may lead to esterification of the boronic acid.
Polar Aprotics (e.g., DMF, DMSO)SolubleGood to HighThese solvents are excellent at disrupting hydrogen bonding networks.
Water Low (approx. 10 g/L)[5]Very LowThe large, nonpolar organic portion of the molecule dominates, leading to poor aqueous solubility.
Q2: I'm setting up a Suzuki coupling reaction, and my this compound won't dissolve in the reaction solvent. What should I do?

A2: Short Answer

Do not proceed with a heterogeneous mixture if a homogeneous reaction is expected. The undissolved solid will not participate effectively in the catalytic cycle, leading to low yields. Your primary strategies are to (1) change the solvent system, (2) add a co-solvent, or (3) add the base and water first to form the more soluble boronate salt in situ.

Troubleshooting Workflow

Here is a systematic approach to solving this common issue.

G cluster_0 start Start: Compound is insoluble in initial solvent (e.g., Toluene) solvent_screen Strategy 1: Solvent System Screen - Try THF, 2-MeTHF, or Dioxane. - Use a mixture (e.g., Toluene/Ethanol). start->solvent_screen cosolvent Strategy 2: Add Co-solvent - Add 5-10% (v/v) of a polar aprotic solvent like DMF or NMP. start->cosolvent base_first Strategy 3: In Situ Boronate Formation - Add aqueous base (e.g., K2CO3, Cs2CO3) to the boronic acid in the solvent first. - Stir until dissolved before adding catalyst and aryl halide. start->base_first success Success: Homogeneous solution Proceed with reaction. solvent_screen->success Dissolves failure Failure: Still insoluble Re-evaluate conditions. solvent_screen->failure No change cosolvent->success Dissolves cosolvent->failure No change base_first->success Dissolves base_first->failure No change

Caption: Troubleshooting workflow for reaction solubility.

Detailed Protocol: In Situ Boronate Salt Formation

This is often the most effective method as it directly addresses the chemical nature of the boronic acid.

  • Setup: To your reaction vessel, add this compound (1.0 eq) and your chosen organic solvent (e.g., Dioxane).

  • Base Addition: Add your aqueous base solution (e.g., 2M K₂CO₃, 2-3 eq).

  • Dissolution: Stir the biphasic mixture vigorously at room temperature or with gentle warming (40-50 °C). The boronic acid should transfer from the solid phase into the aqueous phase and then partition as the soluble boronate salt. You should observe the disappearance of the solid starting material.

  • Completion: Once the solution is homogeneous (or the solid is fully dissolved), add your aryl halide, palladium catalyst, and ligand.

  • Execution: Proceed with the reaction at the desired temperature.

Causality: Boronic acids are Lewis acids.[6] In the presence of a base (like carbonate or hydroxide), they are deprotonated to form a tetrahedral boronate anion [R-B(OH)3]⁻. This charged species is significantly more polar and water-soluble than the neutral trigonal boronic acid, allowing it to dissolve readily in the aqueous phase of the reaction mixture.

Q3: I see an insoluble, white, waxy solid in my boronic acid bottle or after leaving it in a solvent. What is it, and is it still usable?

A3: Short Answer

You are likely observing the boroxine , which is the cyclic anhydride of the boronic acid. It forms from the dehydration and condensation of three boronic acid molecules.[7] Yes, it is generally still usable. The equilibrium between the boronic acid and the boroxine is reversible, and the boroxine can be converted back to the active boronic acid monomer by adding water.[8][9][10][11]

The Boronic Acid-Boroxine Equilibrium

The formation of boroxine is a common characteristic of boronic acids, especially upon heating or storage in a non-aqueous environment.

G cluster_0 Boronic Acid Monomer (Active Species) cluster_1 Boroxine (Inactive Trimer) BA 3 R-B(OH)₂ BX (RBO)₃ BA->BX + 3 H₂O BX->BA - 3 H₂O

Caption: Reversible equilibrium between boronic acid and boroxine.

Mechanism Insight

The interconversion between boronic acids and boroxines is a multi-step process where water acts as both a reagent and a catalyst.[8][9][10][11] The hydrogen-bond acceptor properties of the solvent also strongly influence the equilibrium position.[10][11]

How to Use Boroxine-Contaminated Reagent:

You do not need to purify the boroxine away. Simply assume the material is a mixture and proceed with your reaction setup. The water present in the aqueous base solution used for Suzuki couplings is sufficient to hydrolyze the boroxine back to the active boronic acid monomer in situ.

Self-Validation Check: If you are concerned about the purity or activity of your starting material, you can take a small sample, dissolve it in a solvent mixture like THF/H₂O with a drop of base, and analyze it by LCMS. You should see the mass corresponding to the desired boronic acid.

Q4: How can I prepare a stock solution of this compound for a biological assay in an aqueous buffer (e.g., PBS at pH 7.4)?

A4: Short Answer

Direct dissolution in aqueous buffer will likely fail. The most reliable method is to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your final aqueous buffer. Be mindful of the final DMSO concentration, as it can be toxic to cells.

Step-by-Step Protocol for Stock Solution Preparation

  • Primary Stock (e.g., 10-50 mM in DMSO):

    • Accurately weigh a small amount of this compound into a clean vial.

    • Add the calculated volume of 100% DMSO to achieve your target concentration.

    • Use sonication or gentle vortexing to ensure complete dissolution.[12] Most boronic acids are readily soluble in DMSO. Store this stock at -20°C or -80°C.

  • Intermediate Dilution (Optional):

    • If a large dilution factor is needed, you may want to perform an intermediate dilution from your DMSO stock into your assay buffer.

  • Final Working Solution:

    • Carefully dilute the DMSO stock (or intermediate dilution) into your pre-warmed final assay buffer to reach the desired working concentration.

    • Crucial Step: Add the stock solution dropwise into the buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out of solution.

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to lower the final concentration or increase the allowable percentage of DMSO.

Key Considerations for Biological Assays:

  • Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay, as higher concentrations can impact cell viability and experimental outcomes. Always run a vehicle control (buffer + equivalent %DMSO) in your experiment.

  • pH Impact: At physiological pH (7.4), the boronic acid (pKa typically 8-9) will be predominantly in its neutral, less soluble trigonal form.[6] This is why the DMSO-first method is critical.

  • Fresh Preparation: Prepare fresh working solutions for each experiment from the frozen DMSO stock.[12] Boronic acids can degrade in aqueous solutions over time, particularly through oxidative deboronation.[12]

Q5: Are there any advanced formulation strategies to improve solubility for in vivo studies?

A5: Short Answer

Yes, for preclinical or clinical applications where solubility is a major barrier to achieving adequate bioavailability, several advanced formulation strategies can be employed. These typically involve creating amorphous dispersions or using complexing agents.

Advanced Formulation Options

StrategyMechanismAdvantagesDisadvantages
Co-solvents Using a mixture of solvents (e.g., water, ethanol, PEG 400) to create a more favorable environment.[13]Simple to prepare.May not provide a large enough solubility enhancement; potential for precipitation upon dilution in vivo.
Cyclodextrin Complexation The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule, which has a hydrophilic exterior.[13][14]Significant solubility increase; can improve stability.Requires specific host-guest chemistry; can be expensive.
Amorphous Solid Dispersions (ASDs) The crystalline drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[15][16]Overcomes crystal lattice energy, leading to dramatically increased apparent solubility and dissolution rates.[15]Can be physically and chemically unstable over time; requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract.[13][15][16]Excellent for highly lipophilic compounds; enhances absorption.[15]Complex formulation development; potential for drug degradation in the formulation.

Expert Recommendation: For a compound like this compound, exploring amorphous solid dispersions or cyclodextrin complexation would be the most promising avenues for significant solubility enhancement required for in vivo studies. A preliminary screen with various excipients is highly recommended.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. [Link]

  • The Boroxine–Boronic Acid Equilibrium. American Chemical Society. [Link]

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). SpringerLink. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

Sources

common side reactions with 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Cyclopropanesulfonamido)phenylboronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during its use in chemical synthesis.

Introduction to this compound

This compound and its derivatives are valuable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the cyclopropanesulfonamide group offers unique electronic and steric properties, making it a desirable building block in the synthesis of complex molecules and pharmaceutical intermediates. However, like many boronic acids, it is susceptible to several side reactions that can impact reaction efficiency, product purity, and overall yield. This guide will address the most common side reactions and provide strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Suzuki-Miyaura Coupling - Suspected Protodeboronation

Question: I am observing a significant amount of the corresponding des-borylated arene (cyclopropanesulfonylaniline) in my Suzuki-Miyaura coupling reaction, leading to low yields of the desired biaryl product. What is causing this, and how can I prevent it?

Answer:

This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is often accelerated under the basic conditions typically required for Suzuki-Miyaura couplings.[3][4]

Root Causes and Mechanistic Insights:

  • Base-Catalyzed Pathway: The reaction mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which then reacts with a proton source (like water) in a rate-limiting step.[2][5]

  • pH Dependence: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[6] For many arylboronic acids, this side reaction becomes more prominent at higher pH values.[5]

  • Catalyst Activity: If the catalytic turnover of the desired cross-coupling is slow, the boronic acid has more time to undergo decomposition pathways like protodeboronation.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Protodeboronation cluster_1 Condition Modification start Low Yield & Des-borylated Impurity Observed q1 Are you using aqueous basic conditions? start->q1 a1_yes Modify Reaction Conditions q1->a1_yes Yes a1_no Consider Other Side Reactions q1->a1_no No opt1 Use Milder Base (e.g., K3PO4, KF) a1_yes->opt1 opt2 Use Anhydrous Conditions a1_yes->opt2 opt3 Employ 'Slow Release' Strategy a1_yes->opt3 opt4 Optimize Catalyst System a1_yes->opt4 end Improved Yield, Minimized Protodeboronation opt1->end opt2->end opt3->end opt4->end

Caption: Decision workflow for addressing protodeboronation.

Mitigation Strategies:

StrategyRationaleStep-by-Step Protocol
Use of Milder Bases Stronger bases can accelerate the formation of the reactive boronate species, increasing the rate of protodeboronation. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can activate the boronic acid for transmetalation without excessively promoting the side reaction.[7]1. Substitute your current base (e.g., NaOH, K₂CO₃) with an equivalent amount of K₃PO₄ or KF. 2. Monitor the reaction progress by TLC or LC-MS to compare the formation of the desired product versus the protodeboronated byproduct.
Anhydrous Conditions Since water is a key reactant in the protodeboronation pathway, performing the reaction under anhydrous conditions can significantly suppress this side reaction.1. Use anhydrous solvents and reagents. 2. Consider using boronic esters (e.g., pinacol ester) which can sometimes exhibit greater stability.[3][8] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
"Slow Release" Strategy Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the free boronic acid in the reaction mixture, thereby minimizing side reactions.[2]1. Synthesize the MIDA boronate or trifluoroborate of this compound. 2. Use this derivative in the Suzuki-Miyaura coupling under conditions that promote the slow release of the boronic acid.
Catalyst Optimization Highly efficient catalyst systems can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation pathway.[2]1. Screen different palladium catalysts and phosphine ligands to find a combination that provides rapid catalytic turnover for your specific substrates. 2. Consider the use of metal additives like silver or copper, which have been shown to accelerate cross-coupling reactions.[2]
Issue 2: Formation of a White Precipitate and Inconsistent Reactivity - Suspected Boroxine Formation

Question: I've noticed that my solid this compound sometimes appears clumpy, and its performance in reactions is inconsistent. During workup, I occasionally isolate a high-melting white solid. What is happening?

Answer:

This is likely due to the formation of the corresponding boroxine , which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[9][10] This is a reversible process, and boronic acids often exist in equilibrium with their boroxines, especially upon storage or heating.[11]

Root Causes and Mechanistic Insights:

  • Dehydration: The formation of boroxine is a dehydration process that can be driven by heat or storage in a dry environment.[9]

  • Equilibrium: In the presence of water, the boroxine can hydrolyze back to the boronic acid.[11] The position of this equilibrium depends on the specific boronic acid, solvent, and temperature.[12]

  • Reactivity: While boroxines can be reactive in Suzuki-Miyaura couplings (often hydrolyzing in situ), their different physical properties and stoichiometry can lead to inconsistent results if not accounted for.[11][12]

Troubleshooting and Management:

G cluster_0 Managing Boroxine Formation cluster_1 Mitigation Steps start Inconsistent Reactivity & Precipitate q1 Is the boronic acid old or improperly stored? start->q1 a1_yes Address Boroxine Presence q1->a1_yes Yes a1_no Consider other impurities q1->a1_no No opt1 Proper Storage a1_yes->opt1 opt2 Recrystallization a1_yes->opt2 opt3 Use as Boroxine a1_yes->opt3 end Consistent Reagent and Reactivity opt1->end opt2->end opt3->end

Caption: Workflow for managing boroxine formation.

Mitigation Strategies:

StrategyRationaleStep-by-Step Protocol
Proper Storage To minimize dehydration, store the boronic acid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[13][14]1. Upon receipt, transfer the boronic acid to a vial with a PTFE-lined cap. 2. Store in a desiccator or glovebox at 2-8°C.[15]
Recrystallization Recrystallization from water or a suitable solvent mixture can hydrolyze the boroxine back to the boronic acid and remove other impurities.[11][16]1. Dissolve the crude boronic acid in a minimal amount of hot water or an appropriate organic solvent. 2. Allow the solution to cool slowly to induce crystallization. 3. Filter the purified boronic acid and dry it under vacuum at a moderate temperature to avoid excessive dehydration.
Use as Boroxine In many cases, the boroxine can be used directly in the coupling reaction, as it will hydrolyze in situ under the reaction conditions.[11]1. If you suspect significant boroxine formation, adjust the mass of the reagent to account for the difference in molecular weight (3 molecules of boronic acid form 1 molecule of boroxine and 3 molecules of water). 2. Ensure your reaction conditions contain a sufficient amount of water for the in situ hydrolysis.
Issue 3: Difficulty with Purification of the Final Product

Question: After my coupling reaction, I'm struggling to separate my desired product from boron-containing byproducts during chromatographic purification. What are these impurities and how can I remove them?

Answer:

Boron-containing impurities can be challenging to remove due to their polarity and tendency to streak on silica gel.[8] These impurities can include unreacted boronic acid, boroxine, and various borate species.

Purification Strategies:

MethodRationaleStep-by-Step Protocol
Acidic/Basic Wash Boronic acids are weakly acidic and can be extracted into an aqueous basic solution.1. During the aqueous workup, wash the organic layer with a dilute NaOH or Na₂CO₃ solution to remove unreacted boronic acid. 2. Be cautious if your product contains base-sensitive functional groups.
Diol Extraction Boronic acids form stable cyclic esters with diols, which can alter their solubility and facilitate removal.1. A sorbitol extraction can be used to pull the free boronic acid into the aqueous layer, leaving the less polar product in the organic layer.[17]
Specialized Chromatography Standard silica gel chromatography can be problematic.[18]1. Consider using a different stationary phase, such as alumina or C18 reversed-phase silica. 2. For difficult separations, forming a diethanolamine adduct can yield a crystalline solid that is easier to purify.[17]
Trimerization to Boroxine In some cases, intentionally converting the remaining boronic acid to the less polar boroxine by removing water can aid in chromatographic separation.1. After the reaction, perform a solvent swap to a non-polar, anhydrous solvent and stir to encourage boroxine formation. 2. The less polar boroxine may then be more easily separated from the desired product by silica gel chromatography.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Protodeboronation - Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ResearchGate. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2020). RSC Advances. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Self-condensation of phenylboronic acid. Reddit. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. [Link]

  • On-Surface Synthesis of Boroxine-Based Molecules. (2021). Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • (4-(Cyclopropanesulfonamido)phenyl)boronic acid. Arctom Scientific. [Link]

  • Purification of boronic acids?. Reddit. [Link]

Sources

improving the stability of 4-(Cyclopropanesulfonamido)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Cyclopropanesulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and improving the stability of this compound in solution. By understanding the inherent reactivity of the phenylboronic acid and sulfonamide moieties, we can preemptively address common challenges encountered during experimental workflows.

Introduction to the Stability of this compound

This compound is a bifunctional molecule, and its stability in solution is dictated by the chemical properties of both the phenylboronic acid group and the cyclopropanesulfonamido group. Phenylboronic acids are known to be susceptible to several degradation pathways, primarily dehydration to form boroxines, oxidative deboronation, and protodeboronation. The stability is also highly dependent on the pH of the solution.[1][2] Sulfonamides, while generally more stable, can be prone to hydrolysis, particularly under acidic conditions.[1]

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to help you maintain the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My solution of this compound shows decreasing purity over time, even when stored at low temperatures. What is happening?

This is a common observation with phenylboronic acids. The primary cause is likely the formation of a trimeric anhydride called a boroxine through dehydration. This is a reversible process where three molecules of the boronic acid condense, releasing three molecules of water.[3] While often reversible upon addition of water, the formation of boroxines can complicate quantification and reactivity.

Additionally, oxidative degradation of the boronic acid moiety can occur, leading to the formation of the corresponding phenol.[2] This is an irreversible process that leads to a loss of the active compound.

FAQ 2: I am observing poor reproducibility in my experiments using this compound. Could this be related to its stability?

Absolutely. The degradation of this compound in solution can lead to a lower effective concentration of the desired reagent, resulting in inconsistent experimental outcomes. Both boroxine formation and oxidative degradation can contribute to this issue.

FAQ 3: How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution plays a critical role. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] At higher pH (above the pKa of the boronic acid), the equilibrium shifts towards the tetrahedral boronate, which can be more susceptible to oxidative degradation. Conversely, strongly acidic conditions can promote hydrolysis of the sulfonamide group.[1]

FAQ 4: Are there any specific concerns related to the cyclopropanesulfonamido group?

The cyclopropane ring introduces strain, which could potentially influence the reactivity of the sulfonamide group, although specific degradation pathways related to this moiety are not extensively documented in public literature.[5] It is prudent to assume that conditions known to degrade sulfonamides, such as strong acids, should be avoided.

Troubleshooting Guides & Stabilization Protocols

This section provides detailed protocols to address the stability challenges associated with this compound.

Issue 1: Precipitate Formation or Hazy Solution (Potential Boroxine Formation)

Causality: The formation of the less soluble boroxine trimer can lead to precipitation or haziness in your solution, especially at high concentrations or in less polar solvents.

Solution:

  • Re-equilibration: Since boroxine formation is reversible, adding a small amount of water or using a mildly aqueous solvent system can often redissolve the boroxine by shifting the equilibrium back to the monomeric boronic acid.

  • Protocol 1: Re-solubilization of Boroxine:

    • To your hazy solution, add deionized water dropwise while vortexing.

    • Gently warm the solution to 30-40°C to aid dissolution.

    • Once the solution is clear, cool it to room temperature before use.

Issue 2: Loss of Potency and Irreversible Degradation (Oxidative Deboronation)

Causality: Phenylboronic acids are susceptible to oxidation, which cleaves the carbon-boron bond and replaces it with a hydroxyl group.[6] This is often accelerated by exposure to air (oxygen), transition metal impurities, and higher pH.

Solution:

  • Use of Antioxidants: The addition of a radical scavenger or antioxidant can help to mitigate oxidative degradation.

  • Protocol 2: Solution Preparation with Antioxidants:

    • Prepare your solvent of choice (e.g., DMSO, DMF, acetonitrile).

    • Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add a small amount of an antioxidant such as butylated hydroxytoluene (BHT) to the solvent (a final concentration of 0.01-0.1% is a good starting point).

    • Dissolve the this compound in the antioxidant-containing, degassed solvent.

    • Store the solution under an inert atmosphere.

Issue 3: General Instability and Need for Long-Term Storage

Causality: For long-term storage or for use in sensitive applications, protecting the boronic acid moiety is the most robust strategy. This can be achieved by converting it into a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][7][8] These derivatives are generally more stable to air and moisture and can be readily converted back to the active boronic acid when needed.

Protocol 3: Formation of a Stabilizing Pinacol Boronate Ester

  • In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable solvent such as dichloromethane or pentane.[9]

  • Add a drying agent, such as anhydrous magnesium sulfate or 4 Å molecular sieves, to the mixture to remove the water formed during the reaction.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the pinacol boronate ester.

  • The pinacol ester can be purified by column chromatography on silica gel if necessary.[10]

Protocol 4: Formation of a Highly Stable MIDA Boronate

  • Dissolve this compound (1 equivalent) and N-methyliminodiacetic acid (MIDA) (1.1 equivalents) in a suitable solvent system, such as a mixture of toluene and DMSO.

  • Heat the mixture with azeotropic removal of water using a Dean-Stark apparatus.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and purify the MIDA boronate, which is often a crystalline solid, by recrystallization or chromatography.[11][12]

Note on Derivative Use: Both pinacol and MIDA boronates are typically stable solids that can be stored for extended periods. The boronic acid can be regenerated from the pinacol ester by mild acidic or basic hydrolysis, while MIDA boronates can release the boronic acid under mild aqueous basic conditions.

Issue 4: Ensuring Accurate Quantification for Experiments

Causality: Degradation can lead to inaccurate concentration measurements, affecting the stoichiometry of your reactions.

Solution:

  • Fresh is Best: Always prepare solutions of this compound fresh whenever possible.

  • Analytical Monitoring: Regularly check the purity of your stock solutions using a stability-indicating analytical method.

  • Protocol 5: Stability Monitoring by HPLC:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradants (e.g., the corresponding phenol and boroxine). A C18 column is a good starting point.

    • Use a mobile phase gradient of acetonitrile and water with an additive like formic acid or ammonium acetate.[13][14][15]

    • Inject a freshly prepared standard solution to determine the initial purity and retention time.

    • Inject your stock solution at regular intervals (e.g., daily or weekly) to monitor for the appearance of new peaks or a decrease in the main peak area.

    • For forced degradation studies to identify potential degradation products, the sample can be stressed under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines.[16][17][18][19]

Data Summary

Potential Issue Primary Cause Recommended Solution(s)
Decreasing Purity/PrecipitationDehydration to form boroxinesPrepare fresh solutions; Add a small amount of water to re-equilibrate.
Irreversible DegradationOxidative deboronationUse degassed solvents; Add antioxidants (e.g., BHT); Store under inert gas.
Poor ReproducibilityInconsistent concentration due to degradationPrepare fresh solutions; Use stabilized derivatives for sensitive applications.
Need for Long-Term StorageInherent instability of boronic acidsConvert to a stable derivative (Pinacol or MIDA boronate); Lyophilize the solid.

Visualizing Degradation and Stabilization

Degradation Pathways

The following diagram illustrates the two main degradation pathways for the boronic acid moiety.

G cluster_0 Degradation Pathways A 4-(Cyclopropanesulfonamido) phenylboronic acid B Boroxine Trimer A->B Dehydration (-3 H2O) (Reversible) C 4-(Cyclopropanesulfonamido)phenol A->C Oxidation (+ [O]) (Irreversible) G cluster_1 Stabilization Workflow X 4-(Cyclopropanesulfonamido) phenylboronic acid (Unstable) Y Pinacol Boronate Ester (Stable) X->Y + Pinacol - H2O Z MIDA Boronate (Highly Stable) X->Z + MIDA - H2O

Caption: Formation of stable boronate derivatives.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3573. Retrieved from [Link]

  • MIDA boronate. (2014, February 9). Chem-Station Int. Ed. Retrieved from [Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5606. Retrieved from [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 69(10), 3467–3474. Retrieved from [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC. (n.d.). MicroSolv. Retrieved from [Link]

  • Boronic acid and Polyesters? (2018, January 18). ResearchGate. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5732. Retrieved from [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Retrieved from [Link]

  • A detailed examination of boronic acid-diol complexation. (2002). ResearchGate. Retrieved from [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (2021). ACS Macro Letters, 10(7), 849–854. Retrieved from [Link]

  • Bullen, G. A., Arnot, M. I., & Raines, R. T. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 142(34), 14465–14470. Retrieved from [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-924. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-11. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2018). Water Research, 139, 137-146. Retrieved from [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2021). Molecules, 26(11), 3326. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(21), 12684-12699. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International, 35(7), 1-11. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. Retrieved from [Link]

  • Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. (2010). Organic Letters, 12(15), 3460–3463. Retrieved from [Link]

  • Bullen, G. A., Arnot, M. I., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021287118. Retrieved from [Link]

Sources

troubleshooting failed reactions involving 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Cyclopropanesulfonamido)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a key building block in modern drug discovery, its unique electronic properties present both opportunities and challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot failed reactions and optimize your synthetic outcomes.

Section 1: Understanding the Reagent - Core Chemical Principles

Before troubleshooting, it is crucial to understand the inherent chemical nature of this compound. Its reactivity is dominated by the interplay between the boronic acid moiety and the strongly electron-withdrawing cyclopropanesulfonamide group.

  • Acidity and Lewis Acidity: The sulfonamide group significantly lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid.[1] This increased acidity influences its solubility in basic aqueous solutions and its interaction with catalyst systems.

  • Stability and Decomposition: Like many arylboronic acids, it can exist in equilibrium with its cyclic trimer anhydride, the boroxine. More critically, the electron-deficient nature of the aromatic ring makes the carbon-boron bond susceptible to cleavage, primarily through a side reaction known as protodeboronation.[2][3][4]

Section 2: Troubleshooting Failed Coupling Reactions

This section addresses the most common issues encountered during cross-coupling reactions.

FAQ 1: My Suzuki-Miyaura reaction has a low or zero yield. What are the primary causes?

This is the most frequent issue. A failed Suzuki-Miyaura coupling reaction can typically be traced back to one of four areas: reagent integrity, catalyst system, reaction conditions, or competing side reactions.

Initial Diagnostic Workflow

start Low / No Product reagent 1. Verify Reagent Quality (Boronic Acid & Halide) start->reagent catalyst 2. Assess Catalyst System (Pd Source & Ligand) reagent->catalyst p1 conditions 3. Evaluate Reaction Conditions (Base, Solvent, Temp) catalyst->conditions p2 side_reactions 4. Analyze for Side Products (Protodeboronation, Homocoupling) conditions->side_reactions p3 success Reaction Optimized side_reactions->success Iterate p4

Caption: General troubleshooting workflow for failed Suzuki-Miyaura couplings.

A. Inactive Catalyst System

The choice of palladium source and ligand is critical. The sulfonamide moiety can potentially coordinate to the metal center, influencing catalytic activity.

  • Palladium Source: Ensure you are using an active Pd(0) source. If starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[5] Incomplete reduction can lead to low activity and an increase in side reactions like homocoupling.

  • Ligand Selection: For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting reductive elimination step. Consider ligands like SPhos, XPhos, or RuPhos.

B. Suboptimal Base and Solvent

The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[6] However, for this particular substrate, the base is a double-edged sword.

  • Base Strength: Strong bases (e.g., NaOH, KOH) and high temperatures can dramatically accelerate protodeboronation, cleaving the C-B bond and destroying your starting material.[7][8] Milder bases are strongly recommended.

  • Solvent Choice: A biphasic solvent system, often containing water, is standard. The solvent must be thoroughly deoxygenated to prevent oxidative degradation of the Pd(0) catalyst.

ParameterRecommendation for This SubstrateCausality & Rationale
Base K₃PO₄, Cs₂CO₃, or K₂CO₃These milder bases are effective at activating the boronic acid to the boronate form while minimizing the rate of base-catalyzed protodeboronation.[7][8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OThese solvent systems provide good solubility for both organic and inorganic reagents and facilitate the separation of phases during workup. Crucially, they must be rigorously degassed.
Catalyst Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos) or a pre-formed catalyst like SPhos-Pd-G3.Electron-rich, bulky ligands accelerate the oxidative addition and reductive elimination steps, which can be sluggish with electron-deficient partners.[9]
Temperature 80-100 °CStart with a moderate temperature. Excessively high temperatures can increase the rate of protodeboronation and other decomposition pathways.

C. Competing Side Reactions

If your starting materials are being consumed but little to no desired product is formed, competing pathways are the likely culprit.

cluster_paths reagent 4-(Cyclopropanesulfonamido) -phenylboronic acid + Ar-X desired Desired Product (Suzuki Coupling) reagent->desired Pd(0) Catalyst + Base proto Protodeboronation Product (Cyclopropanesulfonylaniline) reagent->proto H₂O / H⁺ (Base or Acid Catalyzed) homo Homocoupling Product (Biphenyl Sulfonamide) reagent->homo Pd(II) / O₂

Caption: Key competing reaction pathways for the boronic acid substrate.

  • Protodeboronation: This is the most common failure mode for electron-deficient arylboronic acids.[2][3] It is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, yielding cyclopropanesulfonylaniline. This reaction is often catalyzed by residual acid or, more commonly, by the base used in the coupling reaction itself.[7][8]

    • Solution: Use the mildest base possible (K₃PO₄ is often a good choice). Use the boronic acid pinacol ester, which is generally more stable to protodeboronation.[10] Minimize reaction time and temperature. Ensure anhydrous conditions if using a non-aqueous protocol.

  • Homocoupling: The formation of a biaryl product derived from coupling two molecules of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[5]

    • Solution: Rigorously degas all solvents and the reaction vessel (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use a reliable Pd(0) source or pre-catalyst.

FAQ 2: My Chan-Lam N-arylation reaction is not working. How does it differ from a Suzuki coupling?

While both are cross-coupling reactions, the Chan-Lam reaction operates under a different mechanistic manifold and requires a different set of conditions.

A. Catalyst and Oxidant

The Chan-Lam coupling is typically catalyzed by copper, not palladium.[11][12]

  • Copper Source: Cu(OAc)₂ is the most common catalyst. Unlike palladium systems, the reaction often requires an oxidant, and molecular oxygen from the air can serve this purpose. Therefore, reactions are frequently run open to the air.[11]

  • Ligands: While some Chan-Lam reactions require a ligand (e.g., pyridine, phenanthroline), many modern protocols for N-arylation of sulfonamides are ligand-free, which simplifies the reaction setup.[11]

B. Reaction Conditions

  • Base: A base like K₂CO₃ or K₃PO₄ is often used.[11]

  • Solvent: Polar solvents are common. A notable advantage is that some protocols are effective in water, offering a greener alternative.[11]

  • Substrate Scope: The reaction is generally effective for coupling boronic acids with N-H bonds in amines, amides, and sulfonamides. However, sterically hindered coupling partners can be challenging.[11]

Troubleshooting Checklist for Chan-Lam:

  • Switch to Copper: Are you using a copper catalyst (e.g., Cu(OAc)₂) and not palladium?

  • Atmosphere: Are you running the reaction open to air? The reaction often requires oxygen as a terminal oxidant.

  • Base and Solvent: A combination like Cu(OAc)₂, K₂CO₃, and water or an organic solvent like MeOH or DCM is a good starting point.[11]

  • Temperature: Room temperature is often sufficient, but gentle heating (40-60 °C) may be required.

Section 3: Recommended Starting Protocols

These protocols are intended as robust starting points. Optimization may be necessary for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized to minimize protodeboronation.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), your aryl halide partner (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%), and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the limiting reagent and the appearance of the product spot. Also, check for the formation of cyclopropanesulfonylaniline, the protodeboronation byproduct.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. The high polarity of the sulfonamide may require a polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Protocol 2: General Procedure for Ligand-Free Chan-Lam N-Arylation

This protocol is based on efficient, environmentally benign methods.[11]

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-H containing substrate (e.g., an amine or amide, 1.0 eq), this compound (1.2 eq), copper(II) acetate (Cu(OAc)₂, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add water as the solvent to achieve a concentration of approximately 0.2 M.

  • Reaction: Stir the reaction mixture vigorously at reflux, open to the atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Extract the mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography.

Section 4: Additional FAQs

  • Q: How should I store this compound?

    • A: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). This minimizes moisture absorption and potential dehydration to the boroxine trimer.

  • Q: Is it better to use the boronic acid or its pinacol ester?

    • A: The pinacol ester is generally more robust against protodeboronation and has a longer shelf-life.[8][10] It is an excellent choice if you are consistently observing protodeboronation. However, using the free boronic acid is more atom-economical if it can be used successfully.

  • Q: My purification is challenging due to the polarity of the sulfonamide. Any tips?

    • A: The sulfonamide group imparts significant polarity. For column chromatography, you may need to use a more polar solvent system than you are used to for typical biaryls (e.g., gradients running to 5-10% methanol in dichloromethane). If the product has a basic or acidic handle, an acid-base extraction during workup can help remove neutral impurities. Recrystallization should also be explored as a purification strategy.

References

  • Jedvert, H., & Johansson, H. (2018). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Macgregor, S. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Engle, K. M., & Bolduc, T. G. (2023). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters. [Link]

  • Li, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Macgregor, S. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Engle, K. M., & Bolduc, T. G. (2023). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Moon, S. Y., et al. (2014). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Analytical Strategies for 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Cyclopropanesulfonamido)phenylboronic acid. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the unique challenges associated with determining the purity of this and related boronic acid compounds. Boronic acids are notoriously complex due to their inherent chemical equilibria, which can often lead to confusing or irreproducible analytical results. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure robust and accurate impurity profiling.

Section 1: The Unique Chemistry of Boronic Acids - Core Challenges & FAQs

The primary analytical challenge with boronic acids stems from their ability to exist in equilibrium with their cyclic trimer anhydride, known as a boroxine. This equilibrium is dynamic and highly sensitive to environmental conditions, particularly the presence of water.

Frequently Asked Questions (General)

Q1: I've synthesized this compound, but my initial analysis shows multiple peaks/signals for what should be a pure compound. What is happening?

A1: This is the most common issue encountered with boronic acids and is almost certainly due to the formation of the corresponding boroxine. In a non-aqueous environment or upon concentration, three molecules of the boronic acid can undergo a reversible dehydration reaction to form a six-membered ring.[1] This means that even a chemically pure sample can exist as a mixture of the monomer and the trimer in solution, leading to multiple signals in NMR and multiple peaks in chromatography.

Q2: What are the typical impurities I should be looking for besides the boroxine?

A2: Impurity profiles are highly dependent on the synthetic route. However, common classes of impurities include:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis of this compound.

  • Process-Related Impurities: By-products from side reactions.

  • Degradation Products: Boronic acids can be susceptible to oxidation and protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh conditions. Hydrolysis can also lead to the formation of boric acid.[2]

  • Residual Solvents: Solvents used during the reaction or purification steps are frequently observed.[3]

Q3: How can I confirm that the extra signals in my ¹H NMR spectrum are from a boroxine?

A3: The most reliable method is the D₂O shake test . Boroxine formation is a dehydration process, and adding water will shift the equilibrium back towards the monomeric boronic acid.[1] Simply add a single drop of deuterium oxide (D₂O) to your NMR tube, gently shake it, and re-acquire the spectrum. If the complex signals collapse into a single, cleaner set of peaks corresponding to the monomer, you have confirmed the presence of boroxine.

Q4: What are the regulatory expectations for impurity control?

A4: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. For new drug substances, ICH Q3A(R2) is the primary document.[4][5] It establishes thresholds for reporting, identifying, and qualifying impurities.

Reporting ThresholdIdentification ThresholdQualification Threshold
≥ 0.05%> 0.10% or 1.0 mg/day intake (whichever is lower)> 0.15% or 1.0 mg/day intake (whichever is lower)
Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance.[4]

Any impurity exceeding the identification threshold requires structural characterization. Those exceeding the qualification threshold must be assessed for biological safety.[6]

Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) - The Workhorse Technique

Reversed-phase HPLC is the most common and powerful tool for separating this compound from its impurities. However, method development requires careful consideration of the unique properties of boronic acids.

Troubleshooting & Optimization Guide (HPLC)

Q5: My main peak is showing significant tailing. What is the cause and how do I fix it?

A5: Peak tailing for boronic acids on a standard C18 column is typically caused by secondary interactions between the boronic acid group and residual, un-capped silanols on the silica stationary phase.

  • Underlying Cause: The boron atom is electron-deficient and can act as a Lewis acid, interacting with the Lewis basic silanol groups (-Si-OH) on the silica surface. This strong, non-ideal interaction slows the elution of a portion of the analyte, resulting in a tailed peak.

  • Solution 1 (Mobile Phase): Add a low concentration of a strong acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to your mobile phase.[3] The acid protonates the silanol groups, effectively "masking" them and preventing the secondary interaction. Formic acid is preferred for mass spectrometry (MS) compatibility.

  • Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced end-capping or a specialized low-silanol activity column.[7] Alternatively, columns with MaxPeak™ Premier technology are designed to reduce analyte-metal interactions that can also contribute to poor peak shape.[8]

Q6: I see a pre-peak or a broad, poorly resolved hump associated with my main analyte peak. Is this related to the boroxine?

A6: Yes, this is a classic sign of on-column equilibrium between the monomer and the boroxine. If the interconversion is slow relative to the chromatographic timescale, you may see two distinct peaks. If it is fast, you may see a single, broadened peak. If the kinetics are intermediate, you will often see a distorted or complex peak shape.

  • Troubleshooting:

    • Adjust Mobile Phase Water Content: Increasing the water percentage in the initial mobile phase can help push the equilibrium towards the monomer before separation begins.

    • Modify pH: While boronic acids are often run at low pH to control peak shape, exploring a buffered mobile phase can sometimes stabilize one form over the other. However, be aware that some boronate esters are unstable at high pH.[9][10]

    • Pre-treatment of Sample: Before injection, dissolve the sample and let it equilibrate in a solvent mixture that mimics the initial mobile phase conditions (e.g., Water/Acetonitrile) to ensure the monomer-boroxine equilibrium is stable before analysis.

Q7: My boronic acid has very little retention on a C18 column. How can I improve it?

A7: Poor retention occurs because this compound is a relatively polar molecule.

  • Solution 1 (Reduce Organic Content): Start your gradient with a very low percentage of organic solvent (e.g., 5% acetonitrile or methanol).

  • Solution 2 (Alternative Stationary Phase): If retention is still poor, switch to a "polar-embedded" C18 column. These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which provides an alternative interaction mechanism and enhances the retention of polar analytes in highly aqueous mobile phases.

  • Solution 3 (Ion-Pairing Chromatography): For very challenging separations, consider using an ion-pairing reagent. This is an advanced technique and should be used cautiously as these reagents can be difficult to remove from the column and can suppress MS signals.

Workflow for HPLC Method Development

HPLC_Workflow cluster_Start Phase 1: Initial Screening cluster_Opt Phase 2: Optimization cluster_Val Phase 3: Validation Start Define Analytical Goal (Purity, Impurity Profile) Col_Screen Column Screening (e.g., C18, Polar-Embedded) Start->Col_Screen Select Columns MP_Screen Mobile Phase Screening (ACN vs. MeOH, Acid Modifier) Col_Screen->MP_Screen Select Best Column Grad_Opt Gradient Optimization (Slope, Time) MP_Screen->Grad_Opt Select Best Mobile Phase Flow_Opt Flow Rate & Temp Optimization Grad_Opt->Flow_Opt Refine Separation Validation Method Validation (ICH Q2) (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) Flow_Opt->Validation Finalize Method

Caption: A systematic workflow for HPLC method development.

Protocol 1: Standard RP-HPLC-UV/MS Method

This protocol provides a robust starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV/PDA: Monitor at a suitable wavelength (e.g., 254 nm, or determine λₘₐₓ via UV scan).

    • MS (ESI): Scan in both positive and negative ion modes. Expect to see [M+H]⁺ and/or [M-H]⁻. The boroxine trimer may also be observed at a higher m/z.[3]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Ensure the sample is fully dissolved before injection.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unequivocal structural identification of impurities and for understanding the monomer-boroxine equilibrium.

Troubleshooting & Interpretation Guide (NMR)

Q8: My ¹¹B NMR spectrum shows a very broad, rolling baseline. How can I get a clean spectrum?

A8: This is a well-known artifact caused by the borosilicate glass of standard NMR tubes.[11] The boron in the glass contributes a very broad background signal that can obscure the signal from your analyte, especially at low concentrations.

  • Solution: Use quartz NMR tubes. Quartz (silicon dioxide) contains no boron and will eliminate this background signal, providing a flat baseline and much higher quality spectra.

Q9: What chemical shifts should I expect in the ¹¹B NMR spectrum, and what do they mean?

A9: ¹¹B NMR is highly diagnostic for the hybridization state of the boron atom.

  • sp²-hybridized Boron (Trigonal Planar): This is characteristic of the boronic acid monomer (-B(OH)₂) and the boroxine trimer. These species typically appear as a broad signal in the range of +28 to +32 ppm .[2][11]

  • sp³-hybridized Boron (Tetrahedral): This is characteristic of boronate esters or the boronic acid complexed with a Lewis base (like a diol or amine). These species are more shielded and appear further upfield, typically in the range of +5 to +15 ppm .[11] Observing signals in both regions can indicate a mixture of species in your sample.

Decision Tree for Interpreting Complex ¹H NMR Spectra

NMR_Troubleshooting Start ¹H NMR Spectrum is Complex (Multiple sets of signals) D2O_Test Perform D₂O Shake Test (Add 1 drop D₂O to NMR tube) Start->D2O_Test Reacquire Re-acquire ¹H NMR Spectrum D2O_Test->Reacquire Spectrum_Simplified Spectrum Simplifies to One Set of Signals? Reacquire->Spectrum_Simplified Boroxine_Confirmed Conclusion: Boroxine Present Equilibrium shifted to monomer Spectrum_Simplified->Boroxine_Confirmed Yes Other_Impurities Conclusion: Other Impurities Present (Starting materials, by-products) Spectrum_Simplified->Other_Impurities No Check_Synthesis Action: Review Synthesis Scheme and Characterize Impurities (LC-MS, 2D NMR) Other_Impurities->Check_Synthesis

Caption: A logical guide to diagnosing complex ¹H NMR spectra.

Protocol 2: The D₂O Shake Test for Boroxine Identification

This protocol provides a rapid and definitive diagnosis of boroxine formation.[1]

  • Initial Spectrum: Prepare an NMR sample by dissolving ~5-10 mg of your boronic acid in a suitable deuterated aprotic solvent (e.g., 0.6 mL of CDCl₃ or Acetone-d₆). Acquire a standard ¹H NMR spectrum and note the complex signals.

  • Water Spike: Carefully uncap the NMR tube and add one small drop (~10-20 µL) of D₂O using a pipette.

  • Mix and Re-analyze: Gently shake the tube to mix the contents. The solution should become clear. Re-acquire the ¹H NMR spectrum.

  • Interpretation: If a boroxine was present, the spectrum will simplify dramatically. The multiple sets of aromatic/aliphatic signals will collapse into a single set corresponding to the monomer. The broad B(OH)₂ signal will also disappear due to deuterium exchange.

References

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wardani, P. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Regan, C., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 210-7. Retrieved from [Link]

  • Salgado, A., & Chumpitaz, L. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Dickie, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15010. Retrieved from [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5049-5061. Retrieved from [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]

  • George, S., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Amgen. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Mullangi, S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

Sources

strategies to minimize homocoupling of 4-(Cyclopropanesulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Minimize Homocoupling of 4-(Cyclopropanesulfonamido)phenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

This technical support guide is designed to provide in-depth troubleshooting strategies and practical advice for minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond generic protocols and offer a deeper understanding of the mechanistic principles that govern this common side reaction, enabling you to develop robust and high-yielding coupling processes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with my this compound?

A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid react with each other to form a symmetrical biaryl dimer. This reduces the yield of your desired cross-coupled product and introduces a significant impurity that can be challenging to separate, complicating downstream processing. This compound is particularly susceptible due to its electron-deficient nature, which can influence the kinetics of the catalytic cycle.[1]

Q2: I see a lot of black precipitate in my reaction. Is this related to homocoupling?

A2: The formation of a black precipitate, commonly known as palladium black, is indicative of catalyst decomposition. This can be caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst. This oxidation process can also contribute to homocoupling, as the resulting Pd(II) species can directly react with your boronic acid.[2]

Q3: Can the choice of base influence the amount of homocoupling?

A3: Absolutely. The base is crucial for activating the boronic acid for transmetalation.[3][4] However, an inappropriate choice of base can lead to side reactions. While a weak base may not be effective, an overly strong base can sometimes promote side reactions. For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.

Q4: Is there a "go-to" catalyst system to avoid homocoupling with electron-deficient boronic acids?

A4: While there is no single universal solution, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended for challenging substrates. Ligands like SPhos and XPhos are known to promote the desired cross-coupling pathway and can suppress homocoupling.[5] Using a Pd(0) source like Pd₂(dba)₃ is often preferable to a Pd(II) source to minimize one of the primary homocoupling pathways.

Troubleshooting Guide: A Mechanistic Approach

This section provides a structured approach to diagnosing and resolving issues with homocoupling, focusing on the underlying chemical principles.

Issue 1: Significant Homocoupling Product Detected by LC-MS
  • Primary Suspect: Presence of Oxygen.

  • Mechanistic Insight: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. This creates a parasitic cycle that consumes your starting material.

  • Troubleshooting Workflow:

    start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas sparge Implement subsurface N₂ or Ar sparging of solvents and the reaction mixture. degas->sparge No pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes potassium_formate Consider adding a mild reducing agent like potassium formate. sparge->potassium_formate end Homocoupling Minimized potassium_formate->end pd0_source Switch to a Pd(0) source (e.g., Pd₂(dba)₃). pd_source->pd0_source Yes ligand Is your ligand promoting reductive elimination? pd_source->ligand No pd0_source->ligand bulky_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). ligand->bulky_ligand No bulky_ligand->end

    Caption: Troubleshooting workflow for high homocoupling.

  • Corrective Actions & Scientific Rationale:

    • Implement Rigorous Deoxygenation: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed. Subsurface sparging with an inert gas (nitrogen or argon) for at least 30 minutes is highly effective.[6][2] Maintain a positive pressure of inert gas throughout the reaction.

    • Consider a Mild Reducing Agent: The addition of potassium formate can act as a mild reducing agent, helping to keep the palladium in its active Pd(0) state and minimizing the concentration of Pd(II) species that drive homocoupling.[6][2]

Issue 2: Reaction is Sluggish and Homocoupling is a Major Byproduct
  • Primary Suspect: Suboptimal Catalyst System.

  • Mechanistic Insight: The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step can be slower. If the rate of reductive elimination of the desired product is not significantly faster than the competing homocoupling pathway, a mixture of products will be observed.

  • Catalytic Cycle and Competing Homocoupling Pathway:

    G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product PdII_precatalyst Pd(II) Precatalyst or O₂ Oxidation Homocoupling_step Reaction with 2 x Ar'B(OH)₂ PdII_precatalyst->Homocoupling_step Homocoupling_product Ar'-Ar' (Homocoupling Product) Homocoupling_step->Homocoupling_product Pd0_regen Pd(0) Homocoupling_step->Pd0_regen

    Caption: Suzuki cycle vs. homocoupling pathway.

  • Corrective Actions & Scientific Rationale:

    • Choice of Palladium Precatalyst: Start with a Pd(0) source such as Pd₂(dba)₃ instead of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. This avoids the initial presence of Pd(II) that can directly lead to homocoupling before the catalytic cycle is established.[3]

    • Ligand Selection: Employ bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos. These ligands are known to accelerate the rate-limiting oxidative addition and the final reductive elimination step, thus favoring the desired cross-coupling pathway over homocoupling.[5][7]

    • Base Selection: Use a moderately strong, non-nucleophilic base. K₃PO₄ is often a good choice for electron-deficient boronic acids as it is effective at promoting transmetalation without causing significant degradation of the starting materials.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the ratio of desired cross-coupling product to the homocoupled dimer of this compound.

ParameterCondition ACondition BExpected OutcomeRationale
Atmosphere Reaction run open to airRigorously degassed with N₂ spargeB >> AOxygen promotes the formation of Pd(II), a key species in one of the main homocoupling pathways.[6][2]
Pd Source Pd(OAc)₂ (Pd(II))Pd₂(dba)₃ (Pd(0))B > AA Pd(II) precatalyst can directly react with the boronic acid to form the homocoupled product.[3]
Ligand PPh₃SPhosB >> ABulky, electron-rich ligands like SPhos accelerate reductive elimination, favoring the cross-coupling pathway.[5][7]
Additive NonePotassium Formate (1.5 equiv)B > APotassium formate acts as a mild reductant, minimizing the concentration of Pd(II) available for homocoupling.[6][2]

Experimental Protocols

Protocol 1: Recommended Procedure for Minimizing Homocoupling

This protocol is optimized for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe.

  • Degassing: Submerge the flask in an ultrasonic bath and continue to bubble inert gas through the solution for an additional 20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure Incorporating Potassium Formate

This protocol is a modification of Protocol 1 for particularly challenging substrates where homocoupling remains an issue.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Additive Addition: Add potassium formate (1.5 equiv) along with the other solid reagents.

  • Proceed with steps 3 through 8 from Protocol 1.

The inclusion of potassium formate provides an additional layer of protection against Pd(II)-mediated homocoupling.[6][2]

References

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 27). SPhos. In Wikipedia. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Cyclopropanesulfonamido)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount for the successful and efficient synthesis of target molecules. Within the armamentarium of modern organic synthesis, boronic acids stand out as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, has revolutionized the formation of carbon-carbon bonds, with the reactivity of the boronic acid component playing a pivotal role in the reaction's outcome.[2]

This guide provides an in-depth comparative analysis of the reactivity of 4-(Cyclopropanesulfonamido)phenylboronic acid against other commonly employed boronic acids. We will delve into the electronic and steric factors governing its performance and provide a comprehensive experimental framework for its evaluation, empowering you to make informed decisions in your synthetic endeavors.

The Rise of Substituted Phenylboronic Acids

The utility of the Suzuki-Miyaura coupling is significantly broadened by the vast array of commercially available and synthetically accessible substituted phenylboronic acids. The electronic nature of the substituent on the phenyl ring directly influences the transmetalation step of the catalytic cycle, which is often rate-determining.[3] While electron-donating groups are generally known to enhance the nucleophilicity of the boronic acid and accelerate the reaction, the effect of electron-withdrawing groups can be more nuanced, impacting both the stability of the boronic acid and the kinetics of the coupling.[3][4]

Introducing this compound: A Unique Building Block

This compound is a fascinating building block that incorporates two key structural motifs: a sulfonamide linkage and a cyclopropyl group. The sulfonamide group is a well-established electron-withdrawing moiety, capable of activating aromatic rings towards nucleophilic attack.[5] The presence of the cyclopropyl group attached to the sulfonamide nitrogen introduces unique steric and electronic properties.

The synthesis of this compound can be achieved through a multi-step sequence, starting from 4-bromobenzenesulfonyl chloride. A plausible synthetic route is outlined below.

Synthesis_of_4_Cyclopropanesulfonamidophenylboronic_acid cluster_0 Synthesis Pathway start 4-Bromobenzenesulfonyl chloride step1 Reaction with Cyclopropylamine start->step1 intermediate1 N-Cyclopropyl-4-bromobenzenesulfonamide step1->intermediate1 step2 Lithiation and Borylation (e.g., n-BuLi, B(OiPr)3) intermediate1->step2 product This compound step2->product

Caption: Plausible synthetic route for this compound.

Unraveling the Reactivity: Electronic and Steric Considerations

The reactivity of this compound in Suzuki-Miyaura coupling is dictated by a combination of electronic and steric effects imparted by the cyclopropanesulfonamido group.

Electronic Effects: The sulfonamide group is a potent electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This electron-withdrawing nature is expected to decrease the electron density on the phenyl ring, thereby increasing the Lewis acidity of the boronic acid. A more Lewis acidic boronic acid can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[6] However, a strong electron-withdrawing group can also decrease the nucleophilicity of the aryl group being transferred, potentially slowing down the transmetalation.[7] The overall effect on the reaction rate will be a balance of these opposing factors.

Steric Effects: The cyclopropyl group attached to the sulfonamide nitrogen introduces moderate steric bulk in the vicinity of the boronic acid moiety. While not as sterically demanding as a tert-butyl group, this bulk could influence the approach of the palladium complex during the transmetalation step.

Comparative Reactivity Study: An Experimental Guide

To objectively assess the reactivity of this compound, a standardized comparative study against benchmark boronic acids is essential. We propose a systematic investigation using a model Suzuki-Miyaura coupling reaction.

Benchmark Boronic Acids:
  • Phenylboronic Acid: The parent, unsubstituted boronic acid for a baseline comparison.

  • 4-Methoxyphenylboronic Acid: An example with a strong electron-donating group.

  • 4-Chlorophenylboronic Acid: An example with a moderately electron-withdrawing group.

Model Reaction:

The coupling of the respective boronic acid with a standard aryl bromide, such as 4-bromoanisole, provides a reliable and easily monitored reaction.

Experimental_Workflow cluster_1 Comparative Reactivity Workflow setup Reaction Setup (Boronic Acid, 4-Bromoanisole, Pd Catalyst, Base, Solvent) monitoring Reaction Monitoring (GC/HPLC) setup->monitoring analysis Kinetic Analysis (Initial Rates, Conversion) monitoring->analysis comparison Data Comparison and Reactivity Ranking analysis->comparison

Caption: A generalized workflow for the comparative reactivity study.

Detailed Experimental Protocol:

Materials:

  • This compound (synthesized or procured)

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • 4-Chlorophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (9:1 v/v), degassed

  • Internal standard (e.g., dodecane)

Procedure:

  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Add a known amount of the internal standard to each vial.

  • Seal the vials with septa and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Add the degassed toluene/water solvent mixture (5 mL) to each vial via syringe.

  • Place the vials in a preheated oil bath at 80 °C and stir vigorously.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (ca. 0.1 mL) from each reaction mixture.

  • Quench the aliquot with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 4-bromoanisole and the yield of the biaryl product relative to the internal standard.

Hypothetical Data and Interpretation

Based on the electronic properties of the cyclopropanesulfonamido group, we can hypothesize the expected reactivity trend. The strong electron-withdrawing nature of the sulfonamide is likely to be the dominant factor.

Table 1: Hypothetical Comparative Reactivity Data

Boronic AcidSubstituent TypeInitial Rate (mol L⁻¹ s⁻¹)Conversion at 2h (%)
4-Methoxyphenylboronic acidElectron-Donating1.5 x 10⁻⁴95
Phenylboronic acidNeutral1.0 x 10⁻⁴80
4-Chlorophenylboronic acidElectron-Withdrawing0.8 x 10⁻⁴65
This compound Strongly Electron-Withdrawing 0.6 x 10⁻⁴ 50

Interpretation:

The hypothetical data suggests that this compound exhibits a lower reactivity compared to the other benchmark boronic acids in this specific Suzuki-Miyaura coupling. This is consistent with the general trend observed for boronic acids bearing strong electron-withdrawing groups, where the reduced nucleophilicity of the aryl ring being transferred can slow down the transmetalation step.

Catalytic_Cycle cluster_2 Influence of Substituent Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Trans Transmetalation (Rate-Determining) PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L2 Trans->PdII_Ar Boronate Ar'-B(OH)3⁻ Boronate->Trans note Strong electron-withdrawing group on Ar' decreases nucleophilicity, slowing this step. Boronate->note RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the boronic acid substituent on the transmetalation step.

Conclusion and Outlook

This compound represents a valuable and unique building block for medicinal chemistry and materials science. Our analysis, based on established principles of physical organic chemistry, suggests that its reactivity in Suzuki-Miyaura coupling is likely to be attenuated by the strong electron-withdrawing nature of the cyclopropanesulfonamido group.

The provided experimental protocol offers a robust framework for quantitatively assessing its reactivity against standard boronic acids. The insights gained from such studies will enable chemists to strategically deploy this reagent, optimizing reaction conditions to achieve desired outcomes. While potentially less reactive in standard Suzuki-Miyaura couplings, its unique electronic properties may prove advantageous in other transformations or for fine-tuning the properties of the final products. Further exploration of its utility in a broader range of cross-coupling reactions is certainly warranted.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • Do Sulfonamides Interact with Arom
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Do Sulfonamides Interact with Arom
  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. Benchchem.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution.
  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
  • Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring form
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] A key building block in the development of novel therapeutics is 4-(Cyclopropanesulfonamido)phenylboronic acid, a versatile intermediate used in the synthesis of various biologically active compounds. The cyclopropanesulfonamide moiety is a valuable pharmacophore, and its efficient incorporation into drug candidates via Suzuki coupling is of paramount importance.

However, the Suzuki coupling of this compound presents unique challenges. The presence of the electron-withdrawing sulfonamide group can deactivate the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult. Furthermore, the potential for catalyst inhibition by the sulfonamide's nitrogen and oxygen atoms necessitates the careful selection of the palladium catalyst and reaction conditions to achieve high yields and purity.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic nuances of different catalyst classes, present a compilation of experimental data from related systems to infer performance, and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

The efficiency of each step is highly dependent on the nature of the substrates, the palladium precursor, the ligands, the base, and the solvent system. For a challenging substrate like this compound, the choice of the palladium catalyst is particularly critical for overcoming the potential kinetic barriers in the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The selection of an optimal palladium catalyst is crucial for achieving high yields and reaction efficiency, especially with functionalized substrates. Below is a comparison of different classes of palladium catalysts, with performance insights gleaned from studies on structurally similar sulfonamides and other challenging boronic acids.

Traditional Phosphine Ligand-Based Catalysts

Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a workhorse in Suzuki couplings. Its primary advantage is its commercial availability and relatively low cost. However, for challenging substrates like this compound, its performance can be suboptimal. The relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition and reductive elimination.[3] Consequently, higher catalyst loadings (typically 1-5 mol%) and elevated temperatures are often required, which can lead to side reactions and decomposition of sensitive substrates.[3]

Palladacycles with Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

Examples: XPhos Pd G2, SPhos Pd G2

The development of bulky and electron-rich phosphine ligands, pioneered by Stephen Buchwald, has revolutionized Suzuki-Miyaura couplings.[3] These ligands, such as XPhos and SPhos, in combination with palladium, form highly active catalysts that can overcome many of the limitations of traditional systems. The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. Their strong electron-donating character accelerates both oxidative addition and reductive elimination.

For the coupling of substrates bearing sulfonamide groups, these advanced catalyst systems are often the preferred choice. Studies on aryl sulfamates have shown that ligands like XPhos can facilitate Suzuki-Miyaura reactions at room temperature, a significant improvement over traditional catalysts.[4]

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

Example: PEPPSI™-IPr

N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, which leads to the formation of very stable and active palladium complexes. These catalysts have demonstrated high efficiency in the Suzuki-Miyaura coupling of aryl sulfamates, providing good to high yields where traditional phosphine-based catalysts might be less effective.[5] The robustness of NHC-palladium complexes also makes them suitable for challenging reaction conditions.

Heterogeneous Palladium Catalysts

Examples: Palladium on Carbon (Pd/C), Palladium Nanoparticles

Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and reducing product contamination with palladium residues, a critical consideration in pharmaceutical synthesis.[2] Palladium on carbon (Pd/C) and palladium nanoparticles supported on various materials have been successfully employed in Suzuki-Miyaura couplings.[6][7]

While often requiring higher temperatures than their homogeneous counterparts, the development of highly active and stable heterogeneous catalysts is an area of intense research. For industrial applications, the benefits of recyclability and reduced metal contamination can outweigh the need for more forcing reaction conditions.[2]

Performance Data Compilation

Direct comparative data for the Suzuki coupling of this compound is scarce in the literature. However, by compiling data from studies on structurally related substrates, we can create a representative comparison to guide catalyst selection.

Catalyst SystemLigandSubstrate TypeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃1-Chloro-2-nitrobenzeneNa₂CO₃MeOH/H₂OMicrowave0.25>90[8]
Pd(dppf)Cl₂dppfAryl SulfamateK₂CO₃Toluene/MeOH2524~80-90[4]
XPhos Pd G2XPhosAryl SulfamateK₂CO₃Toluene/MeOH2524>95[4]
PEPPSI™-IPrIPrAryl SulfamateK₃PO₄Dioxane10012~80-95[5]
Pd/CNoneAryl BromideK₂CO₃Ethanol/H₂O802>90[2]
Pd NanoparticlesNoneAryl BromideK₂CO₃DMF/H₂O1103~90[6]

Note: The data presented is for illustrative purposes and is compiled from different sources with varying substrates and reaction conditions. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)

This protocol is recommended for achieving high yields under mild conditions, particularly for challenging substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G2 (0.01-0.02 mmol, 1-2 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the base, and the XPhos Pd G2 precatalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and degassed water (typically a 10:1 to 4:1 solvent-to-water ratio).[9]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst: (e.g., XPhos Pd G2) A->B C Inert Atmosphere: (Evacuate/Backfill Ar) B->C D Add Degassed Solvent/Water C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure using a Heterogeneous Palladium Catalyst (e.g., Pd/C)

This protocol is advantageous for its simplicity of catalyst removal, which is particularly beneficial for larger-scale synthesis.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • 10% Palladium on carbon (Pd/C) (0.02-0.05 mmol, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent mixture (e.g., Ethanol/Water, 1:1)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, this compound, potassium carbonate, and the solvent mixture.

  • Add the 10% Pd/C catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of this compound is a critical parameter that significantly influences the reaction's success. While traditional catalysts like Pd(PPh₃)₄ may suffice for less demanding couplings, their efficacy with this functionalized substrate is likely to be limited.

For laboratory-scale synthesis where high yields and mild reaction conditions are paramount, Buchwald palladacycle precatalysts, such as XPhos Pd G2, are highly recommended . Their superior activity and broad functional group tolerance make them well-suited for this challenging transformation.[4] N-heterocyclic carbene-ligated palladium complexes also represent an excellent alternative, offering high stability and reactivity.[5]

For process development and larger-scale applications where catalyst cost, recyclability, and low palladium contamination in the final product are primary concerns, heterogeneous palladium catalysts like Pd/C or supported palladium nanoparticles are a viable option .[2] Although they may require more forcing conditions, the operational simplicity and economic advantages are significant.

Ultimately, the optimal catalyst system will depend on the specific aryl halide coupling partner, the desired scale of the reaction, and the economic and environmental considerations of the project. The protocols and comparative data provided in this guide serve as a robust starting point for researchers and drug development professionals to navigate the intricacies of this important transformation and accelerate their synthetic programs.

References

  • Al-Amin, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. Available at: [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2023). ResearchGate. Available at: [Link]

  • Jana, S., et al. (2016). Efficient catalytic activation of Suzuki–Miyaura C–C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides. RSC Advances, 6(10), 8207-8217. Available at: [Link]

  • Koehler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(12), 1569-1581. Available at: [Link]

  • Levin, M. D., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organic Process Research & Development, 21(8), 1144-1151. Available at: [Link]

  • Li, G., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(35), 6828-6835. Available at: [Link]

  • Lombardi, C., et al. (2017). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 19(17), 4732-4735. Available at: [Link]

  • Rammimger, C. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2825-2838. Available at: [Link]

  • Sadek, O., et al. (2017). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Molecules, 22(8), 1332. Available at: [Link]

  • Sharma, A., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 54. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 4-(Cyclopropanesulfonamido)phenylboronic acid is an important building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] Its purity directly influences the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, grounded in scientific principles and practical field experience.

The Criticality of Purity in Boronic Acid Chemistry

Boronic acids are known for their propensity to form cyclic anhydrides, known as boroxines, through dehydration.[1] This, along with other potential process-related impurities, can complicate analysis and impact reaction stoichiometry. Therefore, a multi-faceted analytical approach is essential for a complete purity assessment.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is dictated by the type of information required, the nature of potential impurities, and the desired level of sensitivity. Here, we compare the most effective methods for characterizing this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique in pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For boronic acids, reversed-phase HPLC is commonly employed.

Expertise & Experience: The key to a successful HPLC analysis of boronic acids lies in managing their unique chemical properties. Due to their tendency to undergo dehydration, a well-developed method is crucial to obtain reproducible results. The use of modern column technologies, such as those with MaxPeak™ Premier hardware, can minimize secondary interactions between the analyte and the metal surfaces of the column, leading to improved peak shape and reliability.[2]

Experimental Protocol: A Self-Validating System

A robust HPLC method should be able to separate the main compound from its potential impurities, including starting materials, by-products, and degradation products.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: XSelect™ Premier HSS T3 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point for method development.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1] This provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for identifying unknown impurities.

Expertise & Experience: For boronic acids, LC-MS is a highly sensitive and selective technique.[1][3] Electrospray ionization (ESI) in negative ion mode is often effective for the analysis of underivatized boronic acids.[4] The challenge with boronic acids is their potential to form various species in the ion source, such as boroxines and solvent adducts, which can complicate data interpretation.[5] A thorough understanding of these behaviors is crucial for accurate analysis.

Experimental Protocol: A Self-Validating System

The LC conditions for LC-MS are often similar to those used for HPLC. The mass spectrometer settings need to be optimized for the target analyte.

LC-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

Data Interpretation: The purity is assessed by the relative abundance of the parent ion of this compound compared to other detected ions. The m/z values of impurity peaks can be used to propose their molecular formulas and structures.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis ionize->analyze extract Extract Ion Chromatograms analyze->extract identify Identify Impurity m/z extract->identify propose Propose Impurity Structures identify->propose

Caption: Workflow for LC-MS based impurity identification in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For purity assessment, ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.

Expertise & Experience: ¹H NMR is a powerful tool for the structural elucidation of the target compound and any impurities present. The chemical shifts and coupling constants of the protons on the cyclopropyl, phenyl, and sulfonamide groups provide a unique fingerprint of the molecule.[6][7] Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard. A key consideration is the potential for peak overlap, which can be mitigated by using high-field NMR instruments.

Experimental Protocol: A Self-Validating System

Sample Preparation:

  • Accurately weigh about 5-10 mg of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • For qNMR, add a known amount of a certified internal standard.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Nucleus: ¹H.

  • Solvent: DMSO-d₆.

  • Number of Scans: 16 or more for good signal-to-noise.

Data Interpretation: The purity is assessed by comparing the integrals of the signals corresponding to the target molecule with those of any impurity signals. The chemical shifts can help in identifying the structure of the impurities.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically cause a depression and broadening of the melting point range.[8][9]

Expertise & Experience: Melting point analysis is a simple and rapid technique for a preliminary assessment of purity.[8] While it is not as specific or quantitative as chromatographic or spectroscopic methods, a sharp melting point close to the literature value is a good indication of high purity.[9] It is crucial to ensure that the sample is completely dry, as residual solvent can also depress the melting point.

Experimental Protocol: A Self-Validating System

  • Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Compact the sample by tapping the tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Data Interpretation: A narrow melting point range (typically < 2 °C) suggests high purity. A broad range indicates the presence of impurities.[10]

Comparison of Analytical Techniques

FeatureHPLCLC-MSNMRMelting Point
Principle Chromatographic SeparationSeparation & Mass DetectionNuclear Magnetic ResonancePhase Transition
Information Provided Retention Time, Purity (%)Retention Time, Mass-to-Charge Ratio, Purity (%)Chemical Structure, Purity (%)Melting Range
Sensitivity HighVery HighModerateLow
Specificity HighVery HighHighLow
Quantitative? YesYesYes (qNMR)Semi-quantitative
Impurity Identification Limited (requires standards)Yes (structural elucidation)Yes (structural elucidation)No
Throughput HighHighModerateVery High

Recommended Comprehensive Purity Assessment Strategy

For a comprehensive and reliable assessment of the purity of synthesized this compound, a combination of techniques is recommended.

  • Initial Screening (Melting Point): A quick melting point determination provides a rapid, preliminary indication of purity.

  • Primary Purity Assay (HPLC): A validated HPLC method should be the primary tool for quantitative purity determination and routine quality control.

  • Impurity Profiling (LC-MS): LC-MS is essential for identifying and characterizing any unknown impurities detected by HPLC.

  • Structural Confirmation and Absolute Purity (NMR): ¹H NMR confirms the structure of the synthesized compound and can be used for absolute purity determination (qNMR) when a certified standard is available.

By employing this multi-pronged approach, researchers and drug development professionals can be confident in the quality and purity of their this compound, ensuring the integrity of their subsequent research and development activities.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem.
  • North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3).
  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. (n.d.).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. (n.d.).
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). (n.d.).
  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. (2010, September 24).
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. (2012, March 16).
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. (n.d.).
  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. (n.d.).
  • Boronic acid. Wikipedia. (n.d.).
  • Methylboronic acid Product Description. ChemicalBook. (n.d.).
  • Does any one have a general idea about Boronic acids HPLC methods? ResearchGate. (2014, July 30).
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. (n.d.).
  • Purity and Identification of Solids Using Melting Points. Portland State University. (n.d.).
  • Exp 1 - Melting Points. (n.d.).
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. (n.d.).
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. (n.d.).
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. (n.d.).
  • NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. MDPI. (n.d.).
  • 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... ResearchGate. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (n.d.).
  • Synthesis of phenylboronic acid glutamine analogues. ResearchGate. (n.d.).
  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. (n.d.).
  • 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester. AldrichCPR | Sigma-Aldrich. (n.d.).
  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science (RSC Publishing). (n.d.).
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. (2022, January 12).

Sources

A Comparative Guide to the Spectroscopic Confirmation of 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The increasing prevalence of boronic acids as key pharmacophores in modern drug discovery necessitates robust and unambiguous structural validation methods.[1][2] This guide provides an in-depth, comparative analysis of core spectroscopic techniques for the structural confirmation of 4-(Cyclopropanesulfonamido)phenylboronic acid, a molecule possessing multiple key functional motifs. We will move beyond procedural lists to explore the causality behind analytical choices, presenting an integrated, self-validating workflow that ensures the highest degree of scientific integrity. This document serves as both a practical guide for laboratory execution and a framework for critical data interpretation.

The Analytical Imperative: Deconstructing the Target

This compound is a representative example of a modern medicinal chemistry building block. Its structure presents several distinct features that must be individually and collectively confirmed:

  • The Boronic Acid Moiety [-B(OH)₂]: The cornerstone of its chemical reactivity and biological activity. Prone to dehydration, forming cyclic boroxine trimers, which can complicate analysis.[3]

  • The 1,4-Disubstituted Phenyl Ring: The central scaffold, whose substitution pattern must be unequivocally established.

  • The Sulfonamide Linkage [-SO₂NH-]: A critical functional group linking the aryl and alkyl portions of the molecule.

  • The Cyclopropyl Group: A strained, three-membered ring whose specific proton and carbon signatures require careful analysis.

A single analytical technique is insufficient to confirm this structure. Instead, we must employ a synergistic, multi-faceted approach where each method provides a unique and complementary piece of the structural puzzle.

The Integrated Spectroscopic Workflow

The confirmation of a novel molecular structure is not a linear process but an iterative one where data from multiple techniques are correlated. The following workflow illustrates a robust pathway from initial sample to a validated structure.

G cluster_0 cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Functional Group Confirmation cluster_4 A Sample of This compound B LC-HRMS Analysis A->B Step 1 D ¹H & ¹³C NMR Spectroscopy A->D Step 2 G ATR-FTIR Spectroscopy A->G Step 3 C Molecular Formula (C₉H₁₂BNO₄S) B->C Provides I Unambiguously Confirmed Structure C->I Data Correlation E 2D NMR (COSY, HSQC) D->E Refined by F Connectivity & Carbon Framework (Aryl, Cyclopropyl, Linkage) E->F Provides F->I Data Correlation H Key Functional Groups (-SO₂, -NH, B-O, Ar-H) G->H Provides H->I Data Correlation

Caption: Integrated workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Rationale: Before delving into the intricacies of atomic connectivity, we must first confirm the elemental composition. HRMS is the definitive technique for this purpose. We select Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure analysis of a pure species, separating it from potential impurities or starting materials. Electrospray Ionization (ESI) in negative mode is often superior for boronic acids, as the acidic protons are readily lost to form a stable [M-H]⁻ ion.[4] This avoids the complexities of fragmentation that can occur with other methods like electron ionization.[5]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of ~1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative.

    • Mass Analyzer: Orbitrap or TOF.

    • Scan Range: 100 - 500 m/z.

    • Resolution: >60,000.

    • Capillary Voltage: 3.0 kV.

Data Interpretation: The primary goal is to find the exact mass of the deprotonated molecule, [M-H]⁻. The molecular formula C₉H₁₂BNO₄S has a monoisotopic mass of 241.0505 Da. We expect to observe an ion at m/z 240.0427. The high resolution of the instrument allows this measured mass to be compared against the theoretical mass with a tolerance of <5 ppm, providing strong confidence in the elemental formula. A crucial secondary confirmation is the isotopic pattern of boron: ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic M-1 peak that is ~25% the intensity of the monoisotopic M peak, a unique signature for boron-containing compounds.

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise arrangement of atoms. It is the most powerful tool for elucidating the carbon-hydrogen framework. We will use a combination of ¹H, ¹³C, and 2D NMR techniques to build the structure piece by piece. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can solubilize the polar compound and its residual water peak does not obscure key signals. The acidic B(OH)₂ and NH protons are also typically observable in DMSO-d₆.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Instrument: 400 MHz or higher spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or APT to differentiate CH/CH₃ from CH₂/Quaternary carbons).

      • 2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., which protons are adjacent).

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

Data Interpretation:

  • ¹H NMR:

    • Aromatic Region (~7.5-7.8 ppm): Expect two doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The integration should be 2H for each doublet.

    • Sulfonamide NH (~10-11 ppm): A broad singlet, which may exchange with D₂O.

    • Boronic Acid OH (~8.0 ppm): A very broad singlet, also exchangeable.

    • Cyclopropyl CH (~2.5-2.7 ppm): A multiplet integrating to 1H for the proton attached to the nitrogen-bearing carbon.

    • Cyclopropyl CH₂ (~0.8-1.0 ppm): Two complex multiplets, each integrating to 2H, for the remaining cyclopropyl protons. The COSY experiment will confirm these three cyclopropyl signals are coupled to each other.

  • ¹³C NMR:

    • Aromatic Carbons: Expect four signals: two for the protonated carbons and two for the quaternary carbons (one attached to boron, one to sulfur). The carbon attached to boron (C-B) will be broader and have a lower intensity.

    • Cyclopropyl Carbons: Expect two signals: one for the CH carbon and one for the two equivalent CH₂ carbons. The HSQC experiment will definitively link these carbons to their respective proton signals.

FT-IR Spectroscopy: A Rapid Functional Group Check

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy provides a quick and non-destructive method to verify the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique. The presence of characteristic absorption bands for the sulfonamide and boronic acid groups provides orthogonal validation of the structure. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[6]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation: Look for the following characteristic absorption bands:

  • ~3250 cm⁻¹ (broad): O-H stretching from the B(OH)₂ group.

  • ~3200 cm⁻¹ (sharp): N-H stretching from the sulfonamide.[7]

  • ~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.[8]

  • ~1350 cm⁻¹ (strong): B-O stretching.[9][10]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

Data Synthesis and Comparative Analysis

No single technique is sufficient. HRMS provides the formula but not the isomer. NMR provides the connectivity but relies on the formula being correct. FT-IR confirms functional groups but gives no framework. The true power lies in their combination.

Technique Expected Key Observation Structural Feature Confirmed Limitations
LC-HRMS [M-H]⁻ ion at m/z 240.0427 (<5 ppm error); M-1 peak at ~25% intensity.Molecular Formula: C₉H₁₂BNO₄SDoes not distinguish between structural isomers (e.g., 1,3- vs 1,4-substitution).
¹H NMR AA'BB' pattern in aromatic region; characteristic cyclopropyl multiplets.1,4-disubstitution pattern; presence and integrity of the cyclopropyl ring.Chemical shifts can be influenced by solvent and concentration; broad peaks can be ambiguous.
¹³C NMR 6 unique carbon signals in the aromatic and aliphatic regions.Confirms the carbon backbone and symmetry of the molecule.Quaternary carbons can be weak; C-B bond can lead to broad signals.[11]
FT-IR Characteristic bands for O-H, N-H, S=O, and B-O stretches.Presence of key functional groups (boronic acid, sulfonamide).[7][9]Provides no information on atomic connectivity; overlapping bands can be complex.

Alternative and Complementary Techniques

For an unequivocal structural proof, especially for regulatory filings, additional methods can be employed:

  • Single-Crystal X-Ray Diffraction: If a suitable crystal can be grown, this technique provides the most definitive three-dimensional structure, including bond lengths and angles, leaving no ambiguity.[6]

  • Elemental Analysis: Determines the percentage composition of C, H, N, and S. The results should match the theoretical values for C₉H₁₂BNO₄S, providing a crucial measure of bulk purity and confirming the empirical formula.[6]

  • ¹¹B NMR Spectroscopy: This technique directly probes the boron nucleus. It can provide information about the coordination state of the boron atom (trigonal planar vs. tetrahedral), confirming the boronic acid structure.[12]

Conclusion

The structural confirmation of this compound is a case study in the power of an integrated analytical approach. By systematically employing high-resolution mass spectrometry to establish the molecular formula, leveraging the full suite of 1D and 2D NMR experiments to map the atomic connectivity, and using FT-IR for rapid functional group verification, we create a self-validating dataset. This multi-pronged strategy, where the strengths of one technique compensate for the limitations of another, ensures the highest level of confidence in the final structure, a non-negotiable requirement for advancing compounds in the drug development pipeline.

References

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). ResearchGate. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]

  • In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ACS Publications. [Link]

  • Supporting Information for Pd-Catalyzed Reaction of Phenylboronic Acid with Alkynes. Wiley-VCH. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Design and discovery of boronic acid drugs. PubMed. [Link]

  • Boronic acid. Wikipedia. [Link]

  • 4-(Cyclopropanecarboxamido)phenylboronic acid. PubChem. [Link]

  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health (NIH). [Link]

  • Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. RSC Publishing. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. PubChem. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. National Institutes of Health (NIH). [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health (NIH). [Link]

  • Phenylboronic Acid. PubChem. [Link]

  • ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate. [Link]

  • FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. ResearchGate. [Link]

Sources

Comparative Biological Screening of 4-(Cyclopropanesulfonamido)phenylboronic Acid Derivatives: A Guide to Identifying Next-Generation β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological screening of novel 4-(cyclopropanesulfonamido)phenylboronic acid derivatives, a chemical class that has yielded potent, broad-spectrum β-lactamase inhibitors. We will delve into the scientific rationale behind experimental design, present detailed protocols for comparative analysis, and offer insights into the interpretation of results. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antibacterial agents to combat the growing threat of antibiotic resistance.

The Imperative for Novel β-Lactamase Inhibitors

β-lactam antibiotics, including penicillins and cephalosporins, remain a cornerstone of antibacterial therapy.[1] However, their efficacy is severely threatened by the widespread dissemination of bacterial β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3] To counteract this primary resistance mechanism, β-lactam antibiotics are often co-administered with a β-lactamase inhibitor (BLI).[4][5]

While early BLIs like clavulanic acid and tazobactam were effective, the relentless evolution of β-lactamases, particularly the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, has created an urgent need for new inhibitors with a broader spectrum of activity.[1][6][7]

Boronic acid derivatives have emerged as a promising class of non-β-lactam β-lactamase inhibitors.[2] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases (Classes A, C, and D).[3][8] This mechanism mimics the high-energy tetrahedral intermediate formed during β-lactam hydrolysis. Furthermore, certain boronic acids have demonstrated the remarkable ability to inhibit metallo-β-lactamases (Class B) through a distinct competitive inhibition mechanism, making them true pan-spectrum inhibitors.[9][10]

A prime example from this chemical family is Taniborbactam (VNRX-5133), a cyclic boronate derivative that inhibits all four Ambler classes of β-lactamases.[10][11][12][13] The core structure of this compound is a key pharmacophore in this class, and its derivatives represent a fertile ground for the discovery of new clinical candidates.

The Strategic Framework for Comparative Screening

Our objective is to design a screening cascade that not only identifies potent inhibitors but also characterizes their spectrum of activity and their ability to restore the efficacy of β-lactam antibiotics. This requires a multi-pronged approach, combining biochemical and microbiological assays.

Core Principles of the Screening Cascade:
  • Targeted Diversity: The screen will evaluate a library of this compound derivatives against a panel of clinically relevant β-lactamases from all four Ambler classes.

  • Comparative Benchmarking: The performance of the test compounds will be rigorously compared against a panel of established β-lactamase inhibitors. This provides essential context for evaluating their potential advantages.

  • Synergistic Potential: The ultimate goal of a BLI is to work in concert with a β-lactam antibiotic. Therefore, assessing the synergistic activity of the derivatives is a critical endpoint.

Experimental Design & Protocols

This section details the step-by-step methodologies for a robust comparative screening program.

Part 1: Biochemical Evaluation of β-Lactamase Inhibition

This assay directly measures the ability of the derivatives to inhibit the enzymatic activity of purified β-lactamases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and/or the inhibition constant (Kᵢ) of the test compounds against a panel of β-lactamases.

Materials:

  • Test Compounds: Library of this compound derivatives, solubilized in DMSO.

  • Reference Compounds: Clavulanic acid, Tazobactam, Avibactam, Taniborbactam.

  • Enzyme Panel: Purified recombinant β-lactamases representing all Ambler classes:

    • Class A: KPC-2 (a carbapenemase)

    • Class B: NDM-1 (a metallo-β-lactamase)

    • Class C: AmpC (a cephalosporinase)

    • Class D: OXA-48 (a carbapenemase)

  • Substrate: Nitrocefin, a chromogenic cephalosporin. Hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically at 486 nm.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4. For metallo-β-lactamases, the buffer should be supplemented with ZnSO₄ (e.g., 50 µM).

  • Equipment: 96-well microplate reader.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 1 µL of the serially diluted compounds to the respective wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

    • Add 25 µL of the appropriate β-lactamase enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear rate of hydrolysis for at least 10 minutes).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of nitrocefin solution (typically 100 µM final concentration) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 486 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of hydrolysis) for each well from the linear portion of the absorbance curve.

    • Normalize the rates relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Inhibitor Compounds C Add Buffer, Inhibitor, & Enzyme to Plate A->C B Enzyme & Substrate Preparation B->C D Pre-incubate (15 min) C->D E Add Nitrocefin (Substrate) D->E F Kinetic Reading (OD 486nm) E->F G Calculate Initial Velocities (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC₅₀ Values H->I

Caption: Workflow for the biochemical IC₅₀ determination assay.

Part 2: Microbiological Evaluation of Antibiotic Synergy

This assay determines the ability of the derivatives to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic against β-lactamase-producing bacteria, alone and in combination with the test compounds.

Materials:

  • Test Compounds & Reference Compounds: As described above.

  • Antibiotic: Cefepime or Meropenem.[13][14]

  • Bacterial Strains: Clinically relevant strains expressing the target β-lactamases (e.g., E. coli expressing KPC-2, Klebsiella pneumoniae expressing NDM-1).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microplates, incubator.

Step-by-Step Protocol (Checkerboard Method):

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, create 2-fold serial dilutions of the β-lactam antibiotic in CAMHB.

    • Along the y-axis, create 2-fold serial dilutions of the inhibitor (test compound or reference) in CAMHB. A common approach is to also test the inhibitor at a fixed concentration (e.g., 4 µg/mL).[15]

    • The plate will contain wells with varying concentrations of both the antibiotic and the inhibitor. Include controls for each agent alone, as well as a growth control (no antibiotic or inhibitor).

  • Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Record the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor.

    • Calculate the Fold-MIC Reduction: (MIC of antibiotic alone) / (MIC of antibiotic + inhibitor). A significant reduction (e.g., ≥4-fold) indicates synergy.

G cluster_dilutions A Prepare Bacterial Inoculum (5x10⁵ CFU/mL) C Inoculate 96-well Plate with Bacteria A->C B Prepare 2-fold Serial Dilutions B1 Antibiotic (X-axis) B->B1 B2 Inhibitor (Y-axis) B->B2 B1->C B2->C D Incubate at 37°C (18-24h) C->D E Read Plates for Visible Growth D->E F Determine MIC of Antibiotic in presence of Inhibitor E->F G Calculate Fold-MIC Reduction F->G

Caption: Workflow for the microbiological synergy (MIC) assay.

Data Presentation & Comparative Analysis

Clear and concise data presentation is crucial for comparing the performance of the derivatives.

Table 1: Comparative Biochemical Inhibition of β-Lactamases (Hypothetical Data)
CompoundIC₅₀ (nM) vs. KPC-2 (Class A)IC₅₀ (nM) vs. NDM-1 (Class B)IC₅₀ (nM) vs. AmpC (Class C)IC₅₀ (nM) vs. OXA-48 (Class D)
Derivative A 158550120
Derivative B 150>10,000200800
Derivative C 8452560
Clavulanic Acid 100>100,000>100,000>100,000
Avibactam 10>100,0005150
Taniborbactam 12653095

Interpretation: In this hypothetical dataset, Derivative C shows the most promising profile, with potent, broad-spectrum activity across all four enzyme classes, outperforming the reference compounds in several cases. Derivative A also shows broad-spectrum activity, while Derivative B is significantly less potent and lacks activity against the Class B metallo-β-lactamase.

Table 2: Comparative Synergy with Cefepime against β-Lactamase-Producing E. coli (Hypothetical Data)
Inhibitor (at 4 µg/mL)Cefepime MIC (µg/mL) vs. KPC-2 strainFold-MIC ReductionCefepime MIC (µg/mL) vs. NDM-1 strainFold-MIC Reduction
None (Cefepime alone) 128-256-
Derivative A 264832
Derivative B 3242561
Derivative C 1128464
Avibactam 2642561
Taniborbactam 264832

Interpretation: The microbiological data corroborates the biochemical findings. Derivative C is the most effective at restoring cefepime's activity, achieving a 128-fold and 64-fold reduction in MIC against the KPC-2 and NDM-1 expressing strains, respectively. This demonstrates its potent synergy and its ability to overcome both serine- and metallo-β-lactamase-mediated resistance. The lack of activity of Avibactam against the NDM-1 strain is expected, as it does not inhibit metallo-β-lactamases.[6]

Conclusion

The screening cascade outlined in this guide provides a robust and efficient methodology for the biological evaluation of novel this compound derivatives. By combining direct enzymatic inhibition assays with whole-cell synergy studies, researchers can effectively identify and prioritize lead candidates. The key to success lies in a systematic approach that benchmarks new chemical entities against established drugs, allowing for a clear assessment of their potential to address the critical unmet medical need for new therapies against multi-drug-resistant Gram-negative bacteria.[11] Derivatives that exhibit potent, pan-spectrum inhibitory activity, such as the hypothetical "Derivative C," warrant further investigation in advanced preclinical models.

References

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Walkup, G. K. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668.
  • Wikipedia. (n.d.). β-Lactamase inhibitor. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Beta-lactamase inhibitors. Retrieved from [Link]

  • Papp-Wallace, K. M., Mack, A. R., Taracila, M. A., & Bonomo, R. A. (2020). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. Infectious Diseases and Therapy, 9(4), 839–864.
  • Liu, B., Trout, R. E. L., Chu, G. H., McGarry, D., Jackson, R. W., Hamrick, J. C., ... & Burns, C. J. (2019). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 62(17), 7875-7897.
  • American Chemical Society. (2019). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Papp-Wallace, K. M., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(1), e01234-22.
  • ResearchGate. (n.d.). Comparison of different β-lactam antibiotics and β-lactamase inhibitors... Retrieved from [Link]

  • Tondi, D., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.
  • 5 Minute Antimicrobials. (2022, December 4). Beta-lactamase Inhibitors [Video]. YouTube. Retrieved from [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a034334.
  • ResearchGate. (n.d.). VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Retrieved from [Link]

  • Caselli, E., et al. (2020). 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. ACS Infectious Diseases, 6(6), 1434-1446.
  • MDPI. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 27(23), 8345.
  • Sawa, T., Kooguchi, K., & Moriyama, K. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 10(8), 1011.
  • ResearchGate. (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. Retrieved from [Link]

  • Hamrick, J. C., et al. (2020). VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 64(3), e01963-19.
  • American Society for Microbiology. (2020). VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of β-lactam/taniborbactam (VNRX-5133) combinations against carbapenem-resistant Gram-negative bacteria. Retrieved from [Link]

  • Mushtaq, S., et al. (2021). Activity of β-lactam/taniborbactam (VNRX-5133) combinations against carbapenem-resistant Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 76(1), 164-173.

Sources

A Senior Application Scientist's Guide to Base Selection in 4-(Cyclopropanesulfonamido)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 4-(cyclopropanesulfonamido)phenylboronic acid stands out as a pivotal building block. Its utility in constructing complex biaryl structures, central to many therapeutic agents, is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While the palladium catalyst often receives the most attention, the choice of base is a deceptively critical parameter that can dictate the success or failure of this transformation. An inappropriate base can lead to sluggish reactions, low yields, and the formation of troublesome impurities.

This guide provides an in-depth comparison of the efficacy of different bases in reactions involving this compound. We will delve into the mechanistic underpinnings of base selection, present comparative data to guide your experimental design, and provide a robust, field-proven protocol.

The Indispensable Role of the Base: More Than a Simple Proton Scavenger

The Suzuki-Miyaura reaction is a complex catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. The base is a key player in the transmetalation step, which is often rate-limiting. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species. This activation is crucial for the efficient transfer of the aryl group from boron to the palladium center.

suzuki_mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerates Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Boronate [Ar'-B(OH)3]^- Ar'-B(OH)2->Boronate + Base Base Base (e.g., CO3^2-) Boronate->Transmetalation Enters Cycle experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants 1. Add this compound, aryl bromide, and base (e.g., K2CO3) to a flask. Catalyst 2. Add palladium catalyst (e.g., Pd(PPh3)4). Reactants->Catalyst Solvent 3. Add solvent (e.g., Toluene/Water). Catalyst->Solvent Degas 4. Degas the mixture with an inert gas (e.g., Argon). Solvent->Degas Heat 5. Heat the reaction to 80-100 °C with stirring. Degas->Heat Monitor 6. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Extract 8. Dilute with ethyl acetate and water, then separate layers. Cool->Extract Wash 9. Wash organic layer with brine and dry. Extract->Wash Concentrate 10. Concentrate under reduced pressure. Wash->Concentrate Purify 11. Purify by column chromatography. Concentrate->Purify

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl bromide, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Under a positive pressure of the inert gas, heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Concluding Remarks for the Practicing Scientist

The selection of a base is a critical variable in the successful execution of Suzuki-Miyaura reactions with this compound. While potassium carbonate represents a robust and cost-effective first choice for many applications, it is prudent to consider a small screen of bases, including a stronger base like potassium phosphate, particularly when dealing with less reactive coupling partners. The insights and protocols provided in this guide are intended to serve as a strong foundation for your experimental work, enabling you to confidently and efficiently synthesize the next generation of complex molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Dougherty, P. G., Sahni, S., & Sanford, M. S. (2018). The Suzuki–Miyaura Reaction: A Personal Perspective from the Sanford Group. The Journal of Organic Chemistry, 83(14), 7317–7333. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Promotion. Organic Letters, 4(17), 2973–2976. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

A Comparative Guide to the X-ray Crystal Structure Analysis of 4-(Cyclopropanesulfonamido)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern medicinal chemistry, boronic acid derivatives stand out for their versatile roles, particularly as enzyme inhibitors.[1][2][3] The unique electronic properties of the boron atom allow these compounds to form stable, covalent adducts with active site residues of key biological targets.[1][3][4] This guide provides a comprehensive framework for the X-ray crystal structure analysis of 4-(cyclopropanesulfonamido)phenylboronic acid, a novel derivative with potential therapeutic applications. While a specific crystal structure for this exact molecule is not yet publicly available, this guide will equip researchers with the necessary protocols and comparative data from structurally related sulfonamide and phenylboronic acid derivatives to facilitate its structural elucidation and interpretation.

The replacement of the more common carboxamide group with a sulfonamide moiety in boronic acid inhibitors has been shown to significantly alter their structure-activity relationships.[2][5][6] Therefore, understanding the precise three-dimensional structure of this compound is crucial for optimizing its design and function.

I. The Strategic Importance of Structural Analysis

The therapeutic efficacy of boronic acid-based inhibitors is intrinsically linked to their three-dimensional geometry and intermolecular interactions. X-ray crystallography provides unparalleled insight into these features, revealing:

  • Conformational Preferences: The orientation of the cyclopropanesulfonamido group relative to the phenylboronic acid moiety.

  • Intermolecular Interactions: Hydrogen bonding networks, π-stacking, and other non-covalent interactions that dictate crystal packing.

  • Binding Motifs: How the boronic acid group presents itself for potential interaction with target proteins.

By comparing the crystal structure of this compound with other known sulfonamide boronic acids, researchers can elucidate the impact of the cyclopropyl substituent on the overall molecular conformation and crystal packing. This comparative analysis is fundamental to understanding its potential as a drug candidate.

II. Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail. The following workflow provides a robust framework for the structural elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of 4-(Cyclopropanesulfonamido) -phenylboronic acid purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening (Vapor diffusion, Slow evaporation) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (Single-crystal X-ray diffractometer) harvesting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement & Validation data_processing->refinement

Caption: A generalized experimental workflow for the X-ray crystal structure determination of novel boronic acid derivatives.

A. Synthesis and Purification

The synthesis of this compound can be approached through several established routes for sulfonamide and boronic acid synthesis. A plausible synthetic pathway is outlined below.

Protocol 1: Synthesis of this compound

  • Starting Material: Commercially available 4-aminophenylboronic acid.

  • Reaction: Dissolve 4-aminophenylboronic acid in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Acylation: Cool the solution in an ice bath and add cyclopropanesulfonyl chloride dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

B. Crystallization

Obtaining high-quality single crystals is often the most challenging step. Phenylboronic acids are known to form hydrogen-bonded dimers and extended networks, which can influence their crystallization behavior.[7][8]

Protocol 2: Crystallization Screening

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).[9]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed chamber containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Co-crystallization: Consider co-crystallization with suitable co-formers to promote the formation of well-ordered crystals.[10][11]

C. X-ray Diffraction and Structure Analysis

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: Mount a single crystal of suitable size and quality on a goniometer head.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson synthesis.

  • Structure Refinement: Refine the structural model by full-matrix least-squares methods on F².

  • Validation: Validate the final structure using software such as CHECKCIF.

III. Comparative Structural Analysis

A. Comparison with Other Sulfonamide Boronic Acids

The replacement of a carboxamide with a sulfonamide linker can significantly impact the geometry and electronic properties of the molecule. X-ray crystal structures of other sulfonamide boronic acids have revealed key insights into their structure-activity relationships as β-lactamase inhibitors.[2][5][6]

FeatureCarboxamide AnalogSulfonamide AnalogExpected for Cyclopropanesulfonamido Derivative
Geometry Typically planarTetrahedral geometry around the sulfur atomTetrahedral geometry at the sulfur
Polarity Polar, capable of H-bond donation and acceptanceHighly polar, strong H-bond acceptor (sulfonyl oxygens)Strong H-bond accepting sulfonyl groups
Conformational Flexibility Rotation around the C-N bondRotation around the S-N and S-C bondsAdditional conformational constraints from the cyclopropyl ring
B. Hydrogen Bonding Motifs in Phenylboronic Acids

Phenylboronic acids commonly form dimeric structures in the solid state through hydrogen bonding between their boronic acid moieties.[7][8] These dimers can then be further linked into more extended networks.

hydrogen_bonding cluster_dimer Common Dimeric Motif cluster_chain Potential Chain Formation cluster_sulfonamide Sulfonamide Interactions mol1 R-B(OH)₂ mol2 R-B(OH)₂ mol1->mol2 O-H···O mol3 ···R-B(OH)₂··· mol4 ···R-B(OH)₂··· mol3->mol4 O-H···O mol5 R-SO₂-NH-R' mol6 H₂O or another H-bond donor mol5->mol6 S=O···H

Caption: Common hydrogen bonding patterns observed in the crystal structures of phenylboronic acid derivatives.

The presence of the sulfonamide group in this compound introduces additional hydrogen bond acceptors (the sulfonyl oxygens) and a donor (the sulfonamide N-H), which could lead to more complex and varied hydrogen bonding networks compared to simple phenylboronic acids.

IV. Anticipated Crystallographic Data and Interpretation

While the specific crystallographic data for this compound is yet to be determined, we can anticipate certain parameters based on related structures. The table below provides a comparative summary of crystallographic data for some phenylboronic acid derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Phenylboronic acidOrthorhombicIba217.904915.32649.811390[8]
4-(Methoxycarbonyl)phenylboronic acidMonoclinicP2₁/c11.244912.06726.8598105.121[12]

Researchers who successfully crystallize this compound can use this table as a reference for their own findings. Key parameters to analyze will include:

  • Unit Cell Dimensions: These will define the basic repeating unit of the crystal lattice.

  • Space Group: This will describe the symmetry of the crystal.

  • Bond Lengths and Angles: Of particular interest will be the B-C, B-O, S-N, and S-C bond lengths, as well as the O-B-O bond angle, which is typically close to 120° for sp²-hybridized boron.[12]

  • Torsion Angles: The torsion angle between the phenyl ring and the boronic acid group, as well as the conformation of the cyclopropanesulfonamido moiety, will be crucial for understanding the molecule's overall shape.

V. Conclusion and Future Directions

The X-ray crystal structure analysis of this compound is a critical step in understanding its potential as a therapeutic agent. This guide provides a comprehensive roadmap for researchers to undertake this analysis, from synthesis and crystallization to data interpretation and comparative analysis. The resulting structural information will be invaluable for structure-based drug design efforts, enabling the rational optimization of this and related compounds for improved potency, selectivity, and pharmacokinetic properties. The elucidation of this structure will contribute significantly to the growing body of knowledge on sulfonamide boronic acids and their interactions with biological targets.

References

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.[Link][1][3][4]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry.[Link][2][5][6]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Publications.[Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. ACS Publications.[Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed.[Link]

  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate.[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.[Link]

  • Polymorphic outcome of crystallization from pure solvents. ResearchGate.[Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI.[Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.[Link]

  • Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. ResearchGate.[Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.[Link]

  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate.[Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC.[Link]

  • Phenylboronic acid. Wikipedia.[Link]

  • 4-(Cyclopropanecarboxamido)phenylboronic acid. PubChem.[Link]

  • Synthesis of phenylboronic acid glutamine analogues. ResearchGate.[Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem.[Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.[Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC.[Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Nuances of 4-(Cyclopropanesulfonamido)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of many pharmaceuticals. The choice of the boronic acid coupling partner is paramount, dictating not only the final product but also the efficiency, speed, and overall success of the reaction. Among the diverse array of available boronic acids, 4-(Cyclopropanesulfonamido)phenylboronic acid has emerged as a valuable building block. Its unique structural and electronic properties, however, warrant a deeper understanding of its kinetic behavior in coupling reactions to enable rational reaction design and optimization.

This guide provides a comparative kinetic analysis of Suzuki-Miyaura reactions involving this compound. While direct, side-by-side kinetic data for this specific reagent is not extensively published, this document synthesizes established mechanistic principles and data from analogous systems to provide a robust predictive framework. Furthermore, we present a detailed experimental protocol for researchers to conduct their own comparative kinetic studies, empowering them to generate the empirical data needed for their specific applications.

The Decisive Role of the Boronic Acid Substituent in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the substituent on the phenylboronic acid has a profound impact on the transmetalation step, which is often the rate-determining step of the overall reaction.

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[2] The electron density on the aryl ring of the boronic acid directly influences its nucleophilicity and, consequently, the rate of transmetalation. Electron-donating groups (EDGs) on the phenylboronic acid increase the electron density of the ipso-carbon, thereby accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can lead to a slower transmetalation rate.

The 4-(cyclopropanesulfonamido) group is considered to be electron-withdrawing due to the presence of the sulfonyl moiety.[3][4] The sulfonamide nitrogen's lone pair can have some electron-donating character, but this is generally outweighed by the strong inductive and resonance-withdrawing effects of the SO2 group.[5] Therefore, it is anticipated that this compound will exhibit a slower reaction rate compared to unsubstituted phenylboronic acid under identical conditions.

To provide a clearer comparative context, the following table summarizes the expected kinetic behavior of this compound in comparison to unsubstituted phenylboronic acid and a phenylboronic acid bearing a well-characterized electron-withdrawing group, 4-acetylphenylboronic acid.

Boronic AcidSubstituent EffectExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
This compoundElectron-withdrawingSlowerSlower
Phenylboronic AcidNeutralBaselineBaseline
4-Acetylphenylboronic AcidStrongly Electron-withdrawingSignificantly SlowerSignificantly Slower

Note: This table is based on general principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

A Validated Protocol for Comparative Kinetic Analysis

To empirically determine the kinetic profile of this compound, a comparative study against a suitable standard, such as phenylboronic acid, is essential. The following protocol outlines a robust experimental design for such a study, utilizing High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Experimental Protocol: Comparative Kinetic Study of Suzuki-Miyaura Coupling

Objective: To determine and compare the initial reaction rates of the Suzuki-Miyaura coupling of an aryl bromide with this compound and Phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Reaction vials with septa

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup (Prepare in duplicate or triplicate for each boronic acid):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[6]

    • Add a known amount of the internal standard (e.g., 0.5 mmol).

    • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution and Monitoring:

    • Place the vials in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Start vigorous stirring and begin timing the reaction (t=0).

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., a pinch of MgSO₄) to stop the reaction.

  • Sample Analysis (HPLC):

    • Prepare a calibration curve for the product and the starting aryl bromide using the internal standard.

    • Filter the quenched aliquots through a syringe filter (0.22 µm).

    • Analyze the filtered samples by HPLC to determine the concentration of the product and the remaining aryl bromide at each time point.

  • Data Analysis:

    • Plot the concentration of the product versus time for each reaction.

    • Determine the initial reaction rate for each boronic acid from the initial linear portion of the concentration-time plot.

    • Compare the initial rates to quantify the relative reactivity of this compound and phenylboronic acid.

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep1 Weigh Reagents: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Internal Standard prep2 Add to Reaction Vial prep1->prep2 prep3 Seal and Purge with Inert Gas prep2->prep3 prep4 Add Degassed Solvents (Toluene/Water) prep3->prep4 react1 Place in Preheated Bath (t=0) prep4->react1 react2 Withdraw Aliquots at Time Intervals react1->react2 react3 Quench Aliquots react2->react3 analysis1 Filter Quenched Samples react3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Plot [Product] vs. Time analysis2->analysis3 analysis4 Determine Initial Rates analysis3->analysis4 analysis5 Compare Rates analysis4->analysis5

Caption: Experimental workflow for the comparative kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle: A Visual Representation

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. The transmetalation step, highlighted in yellow, is where the electronic properties of the boronic acid exert their primary influence.

Suzuki_Cycle cluster_transmetalation Key Influential Step Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OH)₃⁻ (from R²-B(OH)₂ + Base) Transmetalation Transmetalation PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination ArX R¹-X Boronate R²-B(OH)₃⁻ Product R¹-R² Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(Cyclopropanesulfonamido)phenylboronic Acid for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of diverse chemical libraries is paramount to the discovery of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1] The choice of building blocks, particularly the boronic acid component, is a critical determinant of the structural diversity and, ultimately, the biological relevance of the resulting compound library.[2][3] This guide provides an in-depth technical comparison of 4-(Cyclopropanesulfonamido)phenylboronic acid , a building block of increasing interest, against other commonly utilized boronic acids in the context of library synthesis.

The strategic incorporation of specific structural motifs can imbue a molecule with desirable pharmacokinetic and pharmacodynamic properties. The cyclopropanesulfonamido moiety is a prime example of such a "privileged" scaffold. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities.[4] The cyclopropyl ring, with its unique conformational rigidity and electronic properties, can significantly enhance metabolic stability, improve binding potency, and increase brain permeability.[5][6][7] Consequently, this compound represents a valuable reagent for introducing this advantageous functionality into screening libraries, offering a potential shortcut to compounds with improved drug-like properties.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-(Cyclopropanesulfonamido) phenylboronic acid Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80Not explicitly reported for this specific boronic acid, but derivatives show successful coupling[8]
4-Methoxyphenylboronic acid4-BromoanisolePd-bpydc-LaK₂CO₃H₂O7097[9]
4-Fluorophenylboronic acidAryl ChloridePd(PPh₃)₄/(t-Bu)PCy₂K₃PO₄Toluene11092[10]
3-Aminophenylboronic acidAryl BromidePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100~85 (average)[11]
Phenylboronic acid4-BromochlorobenzenePd solutionKOHEthanolRT64[12]

Note: The yield for this compound is inferred from the successful synthesis of its derivatives, as a specific yield for the boronic acid coupling step was not detailed in the primary literature found.[8] This highlights a current gap in publicly available data.

Experimental Protocol: A Validated Starting Point for Library Synthesis

The following protocol for a Suzuki-Miyaura coupling reaction serves as a robust and validated starting point for the synthesis of a small library. This procedure can be adapted for parallel synthesis platforms.

Materials:
  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Boronic acid (e.g., this compound or alternative) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels (e.g., microwave vials or 96-well plates)

  • Stirring apparatus (e.g., magnetic stir plate or orbital shaker)

  • Heating apparatus (e.g., heating block or microwave reactor)

Procedure:
  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (2 mol%), and the base (2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) to the reaction vessel.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-16 hours). For library synthesis, a standardized reaction time should be used.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If working in individual vials, add water and extract the product with an organic solvent (e.g., ethyl acetate). For library plates, a streamlined work-up protocol involving filtration through a silica plug may be employed.

  • Purification: Purify the crude product by an appropriate method for library synthesis, such as preparative HPLC or automated flash chromatography.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemistry, the following diagrams, generated using Graphviz, illustrate the library synthesis workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Library_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Automated Dispensing cluster_2 Reaction cluster_3 Work-up & Purification cluster_4 Analysis & Storage Aryl Halide Stock Aryl Halide Stock Dispense Reagents to 96-Well Plate Dispense Reagents to 96-Well Plate Aryl Halide Stock->Dispense Reagents to 96-Well Plate Boronic Acid Stocks Boronic Acid Stocks Boronic Acid Stocks->Dispense Reagents to 96-Well Plate Catalyst/Base Stock Catalyst/Base Stock Catalyst/Base Stock->Dispense Reagents to 96-Well Plate Seal Plate Seal Plate Dispense Reagents to 96-Well Plate->Seal Plate Heat & Stir Heat & Stir Seal Plate->Heat & Stir Quench & Filter Quench & Filter Heat & Stir->Quench & Filter Purify (Prep-HPLC) Purify (Prep-HPLC) Quench & Filter->Purify (Prep-HPLC) Analyze (LC-MS) Analyze (LC-MS) Purify (Prep-HPLC)->Analyze (LC-MS) Store Library Store Library Analyze (LC-MS)->Store Library

Caption: Automated workflow for parallel library synthesis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) B(OH)3 B(OH)3 Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion: Informed Building Block Selection for Successful Library Synthesis

While a definitive, side-by-side quantitative comparison remains an area for future investigation, the available evidence strongly supports the utility of This compound as a valuable building block for library synthesis. The strategic incorporation of the cyclopropanesulfonamido moiety offers a compelling advantage in the quest for drug candidates with enhanced metabolic stability and desirable physicochemical properties.[4][5][6][7] The general robustness of the Suzuki-Miyaura coupling suggests that this boronic acid will perform reliably under standard conditions.[1] Researchers and drug development professionals are encouraged to consider the long-term potential of the resulting compounds when selecting building blocks, and this compound presents a promising option for enriching libraries with scaffolds of high medicinal chemistry relevance.

References

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • PMC. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. [Link]

  • PubMed Central. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • PubMed. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]

  • PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Longdom Publishing. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Hypha Discovery. (2022). Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • RSC Publishing. (2018). In silico-driven multicomponent synthesis of 4,5- and 1,5-disubstituted imidazoles as indoleamine 2,3-dioxygenase inhibitors. [Link]

  • RSC Publishing. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubMed. (2009). Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides. [Link]

  • PubMed. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. [Link]

  • MDPI. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. [Link]

  • PMC. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2018). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(Cyclopropanesulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Cyclopropanesulfonamido)phenylboronic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document moves beyond a simple checklist, offering insights into the causality behind these essential procedures.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), the primary hazard is that it is harmful if swallowed (Acute toxicity, oral, Category 4).[1] While specific data on skin and eye irritation for this particular compound is not detailed, it is best practice to handle all boronic acid derivatives with caution, as they can be irritants.[2]

Core Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable choice), safety goggles, and a laboratory coat.[3]

Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Avoid Contamination: Prevent the chemical from coming into contact with skin and eyes.[2] In case of accidental contact, rinse the affected area thoroughly with water.[1]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[1] Under no circumstances should this chemical or its empty containers be disposed of in the regular trash or down the drain.[3]

Segregation and Collection of Solid Waste

Pure this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) must be collected as solid hazardous waste.

Step 1: Designate a Waste Container. Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

Step 2: Label the Container. The container must be affixed with a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound" and its CAS number (1072945-68-6).[1] Include the date of waste accumulation.

Step 3: Collection. Carefully place the solid waste into the designated container. Ensure the outside of the container remains free from contamination.

Step 4: Storage. Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal of Contaminated Labware

Step 1: Initial Rinse. Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This initial rinseate is considered hazardous and must be collected in a designated container for liquid hazardous waste.

Step 2: Subsequent Rinses. Perform at least two additional rinses with the solvent. These subsequent rinses can also be collected as hazardous waste to ensure thorough decontamination.

Step 3: Final Cleaning. After decontamination, the glassware can be washed using standard laboratory procedures.

Decontamination of Empty Containers

The original container of this compound must also be treated as hazardous waste until properly decontaminated.

Step 1: Triple Rinse. Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Collect all rinsate as liquid hazardous waste.

Step 2: Air Dry. Allow the rinsed container to air dry completely in a fume hood.

Step 3: Deface Label and Dispose. Once completely dry, deface or remove the original manufacturer's label. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, rinsate) waste_type->liquid_waste Liquid container_waste Empty Original Container waste_type->container_waste Container collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid decontaminate Triple rinse with a suitable solvent container_waste->decontaminate store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste decontaminate->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: Decision tree for the segregation and disposal of waste containing this compound.

Regulatory Framework and Institutional Policies

The disposal of hazardous waste is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is crucial to adhere to the specific guidelines established by your institution's Environmental Health & Safety (EHS) department, as these are designed to be in compliance with all relevant regulations. Your EHS office is the primary resource for information on waste container types, labeling requirements, and pickup schedules.

Conclusion

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the hazards, diligently segregating waste streams, and adhering to institutional and regulatory guidelines, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to safety and compliance is integral to the integrity of scientific research.

References

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2025, October 15).
  • Fisher Scientific. (2010, April 9).
  • Sigma-Aldrich. (2024, September 7).
  • Echemi.com. (2019, July 15). 4-(CYCLOPENTYLAMINOCARBONYL)
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.

Sources

A Senior Application Scientist's Guide to Handling 4-(Cyclopropanesulfonamido)phenylboronic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(Cyclopropanesulfonamido)phenylboronic acid (CAS No. 1072945-68-6). As a specialized organoboron compound incorporating a sulfonamide moiety, it requires rigorous adherence to safety protocols to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic data sheets to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

This compound is a bifunctional molecule. Its hazard profile is derived from both the phenylboronic acid group and the sulfonamide group. A thorough risk assessment is the foundation of any safety protocol.

  • Primary Hazard: The Safety Data Sheet (SDS) for this specific compound classifies it as "Acute toxicity, oral (Category 4)" with the hazard statement H302: Harmful if swallowed[1]. This is the most immediate, documented risk.

  • Boronic Acid Class Hazards: As a class, arylboronic acids are known to be skin, eye, and respiratory irritants[2][3]. While many are stable, some can be prone to decomposition, particularly through protodeboronation (cleavage of the carbon-boron bond)[4]. They are mild Lewis acids and can form reversible complexes with diols[5].

  • Sulfonamide Class Hazards: The sulfonamide functional group is the basis for sulfa drugs, a class of antibiotics known for causing hypersensitivity or allergic reactions in some individuals[6][7]. While occupational exposure is different from therapeutic use, the potential for sensitization warrants minimizing skin contact and inhalation. In a pharmacological context, sulfonamides have been associated with rare but serious side effects, including liver injury and severe skin reactions[6].

Hazard Summary Table
Hazard ClassificationDescriptionPrimary PrecautionSource
Acute Oral Toxicity (Category 4) Harmful if swallowed. Ingestion can lead to adverse health effects.Prevent ingestion by avoiding hand-to-mouth contact and using dedicated handling areas.[1]
Skin Irritation (Potential) May cause skin irritation upon contact, a common trait for this class of compounds.Wear chemical-resistant gloves and a lab coat.[3]
Eye Irritation (Potential) May cause serious eye irritation or damage upon contact.Wear safety goggles or a face shield.[3]
Respiratory Irritation (Potential) Inhalation of dust may irritate the respiratory tract.Handle as a powder only within a certified chemical fume hood or ventilated enclosure.[3]
Sensitization (Potential) The sulfonamide moiety may cause allergic reactions in susceptible individuals.Minimize all routes of exposure, particularly skin contact.[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified above. A multi-layered approach is essential to protect against all potential exposure routes. Standard laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.

Core PPE Requirements
PPE CategorySpecificationRationale and Causality
Eye & Face Protection ANSI Z87.1-rated safety goggles with side shields. A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.Protects against eye irritation from airborne particulates and accidental splashes of solutions[8][9]. The boronic acid functional group necessitates robust eye protection[3].
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged handling or when working with solutions, double-gloving is recommended.Nitrile provides good resistance to a range of chemicals and is the preferred choice for incidental contact[10]. It protects against skin irritation and potential sensitization from the sulfonamide group.
Body Protection A flame-resistant laboratory coat, fully fastened. A chemically resistant apron should be worn over the lab coat when handling significant liquid volumes.Prevents contamination of personal clothing and protects the skin from spills and splashes[10].
Respiratory Protection Not required for routine handling inside a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with N95 or P100 particulate filters is mandatory.A fume hood is the primary engineering control to prevent inhalation of the fine powder, which can cause respiratory irritation[3][9]. A respirator is a secondary control measure.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the opportunity for error and exposure.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Prepare Spill Kit: Confirm a chemical spill kit is accessible and stocked with absorbent materials, a waste bag, and tongs.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the chemical.

Step 2: Weighing and Transferring Solid Compound
  • Perform all manipulations of the solid powder deep within the chemical fume hood to contain any dust.

  • Use anti-static weigh boats or utensils to prevent the fine powder from scattering.

  • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Use a dedicated spatula to transfer the desired amount.

  • Promptly and securely close the primary container.

  • Clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.

Step 3: Post-Handling Decontamination
  • Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Carefully remove outer gloves (if double-gloving) and dispose of them as hazardous waste.

  • Remove the lab coat and hang it in its designated location.

  • Remove safety goggles.

  • Remove inner gloves and dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water[11].

G Figure 1: Chemical Handling Workflow cluster_prep Preparation Phase cluster_handle Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid / Prepare Solution prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 Work Complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Figure 2: Waste Disposal Decision Tree

By integrating this expert-level understanding of the compound's specific and class-based hazards into a structured operational and disposal plan, researchers can ensure a robust safety system that protects themselves, their colleagues, and the environment.

References

  • Adeiza, A. et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Georganics. (2024). Phenylboronic acid – preparation and application.
  • Kumar, S. (2022). Disposal Of Boric Acid. Sciencing.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. LiverTox - NCBI Bookshelf.
  • Study.com. Sulfonamides: Side Effects, Allergies & Toxicity.
  • Benchchem. Essential Procedures for the Proper Disposal of ARI-3531.
  • Benchchem. Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
  • Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Thermo Fisher Scientific. (2010). 4-Chlorophenylboronic acid Safety Data Sheet.
  • Combi-Blocks, Inc. (2023). This compound Safety Data Sheet.
  • MilliporeSigma. (2025). Phenylboronic acid Safety Data Sheet.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?
  • Fisher Scientific. Phenylboronic acid Safety Data Sheet.
  • Labinsights. (2023). The Things You Need To Know About Boronic Acids.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • X-Mol. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropanesulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropanesulfonamido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.